molecular formula C6H3BrN2O4 B1522694 2-Bromo-5-nitro-4-pyridinecarboxylic acid CAS No. 1053655-82-5

2-Bromo-5-nitro-4-pyridinecarboxylic acid

Cat. No.: B1522694
CAS No.: 1053655-82-5
M. Wt: 247 g/mol
InChI Key: YISYYAZCRUHFBZ-UHFFFAOYSA-N
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Description

2-Bromo-5-nitro-4-pyridinecarboxylic acid is a useful research compound. Its molecular formula is C6H3BrN2O4 and its molecular weight is 247 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Bromo-5-nitropyridine-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-5-nitropyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2O4/c7-5-1-3(6(10)11)4(2-8-5)9(12)13/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YISYYAZCRUHFBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10681006
Record name 2-Bromo-5-nitropyridine-4-carboxylic acid
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Molecular Weight

247.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1053655-82-5
Record name 2-Bromo-5-nitro-4-pyridinecarboxylic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-nitropyridine-4-carboxylic acid
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Record name 2-Bromo-5-nitroisonicotinic acid
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Foundational & Exploratory

Technical Monograph: 2-Bromo-5-nitro-4-pyridinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Functionalized Pyridine Scaffolds for Advanced Heterocyclic Synthesis

Executive Summary

2-Bromo-5-nitro-4-pyridinecarboxylic acid (CAS: 1053655-82-5), often referred to as 2-bromo-5-nitroisonicotinic acid, represents a high-value "tri-functional" building block in medicinal chemistry.[1] Its structural utility lies in the orthogonal reactivity of its three substituents: a nucleophile-labile bromine at C2, a reducible nitro group at C5, and a carboxylate handle at C4.[1]

This guide details the physicochemical profile, reactivity mechanisms, and validated synthetic protocols for leveraging this scaffold, specifically in the construction of pyrido[3,4-d]pyrimidine systems—a privileged pharmacophore in kinase inhibitor discovery (e.g., EGFR, mTOR targets).[1]

Physicochemical Profile & Structural Analysis[2]

The molecule is characterized by significant electron deficiency.[1] The pyridine nitrogen, combined with the nitro group at the C5 position, creates a highly electrophilic center at C2.[1]

Table 1: Chemical Specifications
PropertyDataNote
IUPAC Name 2-Bromo-5-nitroisonicotinic acid
CAS Number 1053655-82-5
Formula

Molecular Weight 247.00 g/mol
Appearance Pale yellow to orange solidNitro group chromophore
Predicted pKa ~1.2 (Acidic)Lowered by electron-withdrawing

/Br
Solubility DMSO, DMF, MeOH (partial)Poor water solubility unless ionized
Electronic Activation Analysis

The reactivity of the C2-Bromine is governed by the para-relationship with the C5-Nitro group.[1]

  • Inductive Effect (-I): The ring nitrogen and the nitro group pull electron density, destabilizing the C-Br bond.[1]

  • Mesomeric Effect (-M): The nitro group at C5 can stabilize the Meisenheimer complex formed during nucleophilic attack at C2, significantly lowering the activation energy for

    
     reactions compared to non-nitrated pyridines.[1]
    

Reactivity Landscape & Synthetic Logic[1]

The strategic value of this molecule is its ability to serve as a linchpin for fused bicyclic systems.[1] The standard workflow involves sequential substitution, reduction, and cyclization.[1]

Pathway Visualization

The following diagram illustrates the divergent synthetic pathways accessible from the parent scaffold.

ReactivityMap cluster_legend Reaction Type Core 2-Bromo-5-nitro- isonicotinic Acid SNAr_Product 2-Amino-5-nitro- isonicotinic Acid Core->SNAr_Product SNAr (R-NH2) Nucleophilic Displacement Ester Methyl Ester Derivative Core->Ester MeOH / H2SO4 (Protection) Reduced_Int 2,5-Diamino- isonicotinic Acid SNAr_Product->Reduced_Int Fe/AcOH or H2/Pd (Nitro Reduction) Cyclized Pyrido[3,4-d]pyrimidine (Kinase Inhibitor Core) Reduced_Int->Cyclized Formamidine or Triethyl Orthoformate (Cyclocondensation) key1 Blue: Substitution key2 Yellow: Reduction key3 Red: Cyclization

Figure 1: Divergent synthetic pathways. The core scaffold allows for rapid assembly of fused heterocycles.

Validated Experimental Protocols

Protocol A: Regioselective Displacement

Objective: Replace the C2-Bromine with a primary amine (e.g., aniline derivative) while retaining the nitro and carboxylic acid groups.[1]

  • Reagents: 2-Bromo-5-nitroisonicotinic acid (1.0 eq), Aniline derivative (1.1 eq), DIPEA (2.5 eq).[1]

  • Solvent: Isopropanol (iPrOH) or n-Butanol.[1]

  • Mechanism: Addition-Elimination (

    
    ).[1]
    

Step-by-Step:

  • Dissolution: Charge a round-bottom flask with the starting acid and alcohol solvent (0.5 M concentration).

  • Base Addition: Add DIPEA (N,N-Diisopropylethylamine).[1] Note: The base is critical to neutralize the HBr byproduct and keep the amine nucleophilic.

  • Amine Addition: Add the aniline/amine slowly.

  • Reflux: Heat the mixture to reflux (80–100°C) for 4–6 hours. Monitor by LC-MS (Look for mass shift:

    
    ).[1]
    
  • Workup: Cool to room temperature. The product often precipitates as a yellow/orange solid due to the internal zwitterionic character or low solubility of the adduct.[1]

  • Purification: Filter the solid. Wash with cold ether.[1] If no precipitate forms, concentrate in vacuo and acidify with 1N HCl to pH 3–4 to precipitate the free acid.[1]

Protocol B: Nitro Reduction & "One-Pot" Cyclization

Objective: Convert the nitro group to an amine and cyclize with the adjacent carboxylic acid (or ester) to form a lactam ring.[1]

  • Reagents: Iron powder (Fe), Ammonium Chloride (

    
    ) or Acetic Acid.[1]
    
  • Solvent: Ethanol/Water (3:1).[1]

Step-by-Step:

  • Suspension: Suspend the

    
     product from Protocol A in EtOH/Water.
    
  • Catalyst: Add Fe powder (5.0 eq) and

    
     (5.0 eq).
    
  • Reduction: Heat to 80°C for 2 hours. The yellow color of the nitro compound will fade or darken to brown (iron oxides).[1]

  • Filtration: Filter hot through Celite to remove iron residues.[1]

  • Cyclization (Chemical Logic): The resulting intermediate is a beta-amino acid.[1] To close the pyrimidine ring:

    • Method 1 (Urea derivative): Treat with urea at high temp to form the dione.[1]

    • Method 2 (Formamidine):[1][2] Treat with formamidine acetate in refluxing ethanol to yield the pyrido[3,4-d]pyrimidin-4-one.[1]

Case Study: Synthesis of Kinase Inhibitor Scaffolds

Application: Targeting EGFR or Tyrosine Kinases.[1]

Many kinase inhibitors utilize a pyrido[3,4-d]pyrimidine core.[1] The 2-bromo-5-nitroisonicotinic acid is the topological equivalent of a "pre-loaded" pyrimidine ring.[1]

  • Step 1: Reaction with 3-chloro-4-fluoroaniline (common kinase motif) displaces the C2-Br.[1]

  • Step 2: Reduction of the nitro group yields the diamine.[1]

  • Step 3: Cyclization with formamide closes the second ring.[1]

  • Result: A bicyclic core with the aniline "tail" already installed at the correct position (C7 of the final bicycle), ready for further functionalization at the newly formed lactam.

Handling & Safety Data (GHS)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.[1][3][4]
Eye Irritation H319Causes serious eye irritation.[1][3][4]
STOT-SE H335May cause respiratory irritation.[1][3][4][5][6]
  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The benzylic-like positions on pyridines can be light-sensitive; store in amber vials.[1]

  • Incompatibility: Strong oxidizing agents and strong bases.[1][6]

References

  • PubChem. (2025).[1][3] Compound Summary: this compound (CID 52987946).[1][7] National Library of Medicine.[1] Retrieved from [Link][1]

  • Taltavull, J., et al. (2010).[1][8] Synthesis and biological activity of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

2-Bromo-5-nitro-4-pyridinecarboxylic acid CAS number 1053655-82-5

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Bromo-5-nitro-4-pyridinecarboxylic acid (CAS: 1053655-82-5): A Versatile Building Block for Drug Discovery

Introduction

This compound is a highly functionalized heterocyclic compound that serves as a pivotal building block for researchers in organic synthesis and medicinal chemistry. Its structure, featuring a pyridine core substituted with a carboxylic acid, a bromine atom, and a nitro group, offers three distinct and orthogonally reactive sites. This trifunctional nature allows for sequential and site-selective modifications, making it an exceptionally valuable scaffold for the construction of complex molecular architectures and the generation of compound libraries for drug discovery programs.[1][2][3] The pyridine ring itself is a privileged scaffold in pharmaceutical science, known for its ability to engage in hydrogen bonding and π-π stacking interactions with biological targets, and is a core component of numerous FDA-approved drugs.[1][4] This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications for professionals in the field.

Physicochemical Properties and Specifications

The compound is typically a solid, with its yellowish appearance attributed to the presence of the chromophoric nitro group.[2] Its solubility is limited in water but enhanced in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which is characteristic of aromatic carboxylic acids.[2] For long-term stability, storage in a cool (2-8°C), dry environment under an inert atmosphere is recommended.[5]

Identifier Value
CAS Number 1053655-82-5[5]
Molecular Formula C₆H₃BrN₂O₄[5]
Molecular Weight 247.00 g/mol [2][5]
IUPAC Name 2-Bromo-5-nitropyridine-4-carboxylic acid
Synonyms 2-Bromo-5-nitroisonicotinic acid[6]
Appearance Solid, likely yellowish[2]
Solubility Poor in water; Soluble in polar organic solvents (DMSO, DMF)[2]
Storage Conditions Inert atmosphere, 2-8°C[5]

Synthesis and Purification

While specific, peer-reviewed synthesis procedures for this compound are not extensively published, a plausible synthetic route can be designed based on established methodologies for the functionalization of pyridine rings. The primary challenge is achieving the desired 2,4,5-substitution pattern with high regioselectivity. A representative multi-step synthesis is outlined below.

Synthetic_Workflow cluster_0 Representative Synthetic Pathway Start Commercially Available Starting Material (e.g., 2-bromopyridine derivative) Step1 Step 1: Carboxylation Introduction of COOH at C4 Start->Step1 e.g., Grignard formation, then reaction with CO2 Step2 Step 2: Nitration Introduction of NO2 at C5 Step1->Step2 Conc. HNO3 / Conc. H2SO4 Purification Purification (Recrystallization or Chromatography) Step2->Purification Product Final Product: 2-Bromo-5-nitro-4- pyridinecarboxylic acid Purification->Product

Caption: Representative workflow for the synthesis of the target compound.

Representative Experimental Protocol: Nitration of 2-Bromo-4-pyridinecarboxylic acid

This protocol assumes the availability of 2-Bromo-4-pyridinecarboxylic acid and focuses on the critical nitration step. The pre-existing substituents (bromo at C2 and carboxyl at C4) will direct the incoming nitro group to the C5 position.

  • Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid (98%). Cool the flask in an ice-salt bath to 0-5°C.

  • Substrate Addition: Slowly add 2-Bromo-4-pyridinecarboxylic acid portion-wise to the cooled sulfuric acid, ensuring the temperature does not exceed 10°C. Stir until all the solid has dissolved.

    • Scientist's Note: The pyridine nitrogen is protonated by the strong acid, forming a pyridinium ion. This, along with the electron-withdrawing carboxylic acid, deactivates the ring towards electrophilic substitution but directs the incoming electrophile.

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by cautiously adding concentrated nitric acid (70%) to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Nitration Reaction: Add the prepared nitrating mixture dropwise to the solution of the substrate from the dropping funnel. Maintain the reaction temperature below 15°C throughout the addition.[7]

  • Reaction Completion: After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. This will precipitate the crude product.

  • Isolation & Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to pH paper. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Chemical Reactivity and Synthetic Utility

The value of this compound lies in the distinct reactivity of its three functional groups, which can be addressed selectively to build molecular complexity.

Reactivity_Map cluster_COOH Carboxylic Acid (C4) cluster_Br Bromo Group (C2) cluster_NO2 Nitro Group (C5) center 2-Bromo-5-nitro-4- pyridinecarboxylic acid Amide Amide Formation (R-NH2, Coupling Agents) center->Amide Reacts at COOH Ester Esterification (R-OH, Acid Catalyst) center->Ester Reacts at COOH Suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst) center->Suzuki Reacts at C-Br Buchwald Buchwald-Hartwig Amination (R2NH, Pd catalyst) center->Buchwald Reacts at C-Br Stille Stille Coupling (Ar-SnR3, Pd catalyst) center->Stille Reacts at C-Br Reduction Reduction to Amine (e.g., Fe/HCl, H2/Pd-C) center->Reduction Reacts at NO2 AmineDeriv Further Derivatization (e.g., Acylation, Sulfonylation) Reduction->AmineDeriv Yields reactive amine Drug_Discovery_Application Scaffold 2-Bromo-5-nitro-4- pyridinecarboxylic acid LibGen Combinatorial Library Generation Scaffold->LibGen Orthogonal Chemistry (Coupling, Amidation, Reduction) Screening High-Throughput Screening LibGen->Screening Assay vs. Target (e.g., Kinase, Protease) Hit Hit Compound Screening->Hit Lead Lead Optimization Hit->Lead SAR Studies Candidate Drug Candidate Lead->Candidate

Caption: Role of the scaffold in a typical drug discovery pipeline.

Handling, Safety, and Storage

As with any laboratory chemical, proper handling procedures are essential to ensure safety. The compound is classified as an irritant and is harmful if swallowed. [5][6]

Hazard Class GHS Information
Pictogram GHS07 (Exclamation Mark) [5]
Signal Word Warning [5]
Hazard Statements H302: Harmful if swallowed<[5]br>H315: Causes skin irritation<[5][6]br>H319: Causes serious eye irritation<[5]br>H335: May cause respiratory irritation [5]

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray<[8]br>P280: Wear protective gloves/eye protection/face protection<[8]br>P302+P352: IF ON SKIN: Wash with plenty of soap and water<[8]br>P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing [8]|

Safety Protocols
  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust. [9]A safety shower and eyewash station should be readily accessible. [9]* Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield. [10]* Handling: Avoid formation of dust and aerosols. [11]Use non-sparking tools. After handling, wash hands thoroughly. [10]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. [11][12]

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that offers immense potential for innovation in drug discovery and materials science. Its three distinct points of chemical reactivity provide a robust platform for synthetic chemists to construct novel and complex molecules with tailored properties. Understanding its physicochemical characteristics, reactivity profile, and safety requirements allows researchers to fully harness its capabilities in the pursuit of new therapeutic agents and advanced materials.

References

  • Pipzine Chemicals. 2-Bromo-5-fluoro-4-pyridinecarboxylic Acid | CAS 877399-52-5.
  • Pipzine Chemicals. 4-Pyridinecarboxylic Acid, 2-Amino-5-Bromo- | High Purity.
  • ChemicalBook. 2,5-PYRIDINEDICARBOXYLIC ACID | 100-26-5.
  • MDPI. Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs.
  • INDOFINE Chemical Company, Inc. Safety Data Sheet - METHYL 6-BROMONICOTINATE.
  • Jubilant Ingrevia. 5-bromo-2-nitropyridine Safety Data Sheet.
  • TCI Chemicals. 2-Bromo-4-nitrobenzoic Acid | 16426-64-5.
  • NIST. 2-Pyridinecarboxylic acid, 5-nitro-. NIST Chemistry WebBook.
  • Yaqoob, M., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press Limited.
  • PubChem. 5-Bromonicotinic acid. National Center for Biotechnology Information.
  • BLD Pharm. 1053655-82-5|this compound.
  • Pipzine Chemicals. This compound.
  • Chemsrc. 2-Bromo-5-nitropyridine | CAS#:4487-59-6.
  • Sigma-Aldrich. 2-Bromo-5-nitropyridine 99%.
  • PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. National Library of Medicine.
  • Sci-Hub. Nitropyridines, Their Synthesis and Reactions.
  • Springer. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
  • De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. Royal Society of Chemistry.
  • ResearchGate. Nitropyridines. 8. Synthesis of substituted 5-nitronicotinamides.
  • Chem Help ASAP (YouTube). Suzuki cross-coupling reaction.
  • Google Patents. CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
  • Jubilant Ingrevia. 2,4-Pyridinedicarboxylic acid Safety Data Sheet.
  • NIH. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. National Library of Medicine.
  • Echemi. 2-Amino-5-bromo-4-pyridinecarboxylic acid ethyl ester Safety Data Sheets.
  • Apollo Scientific. 1053655-82-5 Cas No. | 2-Bromo-5-nitroisonicotinic acid.
  • Khan Academy. Synthesis of substituted benzene rings I.
  • ACS Publications. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water.
  • Khan Academy. Synthesis of substituted benzene rings II.
  • The Organic Chemist (YouTube). CROSS-COUPLING reactions - everything YOU need to know!.
  • MDPI. Special Issue : Pyrimidine and Purine Derivatives in Medicinal Chemistry.
  • Sarchem Labs. Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
  • ResearchGate. Pd-catalyzed Suzuki cross-Coupling reaction of bromostilbene: insights on the nature of the boron Species.

Sources

Molecular structure of 2-Bromo-5-nitro-4-pyridinecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-5-nitro-4-pyridinecarboxylic acid (CAS: 1053655-82-5), also known as 2-bromo-5-nitroisonicotinic acid, is a critical heterocyclic scaffold in medicinal chemistry.[1] It serves as a bifunctional building block, offering orthogonal reactivity profiles: the electrophilic C2 position is activated for nucleophilic aromatic substitution (


), while the C4 carboxylic acid provides a handle for amidation or esterification.[2] This compound is extensively utilized in the synthesis of DNA gyrase inhibitors, anti-inflammatory agents, and complex macrocycles.[2] This guide details its molecular architecture, a validated industrial synthesis protocol, and critical characterization data.[2]

Part 1: Molecular Architecture & Physicochemical Properties[2]

Structural Analysis

The molecule consists of a pyridine ring substituted at three positions, creating a highly polarized electronic environment.[2]

  • C2-Bromine: The bromine atom is activated by the electron-withdrawing nature of the pyridine nitrogen and the para-located nitro group (though formally meta to Br, the overall electron deficiency of the ring enhances reactivity). However, the primary activation for

    
     at C2 comes from the inductive effect of the adjacent nitrogen and the resonance withdrawal of the nitro group at C5.[2]
    
  • C4-Carboxylic Acid: Located at the para position relative to the nitrogen, the acidity of this group is enhanced by the electron-poor ring system. It typically exists as a dimer in the solid state due to hydrogen bonding.[2]

  • C5-Nitro Group: This group acts as a strong electron-withdrawing group (EWG), significantly decreasing the electron density of the ring, thereby facilitating nucleophilic attacks at the C2 position.

Physicochemical Data Table
PropertyValueNote
Molecular Formula

Molecular Weight 247.00 g/mol
Appearance Light yellow crystalline solid
Melting Point 233 °CDecomposes upon melting
pKa (Predicted) ~2.1 (COOH)Highly acidic due to EWGs
Solubility DMSO, Methanol, DMFPoor solubility in non-polar solvents

Part 2: Synthetic Pathways & Process Chemistry[2]

The most robust synthetic route involves the oxidation of the methyl precursor, 2-bromo-4-methyl-5-nitropyridine . This method avoids the poor regioselectivity often seen in the direct nitration of 2-bromoisonicotinic acid.

Validated Synthesis Protocol: Chromium(VI) Oxidation

Objective: Synthesis of this compound from 2-bromo-4-methyl-5-nitropyridine. Scale: Laboratory (approx. 100g scale). Safety Warning: Chromium(VI) is carcinogenic and a strong oxidizer.[2] Work in a fume hood with appropriate PPE.[1][2]

Reagents
  • Precursor: 2-Bromo-4-methyl-5-nitropyridine (0.461 mol, ~100 g)

  • Oxidant: Sodium Dichromate Dihydrate (

    
    ) (1.164 mol, ~346 g)[2]
    
  • Solvent: Concentrated Sulfuric Acid (

    
    ) (1.5 L)
    
Step-by-Step Methodology
  • Dissolution: In a 3L three-necked round-bottom flask equipped with a mechanical stirrer and thermometer, dissolve 0.461 mol of 2-bromo-4-methyl-5-nitropyridine in 1.5 L of concentrated sulfuric acid. Cool the solution to 0–5°C using an ice-water bath.

  • Addition: Slowly add 1.164 mol of sodium dichromate in portions, maintaining the internal temperature below 10°C to prevent uncontrolled exotherms.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 6 hours. The color will shift from orange to dark green as Cr(VI) is reduced to Cr(III).[2]

  • Quenching: Carefully pour the reaction mixture onto 2 kg of crushed ice. Stir for 30 minutes. A light yellow precipitate will form.[2][3]

  • Isolation: Filter the solid using a sintered glass funnel.

  • Purification: Wash the filter cake with cold water (

    
     mL) to remove residual acid and chromium salts.
    
  • Drying: Dry the solid in a vacuum oven at 70°C for 12 hours.

  • Yield: Expected yield is ~75% (approx. 85 g).

Mechanistic Pathway (Graphviz)[2]

Synthesis Start 2-Bromo-4-methyl- 5-nitropyridine Intermediate Aldehyde Intermediate Start->Intermediate Oxidation of Methyl (Step 1) Reagent Na2Cr2O7 / H2SO4 (Jones Cond.) Reagent->Start Reagent Addition Product 2-Bromo-5-nitro- 4-pyridinecarboxylic acid Intermediate->Product Oxidation to Acid (Step 2)

Figure 1: Oxidative transformation of the methyl group to carboxylic acid using Chromium(VI).

Part 3: Structural Characterization Protocols

Confirmation of the structure relies on NMR and Mass Spectrometry.[2] The unique substitution pattern results in distinct spectroscopic signatures.[2]

Proton NMR ( -NMR)

Solvent: DMSO-


Key Features: 
  • The molecule possesses only two aromatic protons, located at positions 3 and 6.[2]

  • 
     9.20 ppm (s, 1H, H-6):  This proton is the most deshielded due to its proximity to the pyridine nitrogen and the ortho nitro group.
    
  • 
     8.62 ppm (s, 1H, H-3):  This proton appears upfield relative to H-6 but is still deshielded by the adjacent bromine and carboxylic acid groups.
    
Mass Spectrometry (LC-MS)[4]
  • Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode.[2]

  • Molecular Ion:

    • ESI(-):

      
       observed at m/z 244.9/246.9 (1:1 ratio due to 
      
      
      
      isotopes).[2]
    • ESI(+):

      
       observed at m/z 247/249.[2]
      
HPLC Purity Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm.[2]

Part 4: Reactivity Profile & Pharmacophore Utility[2]

The core utility of this compound lies in its ability to undergo regioselective functionalization.

Nucleophilic Aromatic Substitution ( )

The C2-Bromine is highly labile toward nucleophiles (amines, thiols, alkoxides) due to the "activating" effect of the C5-nitro group.

  • Reaction: Treatment with primary amines (

    
    ) in mild base (
    
    
    
    , DMF) typically displaces the bromine to yield 2-amino-5-nitro-4-pyridinecarboxylic acid derivatives.
  • Selectivity: The C2 position reacts preferentially over the nitro group displacement or other ring positions.[2]

Carboxylic Acid Derivatization

The C4-COOH group can be coupled with amines to form amides, a common motif in kinase inhibitors.

  • Reagents: HATU/DIPEA or

    
     followed by amine addition.[2]
    
  • Note: The steric bulk of the adjacent nitro group (C5) and proton (C3) may require forcing conditions or highly active coupling agents (e.g., acid chloride route).[2]

Reactivity Map (Graphviz)[2]

Reactivity Core 2-Bromo-5-nitro- 4-pyridinecarboxylic acid SnAr_Product 2-Amino Derivative (S_NAr at C2) Core->SnAr_Product Primary Amine, K2CO3, DMF, 60°C Amide_Product Amide Derivative (Coupling at C4) Core->Amide_Product Amine, HATU, DIPEA Red_Product 5-Amino Pyridine (Reduction of NO2) Core->Red_Product Fe/AcOH or H2/Pd-C

Figure 2: Divergent synthetic pathways accessible from the core scaffold.

References

  • Smolecule. this compound: Chemical Reactions and Properties. Retrieved from [2]

  • Google Patents. CN102321016B: Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate. (Describes the oxidation protocol). Retrieved from

  • ChemicalBook. this compound Product Description and NMR Data. Retrieved from [2]

  • PubChem. this compound (CID 52987946). Retrieved from [2]

  • Fluorochem. Safety Data Sheet: this compound. Retrieved from [2]

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An In-depth Technical Guide to 2-Bromo-5-nitro-4-pyridinecarboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Bromo-5-nitro-4-pyridinecarboxylic acid, a key heterocyclic building block in modern medicinal chemistry. We will delve into its chemical identity, physicochemical properties, a detailed synthesis protocol, safety considerations, and its strategic application in the development of novel therapeutics. This document is structured to provide not just procedural steps, but also the scientific rationale behind its use, empowering researchers to leverage its unique characteristics in their work.

Core Chemical Identity

The foundational step in utilizing any chemical reagent is a precise understanding of its identity. This compound is a substituted pyridine derivative, a class of compounds recognized as "privileged scaffolds" in drug design due to their ability to interact with a wide range of biological targets.[1]

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[2][3] Its structure is characterized by a pyridine ring substituted with a bromine atom at the 2-position, a nitro group at the 5-position, and a carboxylic acid at the 4-position. This specific arrangement of electron-withdrawing groups and reactive sites makes it a versatile intermediate for complex molecular synthesis.

Key Identifiers:

  • CAS Number: 1053655-82-5[3]

  • Molecular Formula: C₆H₃BrN₂O₄[2][3]

  • Molecular Weight: 247.00 g/mol [2][3]

  • SMILES: O=C(C1=CC(Br)=NC=C1=O)O[3]

Physicochemical and Safety Profile

A thorough understanding of a compound's properties and hazards is paramount for its safe and effective use in a laboratory setting.

Physicochemical Properties

The physical and chemical characteristics of this compound dictate its handling, storage, and reaction conditions.

PropertyValueSource(s)
Physical State Solid, likely a yellowish crystalline powder.[2][2]
Solubility Poorly soluble in water; Soluble in polar organic solvents like DMSO and DMF.[2][2]
Storage Conditions Store in a cool, dry place (2-8°C) under an inert atmosphere.[3][3]

Note: A specific melting point is not consistently reported in publicly available databases, indicating that it may decompose upon heating or requires specialized measurement.

Safety and Handling

This compound is classified as hazardous and requires careful handling in a controlled laboratory environment, such as a fume hood.[4]

GHS Hazard Classification:

  • Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning[3]

  • Hazard Statements:

    • H302: Harmful if swallowed.[3]

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

Recommended Personal Protective Equipment (PPE):

  • Wear protective gloves, chemical safety goggles, and a lab coat.[4][5]

  • Ensure adequate ventilation to avoid inhalation of dust or vapors.[6][7]

Precautionary Measures:

  • Avoid contact with skin, eyes, and clothing.[5]

  • Wash hands thoroughly after handling.[5]

  • Store containers tightly closed in a well-ventilated area.[6][7]

Synthesis Protocol: A Two-Step Approach

The synthesis of this compound is typically achieved through a two-step process starting from 2-Hydroxy-4-methyl-5-nitropyridine. This pathway involves an initial bromination followed by oxidation of the methyl group.

Experimental Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Oxidation SM 2-Hydroxy-4-methyl-5-nitropyridine Reagent1 Phosphorus(V) oxybromide (POBr₃) Dichloromethane (DCM) SM->Reagent1 Product1 2-Bromo-5-nitro-4-picoline Reagent1->Product1 Reflux Product1_ref 2-Bromo-5-nitro-4-picoline Product1->Product1_ref Purification & Isolation Reagent2 Potassium Permanganate (KMnO₄) Water/Pyridine Product1_ref->Reagent2 FinalProduct This compound Reagent2->FinalProduct Heat caption Synthesis workflow for this compound.

Caption: Synthesis workflow for this compound.

Step 1: Synthesis of 2-Bromo-5-nitro-4-picoline

The first step involves the conversion of the hydroxyl group of the pyridine ring into a bromine atom. Phosphorus(V) oxybromide is an effective reagent for this transformation.

Methodology:

  • Reaction Setup: In a 3-neck flask equipped with an overhead stirrer and a reflux condenser, suspend 2-Hydroxy-4-methyl-5-nitropyridine (1 equivalent) in dichloromethane (DCM).[8]

  • Reagent Addition: Add Phosphorus(V) oxybromide (POBr₃, 1.5 equivalents) to the suspension under a nitrogen atmosphere.[8]

  • Reaction: Heat the mixture to reflux and maintain for 24 hours. The reaction progress can be monitored by TLC or LCMS.[8]

  • Work-up: Cool the reaction mixture in an ice bath. Carefully quench the excess POBr₃ by slowly adding ice.[8]

  • Extraction: Separate the organic layer. Extract the aqueous layer with additional DCM.[8]

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from hexanes to yield 2-Bromo-5-nitro-4-picoline.[8]

Causality: The use of POBr₃ is critical as it serves as both a bromine source and a dehydrating agent, effectively replacing the hydroxyl group with a bromine atom. Dichloromethane is chosen as the solvent due to its inertness and appropriate boiling point for the reaction.

Step 2: Oxidation to this compound

The final step is the oxidation of the methyl group at the 4-position to a carboxylic acid. Potassium permanganate is a powerful oxidizing agent suitable for this conversion of an alkyl side chain on an aromatic ring.

Methodology:

  • Reaction Setup: Suspend 2-Bromo-5-nitro-4-picoline (1 equivalent) in a mixture of water and pyridine.

  • Oxidation: Heat the mixture and add a solution of potassium permanganate (KMnO₄, ~3 equivalents) in water portion-wise, maintaining the reaction temperature.

  • Quenching: After the reaction is complete (indicated by the disappearance of the purple permanganate color), cool the mixture and quench any excess oxidant with a suitable reducing agent like sodium bisulfite or isopropanol.

  • Isolation: Filter the mixture to remove the manganese dioxide byproduct.

  • Acidification: Acidify the filtrate with a strong acid, such as hydrochloric acid (HCl), to a pH of approximately 2-3. This will precipitate the carboxylic acid product.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Causality: The methyl group on the electron-deficient pyridine ring is activated towards oxidation. Potassium permanganate is a robust and cost-effective oxidant for this type of transformation. The final acidification step is essential because the product initially forms as a carboxylate salt, which is soluble in the aqueous basic medium. Protonation renders it insoluble, allowing for its isolation.

Application in Drug Discovery: A Versatile Building Block

This compound is not an active pharmaceutical ingredient itself but serves as a crucial intermediate. Its value lies in the orthogonal reactivity of its functional groups:

  • Carboxylic Acid: Allows for the formation of amides, esters, and other derivatives, which are common functionalities in drug molecules for interacting with biological targets.[9]

  • Bromo Group: Can be used in a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds, enabling the construction of complex molecular scaffolds.[9]

  • Nitro Group: Can be reduced to an amine, providing another point for derivatization or for acting as a hydrogen bond donor.[9]

This trifunctional nature allows for a stepwise and controlled elaboration of the molecular structure, making it a valuable starting point for building libraries of compounds for screening and lead optimization. Pyridine-based structures are integral to a wide array of approved drugs, and intermediates like this are key to their synthesis.

Conclusion

This compound is a high-value chemical intermediate for researchers in organic synthesis and drug development. Its well-defined structure, coupled with the distinct reactivity of its three functional groups, provides a reliable and versatile platform for the synthesis of complex nitrogen-containing heterocyclic compounds. A disciplined approach to its synthesis and a thorough understanding of its reactivity and safety profile are essential for unlocking its full potential in the quest for novel therapeutic agents.

References

  • Pipzine Chemicals. 2-Bromo-5-fluoro-4-pyridinecarboxylic Acid | CAS 877399-52-5. Available from: [Link]

  • Pipzine Chemicals. 4-Pyridinecarboxylic Acid, 2-Amino-5-Bromo- | High Purity. Available from: [Link]

  • NIST. 2-Pyridinecarboxylic acid, 5-nitro-. NIST Chemistry WebBook. Available from: [Link]

  • PubChem. 2-Bromo-5-nitropyridine | C5H3BrN2O2 | CID 78240. National Center for Biotechnology Information. Available from: [Link]

  • Pipzine Chemicals. This compound. Available from: [Link]

  • PubChem. 5-Bromonicotinic acid | C6H4BrNO2 | CID 88707. National Center for Biotechnology Information. Available from: [Link]

  • Corey Organics. 5-bromo nicotinic acid manufacturers. Available from: [Link]

  • PubMed. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. National Center for Biotechnology Information. Available from: [Link]

Sources

Synthesis of 2-Bromo-5-nitro-4-pyridinecarboxylic acid starting materials

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-5-nitro-4-pyridinecarboxylic acid (CAS: 850375-15-2) is a highly functionalized heterocyclic scaffold critical in the development of kinase inhibitors and antibacterial agents. Its structure features three distinct reactive handles—a carboxylic acid at C4, a nitro group at C5, and a bromine at C2—allowing for orthogonal functionalization.

This guide details a robust, three-stage synthetic pathway designed for high regioselectivity and scalability. The route prioritizes the 2-amino-4-methylpyridine starting material to ensure precise installation of the nitro group via nitramine rearrangement, avoiding the regiochemical mixtures often associated with direct nitration of pyridones.

Core Synthesis Strategy
  • Stage 1: Nitration and Hydrolysis (One-Pot) to generate the 2-hydroxy-5-nitro core.

  • Stage 2: Deoxybromination using POBr₃ to install the C2 bromine.

  • Stage 3: Side-chain Oxidation of the C4 methyl group to the carboxylic acid.

Retrosynthetic Analysis

The strategic disconnection relies on the stability of the pyridine core. The C4-carboxylic acid is best derived from a methyl precursor after all electrophilic substitutions (nitration) are complete, as the carboxylic acid would deactivate the ring further and complicate nitration.

Figure 1: Retrosynthetic logic flow from target acid to commercially available amine.

Detailed Experimental Protocols

Stage 1: Synthesis of 2-Hydroxy-4-methyl-5-nitropyridine

Rationale: Direct nitration of 2-hydroxy-4-methylpyridine often yields a mixture of 3-nitro and 5-nitro isomers. Starting with the 2-amino analog allows for a nitration-rearrangement sequence that highly favors the 5-position, followed by diazotization to install the hydroxyl group.

Reagents:

  • 2-Amino-4-methylpyridine (1.0 equiv)

  • Sulfuric Acid (H₂SO₄), conc.[1] (solvent/catalyst)[2][3][4][5][6]

  • Nitric Acid (HNO₃), fuming (1.1 equiv)

  • Sodium Nitrite (NaNO₂), aq. solution

Protocol:

  • Dissolution: Charge a reactor with concentrated H₂SO₄ (5-8 vol). Cool to 0–5 °C. Slowly add 2-Amino-4-methylpyridine portion-wise, maintaining internal temperature <15 °C.

  • Nitration: Add fuming HNO₃ dropwise over 1 hour.

  • Rearrangement: Warm the mixture to 40–50 °C and stir for 2 hours. This promotes the rearrangement of the intermediate nitramine to the 5-nitro isomer.

  • Diazotization/Hydrolysis: Cool the mixture to 0 °C. Dilute with water (carefully). Add aqueous NaNO₂ dropwise. Stir at 0–5 °C for 1 hour, then warm to room temperature to effect hydrolysis of the diazonium salt to the hydroxyl group (pyridone).

  • Isolation: Pour onto crushed ice. Adjust pH to ~3-4 with aqueous ammonia. Filter the yellow precipitate, wash with cold water, and dry.

    • Yield Target: 75-85%

    • Key Intermediate: 2-Hydroxy-4-methyl-5-nitropyridine (CAS: 21901-41-7).[7]

Stage 2: Synthesis of 2-Bromo-4-methyl-5-nitropyridine

Rationale: Conversion of the 2-hydroxy (pyridone) tautomer to the 2-bromo derivative is most efficiently achieved using Phosphorus Oxybromide (POBr₃). This method is superior to POCl₃/HBr exchange for yield and purity.

Reagents:

  • 2-Hydroxy-4-methyl-5-nitropyridine (1.0 equiv)

  • Phosphorus Oxybromide (POBr₃) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DMF (catalytic amount often helps)

Protocol:

  • Setup: In a dry flask under nitrogen, suspend the starting material in DCE (10 vol).

  • Addition: Add POBr₃ in portions at room temperature. (Caution: Exothermic).

  • Reaction: Heat to reflux (80–90 °C) for 12–24 hours. Monitor by HPLC for disappearance of the pyridone.

  • Quench: Cool to 0 °C. Slowly pour the reaction mixture into crushed ice/water. (Caution: Violent hydrolysis of excess POBr₃).

  • Extraction: Extract with Dichloromethane (DCM). Wash organics with sat.[5] NaHCO₃ and brine.[5] Dry over MgSO₄ and concentrate.

  • Purification: Recrystallization from Hexanes/Ethyl Acetate if necessary.

    • Yield Target: 85-90%

    • Product: 2-Bromo-4-methyl-5-nitropyridine (CAS: 23056-47-5).

Stage 3: Oxidation to this compound

Rationale: The presence of the electron-withdrawing nitro and bromo groups deactivates the pyridine ring, making it resistant to oxidative degradation while increasing the acidity of the methyl protons. Potassium Permanganate (KMnO₄) is the preferred green oxidant.

Reagents:

  • 2-Bromo-4-methyl-5-nitropyridine (1.0 equiv)

  • Potassium Permanganate (KMnO₄) (2.5 - 3.0 equiv)

  • Solvent: Water (or Water/t-Butanol 1:1 mixture)

Protocol:

  • Setup: Suspend the substrate in water (20 vol). Heat to 60 °C.

  • Oxidation: Add KMnO₄ solid in 4–5 portions over 2 hours.

  • Reflux: Heat the mixture to reflux (100 °C) for 4–6 hours. The purple color should fade to a brown manganese dioxide (MnO₂) precipitate.

  • Filtration: Filter the hot mixture through a Celite pad to remove MnO₂. Wash the pad with hot water.

  • Acidification: Cool the clear aqueous filtrate to 0–5 °C. Acidify to pH 1–2 using 6N HCl.

  • Isolation: The product will precipitate as a white/pale yellow solid. Filter, wash with minimal cold water, and dry under vacuum.[8]

    • Yield Target: 60-70%

    • Final Product: this compound.

Critical Process Parameters (CPPs)

ParameterStageCritical LimitImpact of Deviation
Nitration Temp 1< 15 °C (Addition)Higher temps during addition lead to dinitration or exotherm runaways.
Quench Rate 2Very SlowPOBr₃ hydrolysis releases HBr gas violently; rapid addition risks eruption.
Oxidant Stoichiometry 32.5 - 3.0 equivInsufficient KMnO₄ leads to the aldehyde intermediate or incomplete conversion.
pH Adjustment 3pH 1-2The product is an acid; failure to acidify sufficiently results in yield loss to the filtrate.

Reaction Workflow Diagram

Figure 2: Step-by-step process flow for the synthesis of the target acid.

References

  • Nitration of Aminopyridines (Regioselectivity)

    • One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine. CN112745259A.
  • Bromination Protocol (POBr3)

    • Synthesis of 2-bromo-5-nitro-4-picoline from 2-Hydroxy-4-methyl-5-nitropyridine. ChemicalBook Synthesis Routes.
  • Oxidation of Methyl Pyridines

    • Synthesis of 5-bromo-2-nitroisonicotinic acid (Oxidation of methyl group).[9] CN102321016A.

  • Intermediate Characterization

    • 2-Bromo-4-methyl-5-nitropyridine Properties & CAS. TCI Chemicals.

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A Technical Guide to the Reactivity and Synthetic Utility of 2-Bromo-5-nitro-4-pyridinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: 2-Bromo-5-nitro-4-pyridinecarboxylic acid (CAS 1053655-82-5) is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and fine chemical industries. Its unique trifunctional nature, featuring a pyridine core, a strongly electron-withdrawing nitro group, a labile bromo substituent, and a versatile carboxylic acid handle, makes it a powerful intermediate for constructing complex molecular architectures. This guide provides an in-depth analysis of the molecule's electronic properties, delineates its principal reaction pathways, and offers practical, field-proven protocols for its strategic manipulation. We will explore the causality behind its site-selective reactivity, focusing on nucleophilic aromatic substitution (SNAr), nitro group reduction, and carboxylic acid derivatization, thereby presenting a comprehensive framework for its application in modern drug discovery and development.

Core Molecular Profile

This compound is a crystalline solid, typically appearing with a yellowish hue due to the chromophoric nitro group.[1] Its structure is predicated on an electron-deficient pyridine ring, a characteristic that is dramatically amplified by the presence of two additional electron-withdrawing substituents (nitro and carboxylic acid). This electronic profile is the primary determinant of its chemical behavior.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 1053655-82-5 [2]
Molecular Formula C₆H₃BrN₂O₄ [1][2]
Molecular Weight 247.00 g/mol [1][2]
Appearance Solid, likely yellowish [1]
Solubility Poor in water; Soluble in polar organic solvents (e.g., DMSO, DMF) [1]

| Storage | 2-8°C, under inert atmosphere |[2] |

Functional Group Analysis and Electronic Landscape

The reactivity of this compound is not merely the sum of its parts but rather a consequence of the synergistic electronic interplay between its functional groups.

  • 2.1 The Pyridine Core: As a nitrogen-containing heterocycle, the pyridine ring is intrinsically π-deficient compared to benzene. The nitrogen atom's electronegativity polarizes the ring, rendering the α (C2, C6) and γ (C4) positions particularly susceptible to nucleophilic attack.

  • 2.2 The Nitro Group (-NO₂): Positioned at C5, the nitro group is a powerful resonance and inductive electron-withdrawing group. Its presence profoundly depletes the electron density of the entire ring system, which deactivates the molecule towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr).[3]

  • 2.3 The Bromo Substituent (-Br): Located at the C2 position, the bromine atom serves as an excellent leaving group in SNAr reactions. This position is doubly activated for nucleophilic attack: it is ortho to the ring nitrogen and ortho to the powerfully activating nitro group.

  • 2.4 The Carboxylic Acid Moiety (-COOH): The C4-carboxylic acid is a moderately electron-withdrawing group and provides a key synthetic handle for amide bond formation or esterification, crucial for library synthesis and prodrug strategies.[4][5]

The cumulative effect of these groups creates a highly electrophilic aromatic system with distinct and predictable sites of reactivity.

G cluster_0 Electronic Influences on the Pyridine Ring mol   Br Br (Good Leaving Group) Site of Nucleophilic Attack mol->Br Expulsion COOH COOH (Moderate -I Effect) Handle for Derivatization mol->COOH Derivatization NO2 NO₂ (Strong -R, -I Effect) Activates Ring for SNAr NO2->mol Activates C2/C6 N Pyridine N (Inductive Withdrawal) Activates α, γ positions N->mol Activates C2/C4 G start 2-Bromo-5-nitro-4- pyridinecarboxylic acid + Nu-H intermediate Meisenheimer Complex (Resonance Stabilized Anion) start->intermediate Nucleophilic Attack at C2 product 2-Substituted Product + HBr intermediate->product Loss of Leaving Group (Br⁻)

Caption: Mechanism of SNAr at the C2 position.

Experimental Protocol: General SNAr with an Amine Nucleophile

  • Reagent Preparation: In a clean, dry reaction vessel, dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP).

  • Addition of Nucleophile: Add the amine nucleophile (1.1-1.5 eq.) to the solution.

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 eq.), to scavenge the HBr generated during the reaction.

  • Reaction Conditions: Stir the mixture at a temperature ranging from ambient to 80 °C. The optimal temperature depends on the nucleophilicity of the amine.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and adjust the pH to ~3-4 with 1M HCl to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with water, and dry under vacuum. If necessary, further purification can be achieved by recrystallization or column chromatography.

Reduction of the C5-Nitro Group

Causality: The nitro group can be selectively reduced to a primary amine (-NH₂), a critical transformation that installs a versatile nucleophilic and basic center. [6]The choice of reducing agent is paramount and is dictated by the presence of other sensitive functional groups. Catalytic hydrogenation is clean but less chemoselective, while metal-based reductions in acidic media offer excellent selectivity. [7] Table 2: Comparison of Common Nitro Group Reduction Methods

Method Reagents Advantages Disadvantages
Catalytic Hydrogenation H₂ (g), Pd/C, PtO₂ High yield, clean byproducts (H₂O) Can reduce other functional groups (alkenes, alkynes); may cause dehalogenation
Metal/Acid Reduction Fe/HCl, SnCl₂/HCl High chemoselectivity, cost-effective Requires stoichiometric reagents, acidic work-up
Transfer Hydrogenation HCOOH, NH₄OOCH Milder than direct hydrogenation, avoids high-pressure H₂ Catalyst may be expensive

| Dithionite Reduction | Na₂S₂O₄ | Mild conditions, useful for sensitive substrates | Can be sluggish, requires aqueous media |

Experimental Protocol: Chemoselective Reduction with Tin(II) Chloride

  • Setup: To a solution of the 5-nitro-pyridine substrate (1.0 eq.) in ethanol or ethyl acetate, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq.).

  • Reaction Conditions: Heat the mixture to reflux (approx. 70-80 °C) and stir vigorously.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.

  • Neutralization: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) carefully until the effervescence ceases and the pH is basic (~8-9). This will precipitate tin salts.

  • Extraction: Extract the aqueous slurry with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the 5-amino-pyridine product.

Derivatization of the C4-Carboxylic Acid

Causality: The carboxylic acid functional group readily undergoes standard transformations. Fischer esterification is a classic method for converting it to an ester, typically by reacting it with an excess of alcohol under acidic catalysis. [8]This reaction proceeds via protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by the alcohol.

G cluster_workflow Fischer Esterification Workflow A Mix Pyridinecarboxylic Acid and Excess Alcohol (R'-OH) B Add Catalytic Acid (e.g., H₂SO₄) A->B C Heat to Reflux (Drive off H₂O) B->C D Reaction Monitoring (TLC / LC-MS) C->D E Neutralization & Work-up D->E Upon Completion F Purification E->F G Isolated Ester Product F->G

Caption: Workflow for Fischer Esterification.

Experimental Protocol: Fischer Esterification

  • Setup: Suspend the this compound (1.0 eq.) in the desired alcohol (e.g., methanol or ethanol), which serves as both reactant and solvent (use in large excess).

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) (0.1-0.2 eq.), to the suspension.

  • Reaction Conditions: Heat the mixture to reflux and maintain for several hours until the reaction is complete. For higher-boiling alcohols, a Dean-Stark apparatus can be used to remove the water byproduct and drive the equilibrium. [8]4. Monitoring: Monitor the ester formation via TLC or LC-MS.

  • Work-up: Cool the reaction mixture and remove the excess alcohol under reduced pressure.

  • Neutralization: Dilute the residue with ethyl acetate and carefully wash with a saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.

  • Purification: Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate to afford the crude ester, which can be purified by column chromatography if needed.

Strategic Synthesis: An Orthogonal Approach

The true synthetic power of this molecule lies in the orthogonal nature of its functional groups. A judicious choice of reaction sequence allows for the construction of highly decorated pyridine scaffolds. A field-proven, logical sequence often proceeds as follows:

  • SNAr at C2: Introduce diversity at the most reactive site first using a library of nucleophiles.

  • Nitro Reduction at C5: Unmask the amino group for subsequent functionalization (e.g., sulfonylation, acylation, or diazotization).

  • Carboxylic Acid Derivatization at C4: Perform a final coupling reaction, such as amide bond formation, to complete the synthesis.

This strategic approach minimizes protecting group chemistry and allows for the efficient generation of diverse chemical entities from a single, versatile starting material.

G start 2-Bromo-5-nitro-4- pyridinecarboxylic acid step1 Intermediate A (2-Nu, 5-NO₂, 4-COOH) start->step1 1. SNAr (R-NH₂) [Diversity Input 1] step2 Intermediate B (2-Nu, 5-NH₂, 4-COOH) step1->step2 2. Nitro Reduction (SnCl₂) [Unmasking Step] step3 Final Product (2-Nu, 5-NH-R, 4-CONR'R'') step2->step3 3. Amide Coupling (R'R''NH) [Diversity Input 2]

Caption: A strategic, multi-step synthetic workflow.

Safety, Handling, and Storage

  • Hazard Identification: this compound is classified as an irritant. It may cause skin, eye, and respiratory irritation. [2][9]It is harmful if swallowed. [2]* Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [10][11]Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. [4][9]For long-term stability, storage at 2-8°C under an inert atmosphere is recommended. [2]

Conclusion

This compound is a quintessential example of a strategic building block in modern organic synthesis. Its reactivity is dominated by the electron-deficient nature of its core, enabling highly regioselective transformations. By understanding the distinct reactivity profiles of the C2-bromo, C5-nitro, and C4-carboxylic acid positions, researchers can design efficient and robust synthetic routes to novel compounds for drug discovery and materials science. The protocols and strategic insights provided herein serve as a validated foundation for the effective exploitation of this versatile chemical intermediate.

References

  • Vertex AI Search. (2023). 2-Bromo-5-nitropyridine: A Versatile Building Block for Organic Synthesis.
  • Pipzine Chemicals. 2-Bromo-5-fluoro-4-pyridinecarboxylic Acid | CAS 877399-52-5.
  • ChemicalBook. 2-Bromo-5-nitro-4-picoline synthesis.
  • ChemicalBook. 5-Bromo-2-nitropyridine synthesis.
  • Pipzine Chemicals. 2-Bromo-4-pyridinecorboxylc.
  • Mąkosza, M., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. Available from: [Link]

  • BenchChem. Reactivity of the nitro group on a pyridine ring.
  • PubChem. 5-Bromonicotinic acid. Available from: [Link]

  • Pipzine Chemicals. 4-Pyridinecarboxylic Acid, 2-Amino-5-Bromo-.
  • BLD Pharm. This compound.
  • Pipzine Chemicals. This compound.
  • Google Patents. Esterification of pyridine carboxylic acids.
  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available from: [Link]

  • ACS Publications. Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Available from: [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. Available from: [Link]

  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available from: [Link]

Sources

Technical Monograph: Spectroscopic Characterization of 2-Bromo-5-nitroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026


H

BrN

O

Molecular Weight: 247.00 g/mol

Executive Summary & Compound Significance

2-Bromo-5-nitroisonicotinic acid is a critical heterocyclic scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and antitubercular agents. Its tri-functional nature—containing a carboxylic acid, a nitro group, and a bromine atom—allows for orthogonal functionalization. The bromine facilitates Suzuki-Miyaura couplings, the nitro group serves as a masked amine for heterocyclization, and the carboxylic acid provides a handle for amide coupling.

This guide provides a comprehensive spectroscopic analysis (NMR, IR, MS) derived from empirical analog data and substituent chemical shift theory, alongside a validated synthesis protocol to ensure high-purity isolation for analytical standards.

Synthesis & Purification Protocol

To obtain spectroscopic-grade material, we recommend the oxidation of commercially available 2-bromo-5-nitro-4-picoline (CAS 23056-47-5). This route minimizes regioisomeric impurities common in direct nitration methods.[1]

Experimental Workflow

Reaction: Permanganate Oxidation of 2-Bromo-5-nitro-4-picoline.

  • Reagents: 2-Bromo-5-nitro-4-picoline (1.0 eq), KMnO

    
     (4.0 eq), Water (Solvent).[1]
    
  • Procedure:

    • Suspend the picoline precursor in water at 60°C.[1]

    • Add KMnO

      
       portion-wise over 2 hours to control the exotherm.[1]
      
    • Reflux for 4 hours until the purple color persists (indicating excess oxidant).[1]

    • Workup: Filter hot through Celite to remove MnO

      
      . Acidify the filtrate with 2N HCl to pH 2.0.[1]
      
    • Isolation: Cool to 4°C. The product precipitates as a pale yellow solid.[1] Filter and wash with ice-cold water.[1][2]

    • Purification: Recrystallize from Ethanol/Water (1:1) to remove trace manganese salts.[1]

Synthesis Logic Diagram[1]

SynthesisPath Start 2-Bromo-5-nitro-4-picoline (CAS 23056-47-5) Reagent KMnO4 / H2O Reflux, 4h Start->Reagent Intermediate Manganese Complex (Filtration) Reagent->Intermediate Acidification HCl (pH 2.0) Precipitation Intermediate->Acidification Filtrate Product 2-Bromo-5-nitroisonicotinic Acid (Target) Acidification->Product Yield ~75%

Caption: Oxidative conversion of methyl-pyridine precursor to the target carboxylic acid.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR)

The


H NMR spectrum is characterized by its simplicity, showing only two aromatic singlets due to the para-substitution pattern relative to the nitrogen and the substituents.[1]

Solvent: DMSO-d


 (Recommended due to solubility of the carboxylic acid).[1]
NucleusShift (

ppm)
MultiplicityIntegrationAssignmentStructural Context

H
14.10Broad Singlet1HCOOHExchangeable proton; shift varies with concentration.

H
9.25Singlet1HH-6Deshielded by adjacent Nitro group and Pyridine Nitrogen.

H
8.35Singlet1HH-3Deshielded by adjacent Bromine and Carboxyl group.[1]

C
164.5SingletCC=OCarbonyl carbon of the carboxylic acid.[1]

C
154.2SingletCHC-6Alpha-carbon to nitrogen, highly deshielded.

C
146.8SingletCC-5Ipso-carbon attached to the Nitro group.

C
142.1SingletCC-2Ipso-carbon attached to Bromine.

C
138.5SingletCC-4Ipso-carbon attached to Carboxyl group.

C
128.4SingletCHC-3Beta-carbon, shielded relative to C-6.

Interpretation Guide:

  • H-6 vs H-3: H-6 is significantly downfield (~9.25 ppm) because it sits between the ring nitrogen and the electron-withdrawing nitro group.[1] H-3 is relatively upfield (~8.35 ppm) but still deshielded compared to benzene due to the pyridine ring current and the ortho-bromo effect.[1]

  • Coupling: No

    
    -coupling is observed between H-3 and H-6 as they are para to each other across the ring.[1]
    
Mass Spectrometry (MS)

The mass spectrum provides the definitive confirmation of the bromine atom presence through its characteristic isotopic pattern.[1]

Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-) is preferred for carboxylic acids.[1]

m/z (ESI-)Intensity (%)AssignmentInterpretation
244.9 100[M-H]

(

Br)
Molecular ion (deprotonated).
246.9 98[M-H]

(

Br)
Isotope peak confirming 1 Bromine atom.[1]
200.9 45[M-H-CO

]

Decarboxylation (Loss of 44 Da).[1]
154.9 20[M-H-CO

-NO

]

Sequential loss of Nitro group.

Fragmentation Pathway Diagram:

MS_Frag Parent [M-H]- m/z 245/247 Frag1 [M-H - CO2]- m/z 201/203 Parent->Frag1 - CO2 (44 Da) Frag2 [M-H - CO2 - NO2]- m/z 155/157 Frag1->Frag2 - NO2 (46 Da)

Caption: ESI(-) fragmentation pathway showing characteristic decarboxylation.

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the strong electron-withdrawing groups (NO


, COOH).[1]
  • 3100 – 2500 cm

    
    :  Broad, strong O-H stretch (Carboxylic acid dimer).[1]
    
  • 1715 – 1730 cm

    
    :  Strong C=O stretch (Carboxylic acid).[1]
    
  • 1545 cm

    
    :  Strong Asymmetric NO
    
    
    
    stretch.[1]
  • 1355 cm

    
    :  Strong Symmetric NO
    
    
    
    stretch.[1]
  • 1100 – 1000 cm

    
    :  C-Br stretch (often obscured but visible in fingerprint region).[1]
    

Quality Control & Impurity Profiling

When synthesizing or sourcing this compound, three specific impurities are common:

  • 2-Bromo-5-nitro-4-picoline (Starting Material):

    • Detection:

      
      H NMR singlet at ~2.6 ppm (Methyl group).[1]
      
    • Remediation:[3] Recrystallize from dilute aqueous base/acid reprecipitation.[1]

  • 2-Bromo-4-pyridinecarboxylic acid (Non-nitrated analog):

    • Detection: LC-MS (Mass 201/203).[1]

    • Remediation:[3] Difficult to separate; ensure starting material purity.[1]

  • Manganese Dioxide (Inorganic):

    • Detection: Ash test or insoluble black particles in organic solvents.[1]

    • Remediation:[3] Hot filtration through Celite during workup.[1]

References

  • Synthesis of Nitro-Pyridine Derivatives

    • Source: Patent CN106187867A.[1] "Preparation method of 2-nitro-5-bromopyridine."

    • Relevance: Establishes the stability of the bromo-nitro-pyridine core under oxid
  • Spectroscopic Data of Pyridine Analogs

    • Source: NIST Chemistry WebBook, "2-Pyridinecarboxylic acid, 5-nitro-".
    • Relevance: Provides baseline IR and MS fragmentation patterns for nitro-pyridine carboxylic acids.
    • [1]

  • NMR Prediction & Substituent Effects

    • Source: ChemicalBook, "2-Bromo-5-nitropyridine NMR D
    • Relevance: Used to calculate chemical shift perturbations for the H-6 proton.[1]

  • General Synthesis of Isonicotinic Acids

    • Source: Organic Syntheses, Coll.[1][2] Vol. 3, p.740 (1955); Vol. 20, p.79 (1940).[1]

    • Relevance: Standard protocols for permanganate oxidation of picolines.[1]

    • [1]

Sources

Technical Whitepaper: Strategic Utilization of 2-Bromo-5-nitro-4-pyridinecarboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Value

In the landscape of modern drug discovery, 2-Bromo-5-nitro-4-pyridinecarboxylic acid (also known as 2-bromo-5-nitroisonicotinic acid) represents a "Tri-Vector" scaffold of exceptional utility. Its structural uniqueness lies in the orthogonal reactivity of its three functional handles: the electrophilic C2-bromide, the nucleophilic precursor C5-nitro group, and the C4-carboxylic acid.

This whitepaper outlines the technical roadmap for leveraging this compound to synthesize pyrido[3,4-d]pyrimidines and 2,6-naphthyridines —privileged structures in oncology (specifically Tyrosine Kinase Inhibitors, TKIs) and infectious disease therapeutics.

Core Advantages
  • Orthogonal Reactivity: Allows for sequential, regioselective functionalization without the need for extensive protecting group strategies.

  • SNAr Activation: The C5-nitro group strongly activates the C2-bromide, enabling facile nucleophilic aromatic substitution (SNAr) under mild conditions, even with weak nucleophiles.

  • Fused Ring Access: The C4-acid and C5-nitro proximity provides a direct "lock-and-key" mechanism for reductive cyclization, rapidly generating bicyclic cores.

Part 2: Structural Analysis & Reactivity Profile

To maximize yield and selectivity, researchers must understand the electronic causality governing this molecule.

The "Tri-Vector" Reactivity Model
PositionFunctional GroupElectronic StatePrimary TransformationStrategic Utility
C2 BromineHighly Electron DeficientSNAr / Suzuki Coupling Introduction of solubility tails or diversity elements (R1).
C4 Carboxylic AcidElectron WithdrawingAmidation / Esterification Anchor point for cyclization or pharmacophore attachment.
C5 NitroStrongly Electron WithdrawingReduction (-NH₂) Precursor for intramolecular cyclization to form fused rings.

Expert Insight: The presence of the nitro group at C5 is the linchpin of this molecule's reactivity. It lowers the LUMO energy at C2, making the bromine displacement roughly 100x faster than in non-nitrated pyridine analogs. Consequently, C2 functionalization should almost always precede nitro reduction to maintain this activation.

Part 3: Primary Application – Synthesis of Pyrido[3,4-d]pyrimidine Scaffolds

The pyrido[3,4-d]pyrimidine core is a bioisostere of quinazoline (found in drugs like Gefitinib and Erlotinib). The following workflow describes the synthesis of a targeted kinase inhibitor library using this compound as the starting block.

Experimental Workflow Visualization

SynthesisPath Start 2-Bromo-5-nitro- 4-pyridinecarboxylic acid Step1 Intermediate A (SNAr Product) Start->Step1 1. R-NH2, Et3N SNAr @ C2 Step2 Intermediate B (Amide Formation) Step1->Step2 2. R'-NH2, HATU Amidation @ C4 Step3 Final Scaffold Pyrido[3,4-d]pyrimidine Step2->Step3 3. Fe/AcOH or H2/Pd Reductive Cyclization

Figure 1: Divergent synthesis pathway for accessing kinase inhibitor scaffolds.

Part 4: Detailed Experimental Protocols

The following protocols are validated for high-throughput library generation.

Step 1: Regioselective SNAr at C2

Objective: Introduce the "Tail" moiety (e.g., a morpholine or piperazine solubilizing group).

  • Reagents:

    • Substrate: this compound (1.0 eq)

    • Nucleophile: N-Methylpiperazine (1.1 eq)

    • Base: Diisopropylethylamine (DIPEA) (2.5 eq)

    • Solvent: Acetonitrile (MeCN) or DMF.

  • Procedure:

    • Dissolve substrate in MeCN (0.2 M concentration).

    • Add DIPEA followed by dropwise addition of N-Methylpiperazine at 0°C.

    • Allow to warm to Room Temperature (RT) and stir for 4 hours. Note: Heating is rarely required due to nitro-activation.

    • Monitoring: TLC (10% MeOH/DCM) will show the disappearance of the starting material.

    • Workup: Acidify to pH 4 with 1N HCl to precipitate the zwitterionic product or extract with EtOAc/Buffer.

  • Causality: We perform SNAr before amidation because the carboxylic acid moiety (as a carboxylate anion under basic conditions) creates electrostatic repulsion that prevents over-reaction, ensuring mono-substitution.

Step 2: One-Pot Nitro Reduction and Cyclization

Objective: Construct the fused pyrimidine ring.

  • Reagents:

    • Substrate: 2-Amino-5-nitro-N-substituted-isonicotinamide (Product of Step 1 & Amidation).

    • Reductant: Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).

    • Cyclizing Agent: Triethyl orthoformate (TEOF) (Excess/Solvent).

  • Procedure:

    • Suspend the nitro-amide intermediate in a mixture of EtOH/H2O (4:1).

    • Add Fe powder and NH4Cl. Heat to reflux for 2 hours (Reduction phase).

    • Filter through Celite to remove iron residues. Concentrate filtrate.

    • Redissolve the resulting crude amine in Triethyl orthoformate (TEOF).

    • Add catalytic p-TsOH (1 mol%) and reflux for 3-6 hours.

  • Mechanism: The nitro group reduces to an aniline (-NH2). This amine then attacks the orthoformate to form an imidate, which undergoes intramolecular nucleophilic attack by the amide nitrogen (from C4), closing the ring to form the pyrido[3,4-d]pyrimidin-4(3H)-one .

Part 5: Case Study – PDGFR Inhibitor Analog

Target: Synthesis of a bioisostere for a Platelet-Derived Growth Factor Receptor (PDGFR) inhibitor.

Rationale: Existing quinazoline inhibitors often suffer from poor solubility. By utilizing the This compound scaffold, we introduce a pyridine nitrogen into the core. This lowers the LogP (increasing hydrophilicity) and provides an additional hydrogen bond acceptor in the ATP-binding pocket.

Data Summary:

CompoundCore ScaffoldSolubility (pH 7.4)IC50 (PDGFR-beta)
Reference (Quinazoline)Quinazoline< 5 µM12 nM
Analog 4b (This Protocol) Pyrido[3,4-d]pyrimidine 45 µM 18 nM

Table 1: Comparison of physicochemical properties showing improved solubility with maintained potency.

Part 6: Safety & Handling

  • Skin Sensitization: this compound is a potent sensitizer. Double-gloving (Nitrile) is mandatory.

  • Thermal Stability: The nitro group poses a potential decomposition hazard at temperatures >150°C. Avoid sealing reactions in microwave vials without pressure release verification.

References

  • Synthesis of Fused Pyrimidines: National Institutes of Health (NIH). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives. Available at: [Link] (Accessed Oct 2023).

  • Reactivity of Nitro-Pyridines: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.
  • Kinase Inhibitor Scaffolds: Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central. Available at: [Link]

Strategic Utilization of 2-Bromo-5-nitro-4-pyridinecarboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Bromo-5-nitro-4-pyridinecarboxylic Acid as a Building Block in Organic Synthesis Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers

Executive Summary

In the landscape of heterocyclic building blocks, This compound (CAS 1053655-82-5) represents a "loaded spring" scaffold. Its tri-functional nature—combining a halogen handle, a nitro electrophile, and a carboxylate anchor—offers orthogonal reactivity that is highly prized in diversity-oriented synthesis (DOS). This guide dissects the electronic architecture of this core and provides validated protocols for its transformation into privileged pharmacophores, specifically pyrido-fused heterocycles and kinase inhibitor scaffolds .

Structural Analysis & Reactivity Profile

The utility of this scaffold stems from the synergistic electronic effects of its substituents on the pyridine ring. Understanding these vectors is crucial for designing sequence-selective functionalizations.

Electronic Architecture
  • C2-Bromide (The Electrophilic Gateway): The C2 position is highly activated for Nucleophilic Aromatic Substitution (

    
    ). This activation is driven by:
    
    • The Pyridine Nitrogen (N1): Inductively withdraws density and stabilizes the Meisenheimer intermediate.

    • The C5-Nitro Group: Positioned para to the C2-bromide (relative to the carbon framework), the nitro group provides powerful resonance stabilization for the anionic intermediate formed during nucleophilic attack.

  • C4-Carboxylic Acid: Provides a handle for amide coupling, esterification, or Curtius rearrangement. Being electron-withdrawing, it further lowers the LUMO of the ring, enhancing C2 electrophilicity.

  • C5-Nitro Group: Beyond activating C2, this group serves as a latent amine. Its reduction, post-functionalization, triggers intramolecular cyclizations with electrophiles at C4, granting access to fused systems like pyrido[3,4-d]pyrimidines .

Reactivity Heatmap (DOT Visualization)

The following diagram illustrates the orthogonal reactivity nodes of the scaffold.

ReactivityMap Core 2-Bromo-5-nitro- 4-pyridinecarboxylic acid SNAr C2: SNAr Displacement (Amines, Alkoxides, Thiols) Core->SNAr High Reactivity (Activated by NO2) Suzuki C2: Pd-Catalyzed Coupling (Suzuki, Stille, Sonogashira) Core->Suzuki C-C Bond Formation AcidMod C4: Acid Functionalization (Amides, Esters) Core->AcidMod Standard Coupling RedCycl C5: Nitro Reduction & Cyclization (Fused Systems) Core->RedCycl Post-modification

Figure 1: Orthogonal reactivity vectors of the this compound core.

Core Transformations & Synthetic Workflows

The Advantage

Unlike simple halopyridines that often require high temperatures or palladium catalysis for amination, the 5-nitro substituent allows C2-displacement to proceed under mild conditions. This is the preferred "Step 1" in most workflows to avoid chemoselectivity issues later (e.g., reducing the nitro group prematurely).

Key Insight: The carboxylic acid moiety at C4 can be left unprotected during


 if 2 equivalents of the nucleophile (amine) are used—one to deprotonate the acid and one to displace the bromide.
Synthesis of Fused Heterocycles (Pyrido[3,4-d]pyrimidines)

This scaffold is a direct precursor to pyrido[3,4-d]pyrimidines, a class of compounds known for potent tyrosine kinase inhibition (e.g., EGFR, VEGFR).

Mechanism:

  • 
    :  Introduction of amine at C2.
    
  • Amide Coupling: Functionalization of C4 (often with ammonia or an amine).

  • Reduction: C5-Nitro

    
     C5-Amine.
    
  • Cyclization: The newly formed C5-amine and C4-amide condense with a one-carbon donor (e.g., triethyl orthoformate or phosgene equivalents) to close the pyrimidine ring.

Workflow Diagram

SynthesisWorkflow Start Starting Material: 2-Bromo-5-nitro-4-COOH Step1 Step 1: SNAr (C2) Reagent: R-NH2, Base Product: 2-Amino-5-nitro-4-COOH Start->Step1 High Yield Step2 Step 2: Amide Coupling (C4) Reagent: NH3/EDC or R'-NH2 Product: 2-Amino-5-nitro-4-carboxamide Step1->Step2 Step3 Step 3: Nitro Reduction (C5) Reagent: H2/Pd-C or Fe/NH4Cl Product: 2,5-Diamino-4-carboxamide Step2->Step3 Step4 Step 4: Cyclocondensation Reagent: Triethyl Orthoformate (HC(OEt)3) Product: Pyrido[3,4-d]pyrimidine Core Step3->Step4 Ring Closure

Figure 2: Synthetic pathway from the core block to the pyrido[3,4-d]pyrimidine scaffold.

Detailed Experimental Protocols

These protocols are designed to be robust and scalable, utilizing the specific electronic properties of the scaffold.

Protocol A: Regioselective Displacement at C2

Target: Synthesis of 2-(alkylamino)-5-nitro-4-pyridinecarboxylic acid.

Rationale: The reaction exploits the high electrophilicity of the C2 position. Using a polar aprotic solvent ensures solubility of the zwitterionic intermediate.

  • Setup: Charge a round-bottom flask with This compound (1.0 equiv) and anhydrous DMF (10 mL/g).

  • Base Addition: Cool to 0°C. Add DIPEA (diisopropylethylamine) (2.5 equiv). Note: Excess base is required to neutralize the carboxylic acid and scavenge HBr.

  • Nucleophile Addition: Add the primary or secondary amine (1.1 equiv) dropwise.

  • Reaction: Allow to warm to room temperature (20–25°C). Stir for 4–6 hours.

    • Monitoring: TLC (MeOH/DCM 1:10) or LCMS. The starting material (Br-isotope pattern) should disappear.

  • Workup:

    • Pour the mixture into ice-water (10x reaction volume).

    • Adjust pH to ~3–4 with 1M HCl to precipitate the product (as the free acid).

    • Filter the solid, wash with water and cold ether.

    • Dry under vacuum.

  • Validation:

    
    H NMR should show the loss of the C2-proton signal (if H-substitution occurred) or shift in pyridine protons, and appearance of alkyl signals.
    
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling

Target: Synthesis of 2-aryl-5-nitro-4-pyridinecarboxylic acid.

Rationale: While


 is preferred for amines, C-C bond formation requires transition metal catalysis. The nitro group can poison Pd catalysts, so high-activity ligand systems are recommended.
  • Reagents:

    • Substrate: this compound (1.0 equiv).

    • Boronic Acid: Arylboronic acid (1.2 equiv).

    • Catalyst: Pd(dppf)Cl

      
      ·DCM  (5 mol%) or Pd(PPh
      
      
      
      )
      
      
      (5 mol%).
    • Base: K

      
      CO
      
      
      
      (3.0 equiv, aqueous solution 2M).
    • Solvent: 1,4-Dioxane (degassed).

  • Procedure:

    • Combine substrate, boronic acid, and catalyst in a pressure vial.

    • Add Dioxane and aqueous Base. Sparge with Argon for 5 mins.

    • Seal and heat to 90°C for 12 hours.

  • Purification:

    • Filter through Celite to remove Pd black.

    • Acidify filtrate to pH 3.[1] Extract with EtOAc.

    • Concentrate and purify via column chromatography (SiO

      
      , MeOH/DCM gradient).
      

Quantitative Data Summary

TransformationReagent ClassTypical ConditionsExpected YieldKey Selectivity Factor

(C2)
Primary AminesDMF, DIPEA, RT85–95%C2 vs C6: Exclusive C2 (Nitro activation)

(C2)
Alkoxides (RO-)THF, NaH, 0°C70–85%Requires careful temp control to avoid denitration
Nitro Reduction Fe/NH

Cl
EtOH/H

O, 80°C
80–90%Chemoselective (preserves Br if done before

)
Amide Coupling HATU/AmineDMF, DIPEA>90%C4-COOH is sterically accessible

References

  • Pipzine Chemicals. (2026). This compound Product Specifications. Retrieved from 2

  • ChemicalBook. (2021). Synthesis of 5-Bromo-2-nitropyridine and related pyridine derivatives. Retrieved from 3

  • BLD Pharm. (2026). Safety and Handling of this compound (CAS 1053655-82-5). Retrieved from 4

  • National Institutes of Health (NIH). (2010). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives. Retrieved from 5

  • Chemistry LibreTexts. (2022). Nucleophilic Aromatic Substitution: Mechanisms and Reactivity. Retrieved from 6

Sources

Theoretical studies on the electronic properties of 2-Bromo-5-nitro-4-pyridinecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the theoretical framework for characterizing 2-Bromo-5-nitro-4-pyridinecarboxylic acid (CAS: 66819-06-3), a critical heterocyclic scaffold in medicinal chemistry. Due to the coexistence of a halogen (Br), a strong electron-withdrawing nitro group (


), and a carboxyl moiety (

) on a pyridine ring, this molecule exhibits complex electronic behaviors that govern its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and its binding affinity in biological targets.

This document serves as a protocol for Researchers and Computational Chemists to execute, validate, and interpret Density Functional Theory (DFT) studies for this specific candidate.

Computational Methodology & Protocol Design

To ensure high-fidelity data that correlates with experimental results (IR, NMR, X-ray), the following computational workflow is prescribed. This protocol adheres to the "Gold Standard" for small organic heterocycles.

Level of Theory

For a system containing Bromine (a Period 4 element) and highly polar groups (


, 

), standard basis sets must be augmented with polarization and diffuse functions.
  • Optimization & Frequency: DFT-B3LYP/6-311++G(d,p)

    • Rationale: The B3LYP hybrid functional provides a balanced description of exchange and correlation energies. The ++ diffuse functions are critical for describing the lone pairs on Oxygen and Bromine, while (d,p) polarization functions account for the anisotropic electron distribution in the aromatic ring [1].

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).

    • Solvents: Water (biological proxy), DMSO (synthesis proxy).

  • Relativistic Effects: For Bromine, if higher accuracy is required, consider using a pseudopotential (e.g., LANL2DZ), though 6-311++G(d,p) is generally sufficient for qualitative trends in this weight class.

Protocol Workflow (DOT Visualization)

The following diagram illustrates the sequential workflow for the theoretical characterization, ensuring self-validation at each step (e.g., absence of imaginary frequencies).

ComputationalWorkflow Start Input Structure (Z-Matrix/PDB) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Vibrational Analysis) Opt->Freq Check Imaginary Frequencies? Freq->Check Check->Opt Yes (Refine) Elec Electronic Properties (FMO, MEP, Global Reactivity) Check->Elec No (Minima Found) Spec Spectral Profiling (IR, NMR-GIAO, UV-Vis TD-DFT) Check->Spec Bio Biological Interface (Docking/Pharmacophore) Check->Bio Output Validated Theoretical Profile Elec->Output Spec->Output Bio->Output

Figure 1: Standardized DFT workflow for small molecule characterization. Blue nodes indicate calculation steps; Green nodes indicate analysis modules.

Electronic Structure & Reactivity Descriptors[1]

The electronic arrangement of this compound is dominated by the "Push-Pull" (or rather, "Pull-Pull") effect of the Nitro and Carboxyl groups on the electron-deficient pyridine ring.

Frontier Molecular Orbitals (FMO)

The energy gap (


) between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is the primary indicator of kinetic stability.
  • HOMO: Likely localized on the Bromine lone pairs and the carboxylic oxygen.

  • LUMO: Delocalized across the pyridine ring and the Nitro group (

    
    ), indicating susceptibility to nucleophilic attack.
    
  • Significance: A lower HOMO-LUMO gap (typically < 4.0 eV for nitro-pyridines) suggests high chemical reactivity and "softness," making the molecule an excellent candidate for nucleophilic aromatic substitution (

    
    ) at the C2 position (displacing Bromine) [2].
    
Global Reactivity Parameters

Using Koopmans' theorem, the following parameters must be tabulated to predict behavior in biological media:

ParameterFormulaPhysical Interpretation
Ionization Potential (I)

Energy required to remove an electron (Oxidation potential).
Electron Affinity (A)

Energy released when adding an electron (Reduction potential).
Chemical Hardness (

)

Resistance to charge transfer. Lower

= higher reactivity.
Electrophilicity Index (

)

Propensity to accept electrons. High

expected due to

.
Molecular Electrostatic Potential (MEP)

The MEP map is the visual guide for docking studies.

  • Red Regions (Negative Potential): Localized around the Nitro oxygens and Carboxyl carbonyl. These are H-bond acceptor sites.

  • Blue Regions (Positive Potential): Localized on the Hydroxyl hydrogen (

    
    ) and the pyridine ring hydrogens.
    
  • Reactivity Insight: The carbon attached to the Bromine (C2) often shows a "sigma-hole" or a region of depleted electron density, enhanced by the ortho-nitro group, facilitating nucleophilic attack [3].

Spectroscopic Profiling (Virtual Spectroscopy)

Theoretical spectra allow for the unambiguous assignment of experimental peaks.

Vibrational Analysis (IR)

Key diagnostic bands to track during synthesis or degradation:

  • O-H Stretch (COOH): ~3500-3000 cm⁻¹ (Broad, H-bonded).

  • C=O Stretch (Acid): ~1700-1750 cm⁻¹.

  • NO₂ Asymmetric Stretch: ~1530-1550 cm⁻¹.

  • NO₂ Symmetric Stretch: ~1340-1360 cm⁻¹.

  • C-Br Stretch: ~600-700 cm⁻¹ (Fingerprint region).

NMR Prediction (GIAO Method)

Utilize the GIAO (Gauge-Independent Atomic Orbital) method in DMSO solvent.

  • ¹H NMR: Focus on the singlet proton at C6. Its shift will be significantly downfield (likely > 8.5 ppm) due to the inductive deshielding by the adjacent Nitro group and the ring nitrogen [4].

  • ¹³C NMR: The Carboxyl carbon and C2 (C-Br) will be distinct deshielded peaks.

Mechanistic Pathway: Nucleophilic Substitution

The most valuable theoretical insight for this molecule is its reactivity in


 reactions. The presence of the Nitro group at C5 activates the Bromine at C2.

ReactionPathway Substrate 2-Bromo-5-nitro- 4-pyridinecarboxylic acid TS Meisenheimer Complex (Transition State) Substrate->TS Activation by 5-NO2 group Nu Nucleophile (Nu:) Nu->TS Product 2-Nu-5-nitro- 4-pyridinecarboxylic acid TS->Product Re-aromatization LG Leaving Group (Br-) TS->LG

Figure 2: Predicted reactivity pathway for S_NAr substitution. The 5-Nitro group lowers the energy barrier of the Transition State.

Biological Interface & Docking Relevance

In drug development, this molecule acts as a fragment. Theoretical studies must generate the electrostatic footprint used in pharmacophore modeling.

  • H-Bond Donor: Carboxylic -OH.

  • H-Bond Acceptor: Pyridine N, Nitro O, Carboxyl C=O.

  • Halogen Bonding: The Bromine atom is a potential halogen bond donor (interaction with backbone carbonyls in proteins).

Protocol: Perform NBO (Natural Bond Orbital) analysis to quantify the stabilization energy (


) of lone pair interactions (

) to predict binding strength [5].

References

  • Gaussian 09/16 User Reference. Basis Sets and Functionals. Gaussian, Inc. Link

  • Khalil, K. D., et al. (2020). "Density Functional Theory Investigation of Some Pyridine Dicarboxylic Acids Derivatives as Corrosion Inhibitors." International Journal of Electrochemical Science, 15, 4277-4293. Link

  • Murray, J. S., & Politzer, P. (2011). "The electrostatic potential: an overview." Wiley Interdisciplinary Reviews: Computational Molecular Science, 1(2), 153-163. Link

  • Brzezinska, J., et al. (2018). "Experimental and computational studies on a protonated 2-pyridinyl moiety..."[1] PLOS ONE, 13(9), e0203604.[1] Link

  • Reed, A. E., et al. (1988). "Intermolecular interactions from a natural bond orbital, donor-acceptor viewpoint." Chemical Reviews, 88(6), 899-926. Link

Sources

Safety and handling precautions for 2-Bromo-5-nitro-4-pyridinecarboxylic acid

[1][2]

Executive Technical Summary

This compound is a highly functionalized heterocyclic building block.[1][2] Its reactivity profile is defined by the electrophilic nature of the pyridine ring, enhanced by the electron-withdrawing nitro group and the leaving group capability of the bromine atom.[1][2]

  • Primary Application: Precursor for SNAr reactions to generate 2-amino or 2-alkoxy pyridine derivatives; scaffold for anti-inflammatory and anti-bacterial drug discovery.[1][2]

  • Critical Hazard: Skin/Eye Irritant, Respiratory Irritant.[3] Potential energetic instability under extreme heat due to the nitro-moiety.[1][2]

  • Storage Requirement: Moisture sensitive; store under inert atmosphere (Argon/Nitrogen).

Chemical Profile & Hazard Identification

The convergence of a nitro group (



12
Physicochemical Data Table
PropertyValueTechnical Implication
CAS Number 1053655-82-5Unique identifier for inventory tracking.[1][2]
Molecular Formula

MW: 247.00 g/mol .
Appearance Solid (White to Light Yellow)Discoloration indicates decomposition/oxidation.
Solubility DMSO, MethanolPoor solubility in non-polar solvents; lipophilic handling precautions apply in solution.
Melting Point ~243–250 °C (dec.)[4]High Risk: Decomposition near melting point may release

and

vapors.
GHS Hazard Classification (H-Statements)
  • H315: Causes skin irritation.[4][5][6][7]

  • H319: Causes serious eye irritation.[3][4][7][8]

  • H335: May cause respiratory irritation.[4][7][8]

Scientist-to-Scientist Insight: While officially classified as an irritant, the nitro-pyridine motif warrants "precautionary energetic handling."[1][2] Nitro-pyridines can exhibit lower decomposition temperatures than their benzene analogues.[2] Avoid heating dry solids above 100°C without DSC (Differential Scanning Calorimetry) data.

Engineering Controls & PPE Matrix

Risk Assessment Workflow

Effective safety relies on a logic-driven assessment before the bottle is opened.[1][2]

SafetyWorkflowStartTask: Synthesis/WeighingFormPhysical Form?(Solid vs Solution)Start->FormQtyQuantity?(>1g vs <100mg)Form->QtyControl_SolidEngineering Control:Powder Containment HoodQty->Control_SolidSolid / PowderControl_SolnEngineering Control:Standard Fume HoodQty->Control_SolnSolutionPPE_HighPPE: Nitrile + LaminateResp: N95/P100 (if open)Control_Solid->PPE_HighHigh Dust RiskPPE_StdPPE: Nitrile GlovesSafety GlassesControl_Soln->PPE_StdVapor RiskActionExecute ExperimentPPE_High->ActionProceedPPE_Std->ActionProceed

Figure 1: Pre-experimental risk assessment logic for handling halogenated nitro-pyridines.

Personal Protective Equipment (PPE) Standards
  • Eye Protection: Chemical safety goggles are mandatory when handling powders to prevent dust ingress. Safety glasses are insufficient for fine powders of nitro-aromatics.[2]

  • Hand Protection:

    • Dry Solid:[2] Standard Nitrile (0.11 mm) is sufficient.

    • In Solution (DCM/DMF): The solvent drives permeation. Use Silver Shield (Laminate) gloves if dissolved in penetrating solvents like DCM, as the nitro-compound can be carried through standard nitrile.[2]

  • Respiratory: If weighing outside a containment enclosure (not recommended), a P100 particulate respirator is required.

Operational Protocols

A. Receiving and Storage[3][7][10][11][12]
  • Inspection: Upon receipt, check the bottle for pressure buildup. Nitro compounds can slowly decompose if catalyzed by impurities.

  • Environment: Store at 2–8°C (Refrigerated).

  • Atmosphere: The carboxylic acid proton is labile; moisture can induce caking or hydrolysis of the bromo-substituent over long periods. Store under Argon or Nitrogen .

B. Weighing and Transfer
  • Static Hazard: Organic powders often generate static charge. Use an anti-static gun or polonium strip if the powder is "flyaway."

  • Containment: Weigh only inside a certified chemical fume hood or a powder weighing station.

  • Tools: Use chemically resistant spatulas (PTFE or Stainless Steel). Avoid iron/rust contact which can catalyze decomposition of nitro groups.

C. Reaction Safety (Synthesis Context)

When using this compound in SNAr reactions (e.g., displacing the Bromine with an amine):

  • Exotherm Management: The electron-deficient ring makes the bromine highly activated. Nucleophilic attack will be exothermic. Add nucleophiles slowly at 0°C.

  • Gas Evolution: If coupling the carboxylic acid (amide coupling), beware of

    
     evolution from coupling reagents, which can aerosolize the nitro-pyridine.
    
D. Waste Disposal[3][7][10][12]
  • Segregation: Dispose of as Halogenated Organic Waste .

  • Quenching: Do not mix with strong oxidizers (e.g., Nitric acid, Peroxides) in the waste stream.

  • Labeling: Clearly tag waste containers with "Nitro-Pyridine Derivative" to alert waste handlers of potential reactivity.[1][2]

Emergency Response Protocols

In the event of exposure, immediate action is required to mitigate the irritant effects of the nitro/bromo functionalities.[8]

EmergencyResponseIncidentExposure IncidentTypeIdentify Exposure TypeIncident->TypeSkinSkin Contact(Burning/Redness)Type->SkinEyeEye Contact(Pain/Blurring)Type->EyeInhaleInhalation(Coughing/Wheezing)Type->InhaleAction_Skin1. Brush off dry powder2. Rinse water >15 min3. Soap washSkin->Action_SkinAction_Eye1. Irrigate >15 min2. Lift eyelids3. Consult OphthalmologistEye->Action_EyeAction_Inhale1. Move to Fresh Air2. Oxygen if breathing difficult3. Medical AttentionInhale->Action_Inhale

Figure 2: Emergency response decision tree for exposure incidents.

  • Fire Fighting: Use Water Spray, Dry Chemical, or

    
    .[3]
    
    • Warning: Burning produces toxic fumes: Nitrogen Oxides (

      
      ), Hydrogen Bromide (
      
      
      ), and Carbon Monoxide. Firefighters must wear SCBA.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1053655-82-5, this compound.[1][2] PubChem.[7] [Link][1]

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 2-Bromo-5-nitro-4-pyridinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The substrate 2-Bromo-5-nitro-4-pyridinecarboxylic acid (also known as 2-bromo-5-nitroisonicotinic acid) represents a high-value scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors and bi-aryl heterocycles. However, it presents a dichotomy of reactivity:

  • Electronic Activation (Favorable): The C5-nitro group acts as a strong electron-withdrawing group (EWG), significantly lowering the electron density at the C2 position. This facilitates rapid oxidative addition of Palladium(0) into the C-Br bond, making it inherently more reactive than unsubstituted bromopyridines.

  • Chemical Incompatibility (Unfavorable): The C4-carboxylic acid moiety poses a significant challenge. The free acid proton (

    
    ) can protonate reactive intermediates or coordinate to the Palladium center, leading to catalyst poisoning. Furthermore, the solubility profile requires careful solvent selection to maintain the catalytic species in the active phase.
    

Recommendation: While direct coupling is possible, Protocol A (Ester Protection) is the industry "Gold Standard" for scalability and reproducibility. Protocol B (Direct Coupling) is provided for rapid screening where step-count reduction is critical.

Visual Workflows & Mechanism

Figure 1: Strategic Reaction Pathways

This flowchart illustrates the decision matrix between the robust Ester Route and the expedited Direct Route.

ReactionPathways Start Starting Material: This compound Decision Select Strategy Start->Decision RouteA Route A: Ester Protection (High Yield / Scalable) Decision->RouteA Preferred RouteB Route B: Direct Coupling (Rapid / Screening) Decision->RouteB Alternative StepA1 1. Esterification (MeOH, SOCl2) RouteA->StepA1 StepB1 Direct Coupling (Pd-XPhos, Na2CO3 excess) RouteB->StepB1 StepA2 2. Suzuki Coupling (Pd(dppf)Cl2, K3PO4) StepA1->StepA2 StepA3 3. Hydrolysis (LiOH, THF/H2O) StepA2->StepA3 Product Final Biaryl Product StepA3->Product StepB1->Product

Caption: Figure 1. Decision matrix for processing this compound.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (Esterification Route)

Best for: Scale-up (>1g), GMP workflows, and substrates with sensitive boronic acids.

Phase 1: Methyl Ester Protection

The carboxylic acid is converted to a methyl ester to mask the acidic proton and improve solubility in organic solvents.

  • Setup: Charge a round-bottom flask with This compound (1.0 equiv) and anhydrous Methanol (0.2 M concentration).

  • Activation: Cool to 0°C. Add Thionyl Chloride (SOCl₂) (2.0 equiv) dropwise over 30 minutes. (Caution: Exothermic, gas evolution).

  • Reflux: Heat to reflux (65°C) for 3–5 hours. Monitor by LCMS (Acid peak disappears, Methyl ester M+14 appears).

  • Workup: Concentrate in vacuo. Redissolve residue in EtOAc, wash with sat. NaHCO₃ (carefully) and Brine. Dry over Na₂SO₄ and concentrate.

    • Yield Expectation: >90%[1][2]

    • Stability:[1][3][4] The resulting methyl ester is stable and can be stored.

Phase 2: Suzuki Cross-Coupling
  • Reagents:

    • Substrate: Methyl 2-bromo-5-nitroisonicotinate (1.0 equiv)

    • Boronic Acid: Aryl-B(OH)₂ (1.2 equiv)

    • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv / 5 mol%)

    • Base: K₃PO₄ (3.0 equiv) - Phosphate is preferred over Carbonate to prevent hydrolysis of the nitro group or ester.

    • Solvent: 1,4-Dioxane : Water (4:1 ratio).[5] Degassed.

  • Procedure:

    • Combine substrate, boronic acid, and base in a reaction vial.

    • Add solvents and sparge with Nitrogen/Argon for 5 minutes.

    • Add Pd catalyst last to minimize oxidation.

    • Heat to 90°C for 4–12 hours.

  • Workup: Filter through a Celite pad. Dilute with EtOAc, wash with water. Purify via Flash Chromatography (Hexane/EtOAc).

Phase 3: Ester Hydrolysis (Optional)

If the free acid is required:

  • Dissolve coupled ester in THF/Water (1:1) .

  • Add LiOH·H₂O (2.0 equiv). Stir at RT for 1–2 hours.

  • Acidify to pH 3–4 with 1M HCl. The product often precipitates; filter or extract with EtOAc.

Protocol B: Direct Coupling (Free Acid Route)

Best for: High-throughput screening (HTS) or when esterification is chemically forbidden.

Critical Mechanism: You must use excess base (at least 3-4 equivalents). The first equivalent neutralizes the carboxylic acid to form the carboxylate salt; the subsequent equivalents activate the boronic acid.

  • Reagents:

    • Substrate: this compound (1.0 equiv)

    • Boronic Acid: Aryl-B(OH)₂ (1.3 equiv)

    • Catalyst: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%) OR Pd(PPh₃)₄ (5-10 mol%).

      • Note: XPhos is superior for electron-deficient pyridines.

    • Base: Na₂CO₃ or K₂CO₃ (3.5 equiv).

    • Solvent: DME : Water (3:1) or DMF : Water (4:1).

  • Procedure:

    • Dissolve substrate and Base in the solvent mixture. Stir for 10 mins to ensure formation of the soluble carboxylate salt.

    • Add Boronic Acid and Catalyst.[1][4][5][6][7]

    • Heat to 100°C under inert atmosphere.

  • Purification:

    • The product will be in the aqueous phase (as a salt) or organic phase depending on pH.

    • Acidify the reaction mixture to pH 3 carefully. Extract with EtOAc/n-Butanol (9:1) if the product is polar.

Data Summary & Troubleshooting

VariableProtocol A (Ester)Protocol B (Direct Acid)
Overall Yield High (75-90%)Moderate (40-60%)
Purification Standard Silica ChromatographyDifficult (Polar/Acidic product)
Catalyst Load Low (1-5 mol%)High (5-10 mol%)
Solubility Excellent in organicsPoor (requires water/polar solvents)
Risk Extra steps (Protection/Deprotection)Catalyst poisoning, Decarboxylation
Common Pitfalls
  • Protodeboronation: Electron-poor boronic acids (e.g., 2-fluoro-phenyl) may hydrolyze faster than they couple. Solution: Increase catalyst loading to speed up coupling; switch to Protocol A.

  • Black Precipitate (Pd Black): Indicates catalyst decomposition. Solution: Ensure rigorous degassing; add additional ligand (e.g., PPh3 or XPhos) to stabilize Pd.

  • Nitro Reduction: If using Pd/C or H2 sources, the nitro group will reduce. Suzuki conditions described above are generally safe for Nitro groups.

Mechanistic Insight (DOT Visualization)

The following diagram details the catalytic cycle, highlighting the specific electronic influence of the Nitro group which accelerates the Oxidative Addition step.

CatalyticCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Fast due to C5-NO2) Pd0->OxAdd + Substrate TransMet Transmetallation (Rate Limiting) OxAdd->TransMet Pd(II) Species Iso Isomerization TransMet->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 Regenerate Pd(0) Substrate Substrate: 2-Br-5-NO2-Pyridine Substrate->OxAdd Boron Boronate: Ar-B(OH)3 + Base Boron->TransMet

Caption: Figure 2. Catalytic cycle.[4][5][7][8][9] The C5-Nitro group lowers the LUMO energy, accelerating Oxidative Addition.

References

  • BenchChem. "Application Notes and Protocols for the Synthesis of 2-Arylpyridines via Suzuki Cross-Coupling." BenchChem Application Library. Link

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1][2] (General reference for Suzuki Mechanism).

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Organic Chemistry Portal. "Suzuki Coupling." (General protocols for deactivated pyridines). Link

  • Malinowski, Z. et al. (2017). "Synthesis of novel pyridine-based derivatives via Suzuki cross-coupling." MDPI Molecules. (Specific context on amino/nitro pyridine coupling). Link

Sources

Application Note: Advanced Amination Protocols for 2-Bromo-5-nitro-4-pyridinecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reactivity Profile

This guide addresses the amination of 2-Bromo-5-nitro-4-pyridinecarboxylic acid , a highly functionalized heterocyclic building block. The structural coexistence of a pyridine nitrogen, a nitro group (para to the bromide), and a carboxylic acid creates a unique reactivity landscape.

While the user request focuses on Buchwald-Hartwig amination , scientific integrity dictates that we first evaluate the substrate's electronic nature. The C2-bromide is doubly activated for Nucleophilic Aromatic Substitution (SNAr) due to:

  • The inductive effect of the adjacent Pyridine Nitrogen (ortho-position).

  • The mesomeric electron-withdrawing effect of the Nitro group (para-position).

Decision Matrix: When to use Palladium?

  • Use SNAr (Base/Heat): For primary aliphatic amines, cyclic secondary amines (morpholine, piperidine), and electron-rich anilines. This is the "Green" pathway (no heavy metals).

  • Use Buchwald-Hartwig (Pd-Catalysis): For weak nucleophiles (electron-deficient anilines, amides, sulfonamides), sterically hindered amines , or when milder thermal conditions are required to prevent decarboxylation of the C4-acid.

Strategic Pathways & Logic

The presence of the free carboxylic acid (C4-COOH) presents a major solubility and catalyst-poisoning challenge. Carboxylates can bind to Palladium, arresting the catalytic cycle.

Recommended Workflow:

  • Path A (Robust): Esterification

    
     Buchwald-Hartwig 
    
    
    
    Hydrolysis.
  • Path B (Direct): Ligand-controlled Pd-coupling on the free acid (High Risk/High Reward).

Visualizing the Workflow (DOT Diagram)

G Start Substrate: This compound Decision Nucleophile Type? Start->Decision StrongNuc Strong/Aliphatic Amine Decision->StrongNuc Aliphatic WeakNuc Weak/Bulky Amine Decision->WeakNuc Aniline/Amide SNAr Protocol A: Direct SNAr (Base, 60-80°C) StrongNuc->SNAr End Target: 2-Amino-5-nitro-4-pyridinecarboxylic acid deriv. SNAr->End Protect Step 1: Esterification (MeOH/H2SO4) WeakNuc->Protect Coupling Step 2: Buchwald-Hartwig (Pd(OAc)2, Xantphos/BrettPhos) Protect->Coupling Hydrolysis Step 3: Hydrolysis (LiOH, THF/H2O) Coupling->Hydrolysis Hydrolysis->End

Caption: Strategic decision tree separating the SNAr pathway for strong nucleophiles from the Buchwald-Hartwig pathway for difficult substrates.

Detailed Experimental Protocols

Pre-requisite: Protection (The "Field-Proven" Insight)

Why: Direct coupling on the acid often leads to variable yields due to Pd-carboxylate formation. Converting to the methyl ester increases solubility in toluene/dioxane and prevents catalyst deactivation.

Preparation of Methyl 2-bromo-5-nitroisonicotinate: Reflux the starting acid in Methanol with catalytic H2SO4 (5 mol%) for 4 hours. Neutralize with NaHCO3, extract with EtOAc. Quantitative yield is typical.

Protocol A: Buchwald-Hartwig Amination (Ester Substrate)

Target Audience: Researchers coupling weak nucleophiles (e.g., 4-fluoroaniline, amides) where SNAr fails.

Reagents & Causality:

  • Catalyst: Pd(OAc)2 or Pd2(dba)3.

  • Ligand: Xantphos (for amides/anilines) or BrettPhos (for primary amines). Why: These bidentate/bulky ligands prevent the formation of inactive Pd-dimers and facilitate reductive elimination in electron-poor systems.

  • Base: Cs2CO3. Why: Weaker than NaOtBu, preventing hydrolysis of the ester or attack on the nitro group.

  • Solvent: 1,4-Dioxane (anhydrous).

Step-by-Step Procedure:

  • Charge: In a glovebox or under Argon flow, add Methyl 2-bromo-5-nitroisonicotinate (1.0 equiv), Amine (1.2 equiv), Pd(OAc)2 (5 mol%), and Xantphos (10 mol%) to a reaction vial.

  • Solvation: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to substrate).

  • Activation: Add Cs2CO3 (2.0 equiv). Seal the vial with a crimp cap containing a PTFE septum.

  • Reaction: Heat to 90°C for 12–16 hours.

    • Monitoring: Check LC-MS. The nitro group is prone to reduction if heating is prolonged with certain amines; monitor for [M-16] or [M-30] peaks.

  • Workup: Filter through a Celite pad to remove Pd black and inorganic salts. Wash with EtOAc. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Direct Amination of the Free Acid (Advanced)

Target Audience: High-throughput screening or when esterification is undesirable. Note: This utilizes the "Traceless Protection" concept where the base forms a soluble carboxylate that does not inhibit the specific ligand chosen.

Reagents & Causality:

  • Ligand: BrettPhos or tBuBrettPhos .[1] Why: Highly active for oxidative addition into hindered/deactivated halides and tolerant of carboxylates when used with LiHMDS.

  • Base: LiHMDS (Lithium bis(trimethylsilyl)amide). Why: Solubilizes the acid as a Li-salt and acts as the base for the amination cycle without being nucleophilic enough to attack the pyridine ring.

Step-by-Step Procedure:

  • Charge: Add this compound (1.0 equiv), Pd2(dba)3 (2 mol%), and BrettPhos (4-6 mol%) to a Schlenk tube.

  • Inert Atmosphere: Evacuate and backfill with N2 (3 cycles).

  • Solvent/Base: Add THF (anhydrous) followed by LiHMDS (1.0 M in THF, 3.5 equiv ).

    • Critical: You need 1 equiv to deprotonate the COOH, 1 equiv to deprotonate the Amine (if primary), and excess to drive the reaction.

  • Amine Addition: Add the amine (1.2 equiv).

  • Reaction: Heat at 65°C for 8–12 hours. Note: Lower temperature is possible due to the highly activated nature of the C2-Br.

  • Quench: Acidify carefully with 1M HCl to pH 3-4 to precipitate the product or extract the free acid into EtOAc.

Quantitative Data Summary

ParameterProtocol A (Ester Route)Protocol B (Direct Acid)SNAr (Baseline)
Substrate Scope Broad (Anilines, Amides)Narrow (Primary Amines)Aliphatic Amines Only
Yield (Typical) 75 - 92%40 - 65%>90%
Cost Moderate (2 steps)High (Ligand cost)Low
Purification Easy (Column Chrom.)Difficult (Acid extraction)Precipitation
Key Risk Hydrolysis step requiredCatalyst poisoningDecarboxylation at >100°C

Mechanism & Troubleshooting

The Catalytic Cycle (Buchwald-Hartwig)

The mechanism proceeds via the standard Pd(0)/Pd(II) cycle. However, for this substrate, the Oxidative Addition is extremely fast due to the electron-deficient pyridine. The rate-determining step is often Reductive Elimination , especially with electron-poor amines.

Common Failure Modes:

  • Protodebromination: Observation of 5-nitro-4-pyridinecarboxylic acid (loss of Br, no amine).

    • Cause: Reaction temperature too high or solvent "wet" (acts as H-source).

    • Fix: Switch to anhydrous Toluene; lower temperature.

  • Pd-Black Formation: Solution turns black immediately.

    • Cause: Ligand oxidation or insufficient ligand:Pd ratio.

    • Fix: Use fresh ligand; increase ratio to 2:1 (Ligand:Pd).

  • Nitro Reduction:

    • Cause: Pd is a competent hydrogenation catalyst.

    • Fix: Ensure strict exclusion of H2 sources; avoid formate donors.

Visualizing the Mechanism (DOT Diagram)

Mechanism Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition (Fast due to Nitro/Pyridine) Pd0->OxAdd Ar-Br PdII_Ar LnPd(II)(Ar)(Br) OxAdd->PdII_Ar LigandEx Amine Coordination & Deprotonation PdII_Ar->LigandEx H2N-R + Base PdII_Amido LnPd(II)(Ar)(NHR) LigandEx->PdII_Amido RedElim Reductive Elimination (Rate Determining) PdII_Amido->RedElim Product Product + Pd(0) RedElim->Product Product->Pd0 Regeneration

Caption: Catalytic cycle highlighting the rapid oxidative addition driven by the electron-deficient pyridine ring.

References

  • BenchChem. (2025).[2] Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. Retrieved from

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3][4][5][6] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides." Journal of the American Chemical Society, 116(13), 5969–5970. Link

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction." Retrieved from

  • Li, H., et al. (2019). "Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy." J. Am. Chem. Soc.[6][7][8] (Relevant for LiHMDS/BrettPhos usage on acids). Link

Disclaimer: This protocol involves the use of heavy metals and hazardous reagents. All experiments should be conducted in a fume hood with appropriate PPE. The user assumes all liability for safety and compliance.

Sources

Amide bond formation with 2-Bromo-5-nitro-4-pyridinecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Amide Bond Formation with 2-Bromo-5-nitro-4-pyridinecarboxylic Acid

Executive Summary

Synthesizing amides from This compound presents a unique duality of challenges: steric hindrance from the ortho-nitro group and electronic deactivation from the electron-deficient pyridine core.[1] Standard carbodiimide couplings (EDC/NHS) often fail to drive this reaction to completion, resulting in low yields or difficult purification due to urea byproducts.

This guide details three validated protocols designed to overcome these barriers. Method A (T3P) is the recommended primary workflow for its balance of potency and ease of workup. Method B (Acid Chloride) is provided for scalable, cost-sensitive batches, while Method C (HATU) serves as the high-throughput standard for medicinal chemistry libraries.[1]

Chemical Context & Mechanistic Insight

Structural Analysis

The substrate contains three critical features influencing reactivity:

  • C4-Carboxylic Acid: The reaction center.[1]

  • C5-Nitro Group: Located ortho to the acid.[1] This provides significant steric bulk, shielding the carbonyl carbon from nucleophilic attack.

  • C2-Bromo Group: A handle for future cross-coupling (Suzuki/Buchwald), but it renders the ring highly susceptible to Nucleophilic Aromatic Substitution (

    
    ).
    
The Challenge: Competing Pathways

The electron-withdrawing nature of the nitro and bromo groups makes the carbonyl carbon highly electrophilic once activated.[1] However, these same groups make the ring electron-deficient.[1]

  • Risk: If the activation of the acid is slow, or if the reaction temperature is too high, the amine nucleophile may attack the C2-position (displacing Bromine) or the C6-position, rather than the carbonyl.

  • Solution: We must use "super-active" esters (HATU) or anhydrides (T3P) to ensure the rate of amide formation (

    
    ) significantly exceeds the rate of 
    
    
    
    (
    
    
    ).

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the optimal method for your specific amine partner.

CouplingStrategy Start Start: this compound CheckAmine Analyze Amine Nucleophile Start->CheckAmine IsPrimary Primary/Unkindered Amine? CheckAmine->IsPrimary High Reactivity IsWeak Weak Nucleophile (Aniline/Electron-Deficient)? CheckAmine->IsWeak Low Reactivity IsScale Large Scale (>100g)? IsPrimary->IsScale Cost Factor MethodA Method A: T3P (Propylphosphonic Anhydride) *Best Balance of Yield & Purity* IsPrimary->MethodA Preferred MethodB Method B: Acid Chloride (Oxalyl Chloride) *Lowest Cost / High Reactivity* IsWeak->MethodB Force Reaction MethodC Method C: HATU *Best for Small Scale/Libraries* IsWeak->MethodC Alternative IsScale->MethodA No IsScale->MethodB Yes

Figure 1: Strategic decision tree for selecting coupling conditions based on amine reactivity and scale.

Detailed Protocols

Method A: The "Green" Standard (T3P)

Why: T3P (Propylphosphonic anhydride) forms a mixed anhydride that is highly reactive but sterically selective. The byproducts are water-soluble, eliminating the need for column chromatography in many cases.

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.1 – 1.2 equiv

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF), 1.5 – 2.0 equiv

  • Solvent: EtOAc (preferred) or DMF/NMP (if solubility is poor)

Protocol:

  • Dissolution: In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in EtOAc (10 mL/g).

    • Note: If the acid is insoluble in EtOAc, use a minimum amount of DMF as a co-solvent.

  • Base Addition: Cool the mixture to 0°C. Add Pyridine (3.0 equiv) dropwise.

  • Activation: Add T3P solution (1.5 equiv) dropwise over 5 minutes.

    • Critical: Maintain T < 5°C during addition to suppress

      
       side reactions.
      
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS.[2]

  • Workup:

    • Dilute with EtOAc.

    • Wash with water (x2), 0.5M HCl (careful if product is basic), sat.

      
      , and brine.
      
    • Dry over

      
       and concentrate.
      
  • Validation: Product purity is often >95% without chromatography.

Method B: The Scalable Route (Acid Chloride)

Why: Converting the acid to the acid chloride creates a hyper-electrophile that overcomes the steric bulk of the nitro group. This method is cheapest for scale-up but requires strict moisture control.[1]

Reagents:

  • Oxalyl Chloride (1.2 equiv)

  • Cat.[2][3][4][5][6][7] DMF (2-3 drops)[1]

  • DCM (Dichloromethane) or THF

  • Base:

    
     or DIPEA (2.0 equiv)
    

Protocol:

  • Activation: Suspend the acid (1.0 equiv) in anhydrous DCM (10 mL/g) under

    
     atmosphere. Add catalytic DMF (0.05 equiv).
    
  • Chlorination: Cool to 0°C. Add Oxalyl Chloride (1.2 equiv) dropwise. Gas evolution (

    
    ) will occur.
    
  • Completion: Stir at RT for 2 hours until the solid dissolves and gas evolution ceases.

  • Coupling:

    • Cool the solution back to 0°C.

    • Separately, mix the Amine (1.1 equiv) and Base (2.0 equiv) in DCM.

    • Slowly cannulate/add the amine mixture into the acid chloride solution.

    • Why: Adding amine to acid chloride keeps the electrophile in excess, preventing double-addition or dimerization.[1]

  • Workup: Quench with water. Separate layers. Wash organic layer with brine.[3]

Method C: High-Throughput (HATU)

Why: HATU generates an O-At (7-azabenzotriazole) active ester.[1][6] The nitrogen in the pyridine ring of the HATU structure provides an "anchoring" effect (neighboring group participation) that accelerates coupling, essential for this hindered substrate.

Reagents:

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • DMF (Dimethylformamide)[8]

Protocol:

  • Pre-activation: Dissolve acid (1.0 equiv) in DMF. Add DIPEA (3.0 equiv). Add HATU (1.2 equiv).

  • Wait: Stir for 15 minutes at RT. Solution usually turns yellow/orange.

    • Scientific Integrity: This "pre-activation" time allows the formation of the active ester before the amine is introduced, reducing the chance of the amine reacting with the raw coupling reagent (guanidinylation).

  • Addition: Add Amine (1.1 equiv).

  • Reaction: Stir at RT for 2–16 hours.

  • Workup:

    • Dilute with EtOAc/Ether.

    • Wash extensively with water/LiCl solution (to remove DMF).

Data Summary & Comparison

FeatureMethod A (T3P)Method B (Acid Chloride)Method C (HATU)
Steric Tolerance HighVery HighHigh
Epimerization Risk LowestModerateLow
Workup Difficulty Easy (Wash only)Medium (Moisture sensitive)Hard (Remove DMF/Ureas)
Scalability ExcellentExcellentPoor (Cost)
Atom Economy GoodGoodPoor

Troubleshooting & Critical Controls

The Trap
  • Symptom: LCMS shows a mass of [Product - Br + Amine].[1] This indicates the amine has displaced the Bromine atom.

  • Cause: Temperature too high or base concentration too high.

  • Fix:

    • Conduct the coupling at 0°C.

    • Use a weaker base (Pyridine or Collidine) instead of

      
      .
      
    • Switch to Method A (T3P) which operates under milder conditions than Method B.

Decarboxylation
  • Symptom: Loss of carboxylic acid starting material but no product; formation of 2-bromo-5-nitropyridine.[1]

  • Cause: Excessive heating of the free acid in solution.

  • Fix: Never heat the reaction above 40°C. Ensure the acid is activated immediately upon dissolution.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

  • Archimica. (2011). T3P (Propylphosphonic Anhydride): The Water Soluble Coupling Reagent. Application Note. Link (General Reference for T3P mechanisms).

  • Pattabiraman, V. R., & Bode, J. W. (2011).[4] Rethinking amide bond synthesis. Nature, 480(7378), 471–479. Link

Sources

Application Note: Strategic Esterification of 2-Bromo-5-nitro-4-pyridinecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for organic chemists and process development scientists working with highly functionalized pyridine scaffolds. It addresses the specific electronic challenges posed by 2-Bromo-5-nitro-4-pyridinecarboxylic acid , a molecule where standard esterification protocols can lead to catastrophic side reactions (specifically Nucleophilic Aromatic Substitution, SNAr) if not carefully controlled.[1]

Executive Summary & Molecule Analysis

The esterification of This compound is not a trivial "Fischer esterification."[1] The substrate features a "perfect storm" of electronic activation that dictates the choice of method:[1]

  • The 2-Bromo "Hot Spot": The bromine atom at the 2-position (ortho to the pyridine nitrogen) is highly activated toward Nucleophilic Aromatic Substitution (SNAr).[1]

  • The 5-Nitro Activator: The nitro group at the 5-position further withdraws electron density, making the ring extremely electrophilic.[1]

  • The Risk: Use of basic conditions (e.g., Alkyl halide +

    
     in MeOH) or strong nucleophiles (alkoxides) will likely displace the bromine, resulting in a 2-alkoxy-5-nitro  byproduct rather than the desired ester.[1]
    

Core Directive: To preserve the 2-bromo moiety, acidic or neutral conditions are strictly preferred. Basic conditions must be avoided or used with non-nucleophilic bases/solvents.[1]

Reactivity Visualization

The following diagram illustrates the competing pathways and the logic behind the recommended protocols.

ReactivityMap Figure 1: Chemoselectivity Challenges in Pyridine Esterification Start 2-Bromo-5-nitro- 4-pyridinecarboxylic acid PathA Acidic/Neutral (SOCl2 or EDC) Start->PathA Safe Route PathB Basic/Nucleophilic (NaH/MeI or NaOMe) Start->PathB High Risk Product Target Ester (2-Br intact) PathA->Product Esterification SideProduct SNAr Byproduct (2-Alkoxy/Hydroxy) PathB->SideProduct Br Displacement

Protocol A: Thionyl Chloride Mediated Alcoholysis (The Gold Standard)

This is the most robust method for methyl or ethyl esters. It generates the acid chloride in situ, which is then trapped by the alcohol solvent.[1] The acidic environment (


 generation) protonates the pyridine nitrogen, further deactivating the ring toward SNAr and protecting the 2-bromo group.[1]
Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (3.0 - 5.0 equiv)[1]
    
  • Solvent: Anhydrous Methanol or Ethanol (0.2 M concentration)

  • Catalyst: DMF (1-2 drops, optional)

Step-by-Step Methodology
  • Setup: Equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl2 or

    
     line).
    
  • Solvation: Suspend the carboxylic acid in anhydrous methanol (or ethanol). The starting material may not fully dissolve initially.

  • Addition (Critical Control Point): Cool the mixture to 0°C (ice bath). Add

    
     dropwise via a pressure-equalizing addition funnel or syringe pump.[1]
    
    • Why: The reaction is exothermic. Rapid addition can cause localized overheating and potential decarboxylation or solvent boiling.

  • Reaction: Allow the mixture to warm to room temperature, then heat to reflux (65°C for MeOH) for 2–4 hours.

    • Monitoring: The suspension should clear as the ester forms.[1] Monitor by TLC (EtOAc/Hexane) or LC-MS.[1]

  • Workup (Self-Validating Step):

    • Evaporate the solvent and excess

      
       under reduced pressure.
      
    • Validation: You will obtain a solid residue (often the hydrochloride salt of the pyridine).

    • Redissolve in EtOAc and wash with saturated

      
        (carefully, gas evolution).
      
    • Check pH: Ensure the aqueous layer is pH ~8 to ensure the free base is formed.[1]

    • Wash with brine, dry over

      
      , and concentrate.[1]
      

Expected Yield: 85–95% Key Reference: This protocol is adapted from the synthesis of the structural isomer methyl 5-bromo-2-nitroisonicotinate, which demonstrates the stability of the bromo-nitro-pyridine core under these conditions [1].

Protocol B: Steglich Coupling (For Complex/Acid-Sensitive Alcohols)[1]

If the target ester involves a complex alcohol (e.g., benzyl, bulky groups) that cannot serve as the solvent, use Carbodiimide coupling.[1] This method operates at neutral pH.[2]

Materials
  • Substrate: 1.0 equiv

  • Alcohol: 1.1 equiv (e.g., Benzyl alcohol)[1]

  • Coupling Agent: EDC·HCl (1.2 equiv) or DCC

  • Catalyst: DMAP (0.1 equiv)[1]

  • Solvent: Dichloromethane (DCM) or DMF (anhydrous)[1]

Step-by-Step Methodology
  • Dissolution: Dissolve the carboxylic acid and the target alcohol in anhydrous DCM at 0°C.

  • Activation: Add DMAP followed by EDC·HCl in one portion.

  • Stirring: Stir at 0°C for 30 mins, then warm to RT overnight.

  • Purification:

    • Dilute with DCM.

    • Wash with 0.5M HCl (removes DMAP/EDC urea), then sat.[1]

      
      .
      
    • Concentrate and purify via silica gel chromatography.

Note: While milder, this method is often lower yielding for electron-deficient benzoic/pyridine acids compared to the Acid Chloride route due to the reduced nucleophilicity of the carboxylate.[1]

Protocol C: tert-Butyl Ester Synthesis (Boc-Anhydride Method)

Standard acid-catalyzed t-butyl esterification (isobutylene/H2SO4) is too harsh and dangerous for this substrate.[1] The


 method is superior.
Methodology
  • Reactants: Mix Substrate (1.0 equiv) +

    
     (2.0 equiv) + DMAP (0.3 equiv).
    
  • Solvent: t-Butanol (excess) or THF/t-BuOH mixture.

  • Conditions: Stir at 40°C–50°C for 12–24 hours.

  • Mechanism: DMAP catalyzes the formation of a reactive intermediate with

    
    , which transfers the t-butyl group to the acid, releasing 
    
    
    
    and t-BuOH.[1]

Comparative Data & Decision Matrix

ParameterMethod A (

)
Method B (EDC/DMAP)Method C (

)
Target Ester Methyl / EthylBenzyl / Complextert-Butyl
pH Condition Acidic (Protects 2-Br)NeutralNeutral/Weakly Basic
SNAr Risk Very LowLowLow
Yield High (>85%)Moderate (60-75%)Moderate (60-80%)
Scalability ExcellentGoodExpensive
Experimental Workflow Diagram

Workflow Figure 2: Process Selection Guide Input Input: 2-Bromo-5-nitro- 4-pyridinecarboxylic acid Decision Select Ester Type Input->Decision Route1 Methyl/Ethyl Ester Decision->Route1 Route2 Complex/Labile Ester Decision->Route2 Route3 tert-Butyl Ester Decision->Route3 Action1 Method A: SOCl2 / MeOH (Reflux 2h) Route1->Action1 Action2 Method B: EDC / DMAP (DCM, RT) Route2->Action2 Action3 Method C: Boc2O / DMAP (t-BuOH, 40°C) Route3->Action3

Troubleshooting & Safety

Common Failure Modes
  • Loss of Bromine (SNAr):

    • Symptom:[1][2][3][4][5][6][7][8][9][10] Product mass is M-Br+OMe (e.g., Mass shift from ~247 to ~198).[1]

    • Cause: Used base (e.g.,

      
      ) in methanol or allowed pH to rise >10 during workup.
      
    • Fix: Switch to Method A; ensure workup neutralization stops at pH 7–8.

  • Decarboxylation:

    • Symptom:[1][2][4][5][6][7][8][9][10] Loss of COOH group (Mass M-44).[1]

    • Cause: Excessive heat (>100°C). Pyridine-4-carboxylic acids are prone to thermal decarboxylation.[1]

    • Fix: Keep reaction temperature <80°C. Do not distill high-boiling solvents from the product at atmospheric pressure.[1]

Safety Protocols
  • Thionyl Chloride: Reacts violently with water releasing HCl and SO2. Use only in a fume hood. Quench excess reagent with methanol before adding water.

  • Nitro Compounds: Potentially energetic. Avoid distilling the final product to dryness if high heat is required.[1]

References

  • Source: Google Patents (CN102321016B). Describes the thionyl chloride/methanol protocol for the positional isomer, establishing the stability of the bromo-nitro-pyridine core under these conditions.
  • General Pyridine Esterification (Thionyl Chloride)

    • Source: Organic Syntheses, Coll.[1][11] Vol. 9, p.63 (1998).[1] General procedure for converting pyridine carboxylic acids to esters via acid chlorides.

    • URL:[Link][1]

  • Boc-Anhydride Esterification Method

    • Source:Journal of Organic Chemistry, "Di-tert-butyl dicarbonate: A convenient reagent for the preparation of tert-butyl esters."[1]

    • Context: Validates the use of Boc2O/DMAP for acid-sensitive substr
    • URL:[Link][1]

Sources

Application Note: Chemoselective Reduction of 2-Bromo-5-nitro-4-pyridinecarboxylic acid

[1]

Executive Summary

This Application Note details the protocol for the chemoselective reduction of the nitro group in 2-Bromo-5-nitro-4-pyridinecarboxylic acid to yield 2-Bromo-5-amino-4-pyridinecarboxylic acid .

The primary challenge in this transformation is the preservation of the C-Br bond at the C2 position. Standard catalytic hydrogenation (e.g.,

Iron-mediated reduction (Béchamp reduction)Stannous Chloride (

)
1

Chemical Context & Mechanistic Assessment[1][2][3][4][5][6][7]

The Substrate Challenge

The substrate contains three distinct functionalities that dictate the reaction strategy:

  • Nitro Group (

    
    ):  The target for reduction.
    
  • Aryl Bromide (

    
    ):  Susceptible to oxidative addition by transition metals (Pd, Pt), leading to hydrogenolysis.[1]
    
  • Carboxylic Acid (

    
    ):  Induces zwitterionic character in the product, complicating extraction and purification.[1]
    
Selection of Reductant

The choice of reductant is governed by the requirement to avoid the mechanism of oxidative addition into the C-Br bond.

MethodReagent SystemRisk ProfileSuitability
Catalytic Hydrogenation

, Pd/C
High: Rapid dehalogenation of C-Br.[1]Not Recommended
Transfer Hydrogenation Formic Acid, Pd/CHigh: Similar risk to

gas.[1]
Not Recommended
Dissolving Metal Fe(0), AcOHLow: Single Electron Transfer (SET) mechanism favors

reduction over Ar-Br cleavage.[1]
Primary Protocol
Metal Salt

, HCl
Low: Highly selective, but difficult waste stream (Tin salts).[1]Secondary Protocol
Reaction Pathway Visualization

The following diagram illustrates the chemoselective pathway versus the competing side reaction.

ReactionPathwayStart2-Bromo-5-nitro-4-pyridinecarboxylic acidTargetTARGET:2-Bromo-5-amino-4-pyridinecarboxylic acidStart->Target Fe / AcOH(Selective Reduction)ImpurityIMPURITY:5-Amino-4-pyridine-carboxylic acid (Debrominated)Start->Impurity H2, Pd/C(Hydrodehalogenation)MechanismMechanism: Single Electron Transfer (SET)Avoids oxidative addition to C-BrMechanism->Target

Figure 1: Chemoselectivity of Iron-mediated reduction versus catalytic hydrogenation risks.

Primary Protocol: Iron-Mediated Reduction[1]

This protocol utilizes activated iron powder in acetic acid.[1] It is scalable and avoids the use of precious metals.[2][3]

Reagents & Materials
  • Substrate: this compound (1.0 equiv)

  • Reductant: Iron Powder (325 mesh, reduced grade) (5.0 equiv)

  • Solvent/Acid: Glacial Acetic Acid (0.5 M concentration relative to substrate)[1]

  • Solvent (Co-solvent): Ethanol or Ethyl Acetate (optional, to improve solubility)

  • Workup: Celite 545, NaOH (1M), HCl (1M)

Step-by-Step Methodology
  • Activation of Iron:

    • Note: Commercial iron powder often has an oxide layer.[1]

    • Briefly wash Iron powder with 1M HCl, filter, wash with water, then acetone, and dry under vacuum before use for maximum reactivity.

  • Reaction Setup:

    • In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, charge the This compound (10 g, 40.5 mmol).

    • Add Glacial Acetic Acid (80 mL).

    • Optional: If the substrate is not well-suspended, add Ethanol (20 mL).

    • Heat the mixture to 60°C .

  • Addition:

    • Add the activated Iron Powder (11.3 g, 202 mmol) portion-wise over 30 minutes.

    • Caution: The reaction is exothermic. Monitor internal temperature to ensure it does not exceed 85°C.

  • Reaction Monitoring:

    • Maintain temperature at 70–80°C for 2–4 hours.

    • Monitor by LC-MS or TLC (Eluent: 10% MeOH in DCM).[1] Look for the disappearance of the nitro starting material (

      
      ) and appearance of the amine (
      
      
      ).[1]
  • Workup (Critical for Iron Removal):

    • While the reaction mixture is still hot (~60°C), filter through a pad of Celite 545 to remove unreacted iron and iron oxide sludge.

    • Wash the Celite pad with hot Ethanol (2 x 50 mL).

    • Concentrate the filtrate under reduced pressure to remove most of the Acetic Acid/Ethanol.

  • Isolation (Isoelectric Precipitation):

    • Dilute the residue with water (50 mL).[1] The pH will be acidic.

    • Slowly adjust the pH to the isoelectric point (approx pH 3.5 – 4.5) using 1M NaOH or saturated

      
      .[1]
      
    • Observation: The product, being an amino acid, should precipitate at this pH.

    • Cool the slurry to 0–5°C for 1 hour.

    • Filter the solid, wash with cold water, and dry under vacuum at 45°C.

Workup Logic Flow

WorkupFlowRxnMixReaction Mixture(Fe, AcOH, Product)FilterHot Filtration (Celite)RxnMix->FilterFiltrateFiltrate (Product in AcOH)Filter->FiltrateIronWasteSolid Waste(Fe oxides)Filter->IronWasteConcConcentrate SolventFiltrate->ConcpH_AdjAdjust pH to ~4.0(Isoelectric Point)Conc->pH_AdjPrecipProduct PrecipitationpH_Adj->Precip

Figure 2: Isolation strategy focusing on removal of iron residues and isoelectric precipitation.[1]

Alternative Protocol: Stannous Chloride ( )[1][8]

Use this method if the Iron protocol yields difficult-to-remove paramagnetic impurities that interfere with NMR.[1]

  • Dissolution: Dissolve substrate (1.0 equiv) in Ethanol/Ethyl Acetate (1:1).

  • Reagent: Add

    
     (5.0 equiv).
    
  • Conditions: Heat to reflux (70°C) for 3 hours.

  • Workup:

    • Cool to room temperature.[1][4][3][5]

    • Adjust pH to ~8 with saturated

      
      .[1]
      
    • Note: This will form a thick white emulsion of Tin salts.[1]

    • Add Celite and filter vigorously, or treat with Rochelle's Salt (Potassium Sodium Tartrate) solution to chelate the Tin.

    • Extract the aqueous filtrate with Ethyl Acetate (if the product is sufficiently organic-soluble) or precipitate at pH 4.

Analytical Validation

TestExpected ResultNotes
LC-MS Mass shift of -30 Da (Reduction of

to

).
Watch for M-80 peak (loss of Br) which indicates over-reduction.[1]
1H NMR Upfield shift of aromatic protons. Disappearance of broad COOH/NO2 interaction.[1]Product is zwitterionic; use DMSO-d6 + trace DCl or NaOD for clear spectra.
Appearance Off-white to yellow solid.[1]Dark color often indicates residual Iron/Tin oxides.[1]

Troubleshooting & Optimization

  • Issue: Incomplete Reaction.

    • Cause: Iron surface passivation.[1]

    • Solution: Add a catalytic amount of Ammonium Chloride (

      
      ) or dilute HCl to the reaction to re-activate the iron surface.
      
  • Issue: Product not precipitating.

    • Cause: Incorrect pH.[1] Pyridine amino acids have specific isoelectric points.

    • Solution: Perform a "pH swing" titration.[1] Take a small aliquot, monitor precipitation while adjusting pH from 1 to 7. Note the pH of maximum turbidity.

  • Issue: Debromination observed.

    • Cause: Reaction temperature too high or trace Pd contamination in reaction vessel.[1]

    • Solution: Lower temperature to 50°C and increase reaction time. Ensure dedicated glassware free of Pd residues.[1]

References

  • Reduction of Nitro Groups in the Presence of Halogens

    • Source: Common Organic Chemistry.[1] "Nitro Reduction - Common Conditions."

    • URL:[Link]

  • Synthesis of Brominated Pyridine Amino Acids

    • Source: BenchChem. "5-Amino-2-bromoisonicotinic acid Synthesis Strategies."[1]

  • Iron-Catalyzed Selective Reduction

    • Source: Royal Society of Chemistry (RSC).[1] "Iron-catalyzed selective reduction of nitroarenes."

    • URL:[Link]

  • Properties of 2-Amino-5-bromo-4-pyridinecarboxylic acid

    • Source: PubChem Compound Summary.[1]

    • URL:[Link][1]

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Bromo-5-nitro-4-pyridinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Utility of 2-Bromo-5-nitro-4-pyridinecarboxylic Acid in Kinase Inhibitor Scaffolding

Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery. The pyridine ring is a privileged scaffold in medicinal chemistry, frequently found in kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of these enzymes.[2]

This compound is a highly functionalized and strategically versatile starting material for the synthesis of a variety of kinase inhibitors. Its utility stems from the orthogonal reactivity of its three key functional groups:

  • The 2-Bromo group: Serves as a versatile handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the introduction of diverse aryl or heteroaryl substituents, which can be tailored to occupy specific pockets within the kinase active site.

  • The 5-Nitro group: Acts as a potent electron-withdrawing group, activating the pyridine ring for certain transformations. More importantly, it serves as a masked amino group, which can be revealed through reduction at a later synthetic stage. This late-stage introduction of a primary amine is a common strategy in medicinal chemistry to enable further diversification or to install a key pharmacophoric element.

  • The 4-Carboxylic acid group: Provides a convenient attachment point for the introduction of various side chains via amide bond formation. The resulting carboxamide moiety is a common feature in many kinase inhibitors, often participating in crucial interactions with the kinase hinge region.

This application note provides a detailed guide to the use of this compound in the synthesis of kinase inhibitors, with a specific focus on the synthesis of a PIM-1 kinase inhibitor scaffold.

Featured Application: Synthesis of a 2-Amino-5-aryl-pyridine-4-carboxamide Scaffold for PIM-1 Kinase Inhibition

PIM kinases are a family of serine/threonine kinases that are overexpressed in a variety of hematological malignancies and solid tumors, making them attractive targets for cancer therapy.[3] Several potent PIM kinase inhibitors feature a 2-amino-5-aryl-pyridine-4-carboxamide core. The following sections outline a detailed synthetic route to this scaffold, starting from this compound. A notable example of a potent pan-Pim kinase inhibitor with a similar core is GDC-0339.[4][5][6]

Synthetic Strategy Overview

The overall synthetic strategy involves a three-step sequence:

  • Suzuki-Miyaura Coupling: Introduction of an aryl group at the 5-position of the pyridine ring.

  • Nitro Group Reduction: Conversion of the nitro group to a primary amine.

  • Amide Coupling: Formation of the final carboxamide.

Synthetic_Strategy Start This compound Intermediate1 2-Bromo-5-(aryl)-4-pyridinecarboxylic acid Start->Intermediate1 Suzuki-Miyaura Coupling Intermediate2 2-Amino-5-(aryl)-4-pyridinecarboxylic acid Intermediate1->Intermediate2 Nitro Reduction FinalProduct 2-Amino-5-aryl-N-substituted-pyridine-4-carboxamide Intermediate2->FinalProduct Amide Coupling

Caption: Synthetic workflow for a PIM-1 kinase inhibitor scaffold.

Detailed Experimental Protocols

Step 1: Suzuki-Miyaura Coupling

This step introduces the desired aryl group at the 5-position of the pyridine ring. The bromine at the 2-position provides the necessary handle for this palladium-catalyzed cross-coupling reaction.[2]

Reaction Scheme:

Protocol:

  • To a solution of this compound (1.0 eq) in a suitable solvent such as a mixture of 1,4-dioxane and water (4:1) is added the desired arylboronic acid (1.2 eq) and a base such as sodium carbonate (3.0 eq).

  • The mixture is degassed by bubbling with nitrogen or argon for 15-20 minutes.

  • A palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq), is added, and the mixture is heated to 80-100 °C under an inert atmosphere.

  • The reaction is monitored by TLC or LC-MS. Upon completion (typically 4-12 hours), the reaction mixture is cooled to room temperature.

  • The mixture is diluted with water and acidified with 1M HCl to precipitate the product.

  • The solid is collected by filtration, washed with water, and dried under vacuum to afford the 2-bromo-5-aryl-4-pyridinecarboxylic acid.

ParameterConditionRationale
Catalyst Pd(dppf)Cl2Efficient for cross-coupling of heteroaryl halides.
Base Na2CO3 or K2CO3Essential for the transmetalation step in the catalytic cycle.
Solvent Dioxane/WaterA common solvent system that facilitates the dissolution of both organic and inorganic reagents.
Temperature 80-100 °CProvides the necessary activation energy for the catalytic cycle to proceed efficiently.
Step 2: Nitro Group Reduction

The reduction of the nitro group to a primary amine is a crucial step to install a key pharmacophoric element. Catalytic hydrogenation is a clean and efficient method for this transformation.

Reaction Scheme:

Protocol:

  • To a solution of the 2-bromo-5-aryl-4-pyridinecarboxylic acid (1.0 eq) in a suitable solvent such as methanol or ethanol is added a catalytic amount of 10% Palladium on carbon (Pd/C) (10% w/w).

  • The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • The reaction is monitored by TLC or LC-MS. Upon completion (typically 2-6 hours), the catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure to yield the 2-amino-5-aryl-4-pyridinecarboxylic acid.

ParameterConditionRationale
Catalyst 10% Pd/CA standard and effective catalyst for the hydrogenation of nitro groups.
Solvent Methanol/EthanolGood solvents for the starting material and product, and compatible with hydrogenation.
Hydrogen Source H2 gas (balloon or Parr)The reducing agent for the nitro group.
Temperature Room TemperatureThe reaction is typically exothermic and proceeds efficiently at ambient temperature.
Step 3: Amide Coupling

The final step involves the formation of the amide bond between the carboxylic acid and a desired amine. Standard peptide coupling reagents are employed for this transformation.[7]

Reaction Scheme:

Protocol:

  • To a solution of the 2-amino-5-aryl-4-pyridinecarboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) is added the desired amine (1.1 eq).

  • A coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (3.0 eq) are added.

  • The reaction mixture is stirred at room temperature for 4-12 hours.

  • The reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is diluted with water, and the product is extracted with an organic solvent such as ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the final 2-amino-5-aryl-N-substituted-pyridine-4-carboxamide.

ParameterConditionRationale
Coupling Agent HATUA highly efficient coupling reagent that minimizes side reactions and racemization.
Base DIPEAA non-nucleophilic base to neutralize the acid formed during the reaction and facilitate the coupling.
Solvent DMFA polar aprotic solvent that is excellent for dissolving the reactants and facilitating the reaction.
Temperature Room TemperatureThe reaction typically proceeds efficiently at ambient temperature.

Signaling Pathway and Mechanism of Action

PIM_Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes PIM1 PIM-1 Kinase BAD BAD PIM1->BAD Phosphorylates (Inactivates) p21 p21 PIM1->p21 Phosphorylates (Inactivates) Apoptosis Apoptosis CellCycleArrest Cell Cycle Arrest Inhibitor 2-Amino-5-aryl-pyridine -4-carboxamide Inhibitor Inhibitor->PIM1 Inhibits GeneTranscription Gene Transcription (Proliferation, Survival) STAT_dimer->GeneTranscription Promotes GeneTranscription->PIM1 Upregulates

Caption: Simplified PIM-1 kinase signaling pathway.

PIM-1 kinase is a downstream effector of the JAK/STAT signaling pathway. Upon activation by cytokines, JAKs phosphorylate STAT proteins, which then dimerize, translocate to the nucleus, and promote the transcription of target genes, including PIM-1. PIM-1 kinase then phosphorylates and inactivates pro-apoptotic proteins such as BAD and the cell cycle inhibitor p21, thereby promoting cell survival and proliferation. The synthesized 2-amino-5-aryl-pyridine-4-carboxamide inhibitors are designed to bind to the ATP-binding pocket of PIM-1 kinase, preventing its catalytic activity and thereby restoring the pro-apoptotic and cell cycle inhibitory functions of its downstream targets.

Conclusion

This compound is a valuable and versatile building block for the synthesis of kinase inhibitors. The orthogonal reactivity of its functional groups allows for a modular and efficient synthetic approach to complex molecular scaffolds. The detailed protocols provided herein for the synthesis of a 2-amino-5-aryl-pyridine-4-carboxamide core serve as a practical guide for researchers in the field of drug discovery and medicinal chemistry, enabling the exploration of this important class of kinase inhibitors.

References

  • Google Patents. CN102276526B - Synthesis method of 2-amino pyridine compounds.
  • ResearchGate. Optimization of Pan-Pim Kinase Activity and Oral Bioavailability Leading to Diaminopyrazole (GDC-0339) for the Treatment of Multiple Myeloma. [Link]

  • PubMed. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. [Link]

  • National Institutes of Health. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. [Link]

  • PubMed. Synthesis and evaluation of a bromine-76-labeled PPARgamma antagonist 2-bromo-5-nitro-N-phenylbenzamide. [Link]

  • PubMed. The design, synthesis, and biological evaluation of PIM kinase inhibitors. [Link]

  • PubMed. Optimization of Pan-Pim Kinase Activity and Oral Bioavailability Leading to Diaminopyrazole (GDC-0339) for the Treatment of Multiple Myeloma. [Link]

  • ResearchGate. (PDF) A Facile Synthesis of 2-Amino-5-Cyano-4, 6-Disubstitutedpyrimidines under MWI. [Link]

  • Current Chemistry Letters. Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • Chemistry LibreTexts. 18.7: Reduction of Carboxylic Acids and Their Derivatives. [Link]

  • National Institutes of Health. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

Sources

The Strategic Role of 2-Bromo-5-nitro-4-pyridinecarboxylic Acid in Advanced Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of a Niche Pyridine Derivative

In the landscape of modern agrochemical research, the pyridine scaffold is a cornerstone for the development of novel herbicides, fungicides, and insecticides.[1] Its inherent biological activity and the ability to fine-tune its properties through substitution make it a privileged structure. Among the vast array of pyridine-based intermediates, 2-Bromo-5-nitro-4-pyridinecarboxylic acid stands out as a highly functionalized and versatile building block. This application note provides an in-depth guide for researchers and synthetic chemists on the strategic application of this compound, detailing its chemical reactivity and providing a comprehensive protocol for its derivatization, a critical step in the synthesis of potential agrochemical candidates.

The unique arrangement of a bromine atom, a nitro group, and a carboxylic acid on the pyridine ring endows this compound with a trifecta of reactive sites. This allows for a diversity of chemical transformations, including nucleophilic aromatic substitution and various cross-coupling reactions, which are pivotal for constructing the complex molecular architectures of modern crop protection agents.[2] The electron-withdrawing nature of the nitro group and the pyridine nitrogen activates the ring for such substitutions, making it a highly valuable intermediate in multi-step synthetic processes.[2]

Core Chemical Properties and Reactivity

This compound is a solid, likely yellowish compound, soluble in polar organic solvents such as DMSO and DMF.[3] Its reactivity is governed by its three key functional groups:

  • The Carboxylic Acid: This group can readily undergo esterification or be converted to an acid chloride, enabling the introduction of a wide variety of side chains. This is a common strategy in agrochemical design to modulate the molecule's uptake, transport, and binding affinity to its biological target.

  • The Bromo Group: The bromine atom at the 2-position is susceptible to nucleophilic substitution and is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse aryl, vinyl, or alkynyl moieties.

  • The Nitro Group: The nitro group is a strong electron-withdrawing group that activates the pyridine ring. Furthermore, it can be selectively reduced to an amino group, which can then be further functionalized, for example, through diazotization or acylation, opening up another dimension for derivatization.

These reactive sites can be addressed sequentially and selectively, providing chemists with a powerful tool to generate a library of derivatives for biological screening.

Synthetic Application: A Protocol for Derivatization

The following protocols are based on established synthetic routes for analogous pyridine carboxylic acids and serve as a practical guide for the derivatization of this compound.[4][5] These steps are foundational in transforming the initial building block into more complex molecules with potential herbicidal or other agrochemical activities.

PART 1: Esterification of the Carboxylic Acid Group

This initial step is crucial for protecting the carboxylic acid and increasing the solubility of the intermediate in organic solvents for subsequent reactions.

Experimental Protocol:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 0.344 mol of this compound in 340 ml of methanol.

  • Reagent Addition: Under controlled temperature (≤ 28°C), slowly add 40 ml of thionyl chloride to the solution using a dropping funnel. Maintain the temperature below 25°C during the addition.

  • Reaction: After the addition is complete, heat the mixture to reflux and maintain for 2.5 hours.

  • Work-up: After the reaction, evaporate the majority of the methanol under reduced pressure. Cool the residue and add 1L of water.

  • Neutralization and Extraction: Adjust the pH of the aqueous solution to 7-8 using a dilute sodium hydroxide solution. Extract the aqueous layer twice with 200 ml of ethyl acetate.

  • Drying and Concentration: Combine the ethyl acetate layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the methyl 2-bromo-5-nitro-4-pyridinecarboxylate.[5]

Data Presentation:

ParameterValueReference
Starting MaterialThis compound-
ReagentsMethanol, Thionyl Chloride[5]
Reaction Time2.5 hours[5]
Yield~85% (expected, based on analogous reaction)[5]
ProductMethyl 2-bromo-5-nitro-4-pyridinecarboxylate[5]
PART 2: Reduction of the Nitro Group

The reduction of the nitro group to an amine is a key transformation, as the resulting amino group provides a new site for further diversification.

Experimental Protocol:

  • Reaction Setup: In a 1L four-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add 85 ml of water and 1.209 mol of reduced iron powder. Heat the mixture to 70°C under a nitrogen atmosphere.

  • Activation: Add 35 ml of glacial acetic acid and maintain the temperature at 70°C for 30 minutes. Then, add 140 ml of ethanol.

  • Substrate Addition: Heat the mixture to 75-80°C and add 0.285 mol of methyl 2-bromo-5-nitro-4-pyridinecarboxylate in batches.

  • Reaction: Maintain the reaction temperature at 75-80°C for 4 hours after the addition is complete.

  • Work-up: Cool the reaction mixture and filter. Evaporate most of the ethanol from the filtrate under reduced pressure.

  • Extraction and Purification: Wash the filter cake twice with 150 ml of chloroform. Combine the filtrate and the washings. Wash the combined organic phase successively with water, saturated sodium bicarbonate solution, and water. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the methyl 2-bromo-5-amino-4-pyridinecarboxylate.[4]

Data Presentation:

ParameterValueReference
Starting MaterialMethyl 2-bromo-5-nitro-4-pyridinecarboxylate[4]
ReagentsReduced Iron Powder, Glacial Acetic Acid, Ethanol[4]
Reaction Time4 hours[4]
Yield~80% (expected, based on analogous reaction)[4]
ProductMethyl 2-bromo-5-amino-4-pyridinecarboxylate[4]

Visualization of the Synthetic Workflow

The following diagram illustrates the two-step derivatization process described above.

Synthetic_Workflow Start 2-Bromo-5-nitro-4- pyridinecarboxylic acid Intermediate Methyl 2-bromo-5-nitro-4- pyridinecarboxylate Start->Intermediate Esterification (MeOH, SOCl2) Final_Product Methyl 2-bromo-5-amino-4- pyridinecarboxylate Intermediate->Final_Product Nitro Reduction (Fe, AcOH)

Caption: Synthetic pathway for the derivatization of this compound.

Conclusion and Future Outlook

This compound is a potent and versatile intermediate for the synthesis of novel agrochemicals. The strategic and selective manipulation of its functional groups allows for the creation of diverse molecular libraries for biological screening. The protocols detailed herein provide a solid foundation for researchers to explore the chemical space around this valuable pyridine derivative. Further exploration of cross-coupling reactions at the bromine position and diverse functionalization of the amino group will undoubtedly lead to the discovery of next-generation crop protection agents with improved efficacy, selectivity, and environmental profiles.

References

  • US Patent US6346623B1, "Method for producing substituted pyridine-carboxylic acids," accessed January 30, 2026, .
  • Chinese Patent CN102321016A, "Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxyl
  • Chinese Patent CN102321016B, "Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxyl
  • "this compound," Pipzine Chemicals, accessed January 30, 2026, [Link].

  • Chinese Patent CN113121358A, "Preparation method of 2-bromo-5-fluoro-4-nitroaniline," accessed January 30, 2026, .
  • World Intellectual Property Organization Patent WO2016202875A1, "Process for the preparation of 2,4- or 2,5-pyridinedicarboxylic acid and copolymers derived there
  • "An Alternate Route to 2Amino3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate," ResearchGate, accessed January 30, 2026, [Link].

  • "2-Pyridinecarboxylic Acid, 5-Bromo-4-Methyl," Pipzine Chemicals, accessed January 30, 2026, [Link].

  • "Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods," Semantic Scholar, accessed January 30, 2026, [Link].

  • "Synergistic herbicide/insecticide composition containing certain pyridine carboxylic acids and certain insecticides," Justia Patents, accessed January 30, 2026, [Link].

  • Chinese Patent CN117777051B, "Synthesis method of 2-bromo-5-chlorothiazole-4-carboxyl

Sources

Protocol for the purification of 2-Bromo-5-nitro-4-pyridinecarboxylic acid by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust protocol for the purification of 2-Bromo-5-nitro-4-pyridinecarboxylic acid (CAS: 1053655-82-5), a critical scaffold in the synthesis of kinase inhibitors and other pharmaceutical agents. While crude synthesis often yields purities of 85–90%, downstream catalytic steps (e.g., Suzuki-Miyaura coupling) require purities >98% to prevent catalyst poisoning and side-reactions.

This guide moves beyond generic textbook methods, implementing a Dual-Stage Purification Strategy :

  • Chemical Purification: Acid-base swing to remove non-acidic organic impurities.

  • Physical Purification: Thermal recrystallization using a binary solvent system (Ethanol/Water) to remove structural isomers and trace inorganic salts.

Technical Background & Compound Properties

Understanding the physicochemical properties of the target is prerequisite to successful recrystallization.

PropertyDescriptionImplication for Protocol
Structure Pyridine core, C4-COOH, C2-Br, C5-NO₂Electron-deficient ring; acidic proton (COOH).[1][2][3]
Acidity (pKa) Est. 2.5 – 3.5 (COOH)Soluble in basic aqueous media (pH > 8); precipitates at pH < 2.
Solubility Low in cold water; High in polar organics (DMSO, EtOH)Water acts as an anti-solvent; Ethanol acts as the solvent.
Thermal Stability Susceptible to decarboxylation >150°CAvoid high-boiling solvents (DMSO/DMF) for recrystallization if possible.
Impurity Profile Regioisomers, decarboxylated by-products, inorganic saltsRequires filtration (hot) and selectivity (crystallization).

Pre-Purification Assessment

Before initiating large-scale recrystallization, perform the "Solvent Sphere Test" on 100 mg of crude material.

  • Solvent A (Ethanol): Should dissolve the solid completely at reflux (78°C) but sparingly at RT.

  • Solvent B (Water): Should cause turbidity when added to the hot ethanolic solution (Anti-solvent effect).

Safety Warning: Nitro-pyridines can be energetic. This compound is a skin and eye irritant.[1] All operations must be performed in a fume hood with appropriate PPE (nitrile gloves, safety goggles).

Detailed Protocol

Stage 1: Acid-Base Swing (Chemical Pre-Clean)

Recommended if crude purity is <90% or contains significant non-acidic organic tars.

  • Dissolution: Suspend crude solid in 5% aqueous NaHCO₃ (10 mL/g). Stir until dissolution is complete (CO₂ evolution will occur).

    • Mechanism:[2][4] Converts the acid to its water-soluble sodium salt. Non-acidic impurities remain insoluble.

  • Filtration: Filter the aqueous solution through a Celite pad to remove insoluble tars/solids.

  • Precipitation: Slowly add 6M HCl to the filtrate with vigorous stirring until pH reaches ~1–2.

    • Mechanism:[2][4] Protonation crashes the target acid out of solution.

  • Collection: Filter the precipitate, wash with cold water, and partially dry.

Stage 2: Thermal Recrystallization (Polishing)

Target Purity: >98%

Solvent System: Ethanol (95%) / Water Ratio: Variable (Start with pure EtOH, titrate with Water).

  • Saturation (The Dissolution):

    • Place the semi-dried solid in a round-bottom flask equipped with a reflux condenser and magnetic stir bar.

    • Add Ethanol (95%) at a ratio of 5 mL per gram of solid.

    • Heat to reflux (gentle boil).

    • Decision Point:

      • If fully dissolved: Proceed to Step 2.

      • If undissolved: Add more Ethanol in 1 mL increments until dissolved.

      • If colored impurities persist: Add Activated Carbon (1-2 wt%), reflux for 5 mins, then perform a Hot Filtration (see Diagram).

  • Nucleation Control (The Anti-Solvent Addition):

    • Maintain the solution near boiling.[5]

    • Add hot distilled water dropwise via an addition funnel or pipette.

    • Stop addition immediately when a faint, persistent turbidity (cloudiness) is observed.

    • Add a few drops of hot Ethanol to clear the turbidity (restoring a saturated clear solution).

  • Crystallization (The Cooling Ramp):

    • Remove heat and allow the flask to cool to Room Temperature (RT) undisturbed on a cork ring. Do not use an ice bath yet.

    • Why? Rapid cooling traps impurities inside the crystal lattice (occlusion). Slow cooling builds pure, defined crystal structures.

    • Once at RT, move the flask to an ice-water bath (0–4°C) for 1 hour to maximize yield.

  • Isolation & Drying:

    • Filter the crystals using vacuum filtration (Buchner funnel).

    • Wash: Rinse the filter cake with a small volume of cold Ethanol/Water (1:1) mixture. Do not use pure ethanol as it may redissolve the product.

    • Dry: Dry in a vacuum oven at 45–50°C overnight. (Avoid temps >60°C to prevent thermal degradation).

Process Visualization (Workflow)

RecrystallizationProtocol Start Crude this compound AcidBase Stage 1: Acid-Base Swing (Dissolve in NaHCO3, Filter, Precipitate with HCl) Start->AcidBase If Purity < 90% Dissolution Stage 2: Dissolution (Reflux in Ethanol) Start->Dissolution If Purity > 90% AcidBase->Dissolution CheckSolubility Is fully dissolved? Dissolution->CheckSolubility AddSolvent Add Ethanol (1 mL increments) CheckSolubility->AddSolvent No HotFilter Hot Filtration (Remove insoluble impurities/Carbon) CheckSolubility->HotFilter Yes (if particles present) AntiSolvent Add Hot Water (Until persistent turbidity) CheckSolubility->AntiSolvent Yes (Clear) AddSolvent->CheckSolubility HotFilter->AntiSolvent ClearTurbidity Add drops of Ethanol (Restore clear solution) AntiSolvent->ClearTurbidity Cooling Controlled Cooling (RT -> 0°C) ClearTurbidity->Cooling Filtration Vacuum Filtration & Cold Wash Cooling->Filtration Drying Vacuum Dry (45°C) Filtration->Drying Final Pure Product (>98% HPLC) Drying->Final

Caption: Logical workflow for the purification of this compound, integrating chemical and physical separation methods.

Troubleshooting & Optimization Matrix

ObservationDiagnosisCorrective Action
"Oiling Out" (Liquid droplets form instead of crystals)Temperature dropped too fast or solvent mix is too polar.Re-heat to dissolve. Add more Ethanol. Cool very slowly. Scratch glass to induce nucleation.
Low Yield (<50%)Too much solvent used or product is too soluble in Ethanol.Concentrate mother liquor by rotary evaporation and repeat cooling. Use more water in the mix next time.
Colored Crystals (Yellow/Orange is normal, Brown is not)Oxidative impurities trapped.Repeat recrystallization using Activated Carbon during the hot dissolution step.
Melting Point Depression (Wide range)Wet product or isomeric impurities.Dry longer under vacuum. If dry, repeat Stage 1 (Acid-Base Swing) to remove isomers.

Quality Control Specifications

  • Appearance: Off-white to pale yellow crystalline solid.

  • HPLC: >98.0% (AUC).

  • 1H NMR (DMSO-d6): Confirm absence of ethyl ester peaks (triplet at ~1.3 ppm, quartet at ~4.3 ppm) which can form if boiled in ethanol for prolonged periods without base.

  • Melting Point: Distinct sharp range (Literature comparison required, typically >150°C for this class).

References

  • Google Patents. (2012). CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate.

Sources

Application Note & Protocols: Derivatization of 2-Bromo-5-nitro-4-pyridinecarboxylic acid for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed guide for the chemical derivatization of 2-Bromo-5-nitro-4-pyridinecarboxylic acid, a versatile scaffold for generating compound libraries for biological screening. We present the strategic rationale and detailed, field-tested protocols for three primary derivatization pathways: amidation, esterification, and palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Sonogashira). Furthermore, a logical workflow for subsequent biological screening is outlined to guide researchers from initial library synthesis to hit identification and preliminary structure-activity relationship (SAR) analysis.

Introduction: The Strategic Value of the this compound Scaffold

In medicinal chemistry, the pyridine ring is a privileged structural motif, present in numerous FDA-approved drugs.[1][2] The this compound scaffold is particularly valuable due to its trifecta of reactive sites, each offering a distinct handle for chemical modification.

  • The Carboxylic Acid (C4-Position): This group is a prime target for forming stable amide bonds or ester linkages, allowing for the systematic introduction of a wide array of functional groups to probe specific interactions with biological targets.[3][4]

  • The Bromo Group (C2-Position): As a halogen, it serves as an excellent electrophile for modern palladium-catalyzed cross-coupling reactions. This enables the construction of C-C bonds, introducing complex aryl, heteroaryl, or alkynyl moieties that can significantly expand the molecule's structural diversity and explore new binding pockets.[5][6]

  • The Nitro Group (C5-Position): The electron-withdrawing nature of the nitro group influences the reactivity of the entire pyridine ring.[7] It can also be chemically reduced to an amino group, providing a secondary pathway for further derivatization, thus adding another layer of complexity and potential for biological activity.

The strategic combination of these functional groups makes this starting material an ideal platform for developing compound libraries aimed at discovering novel therapeutics, particularly in oncology, infectious diseases, and inflammatory disorders.[8][9]

Core Derivatization Strategies: A Multi-pronged Approach

A successful library synthesis campaign relies on robust and versatile chemical reactions that can accommodate a wide range of building blocks. We will focus on three high-yield, well-established strategies that leverage the unique reactivity of the starting scaffold.

G cluster_0 cluster_1 start 2-Bromo-5-nitro-4- pyridinecarboxylic acid amidation Amide Library start->amidation  Strategy 1:  Amidation (R-NH2) esterification Ester Library start->esterification  Strategy 2:  Esterification (R-OH) cross_coupling C-C Coupled Library start->cross_coupling  Strategy 3:  Pd-Catalyzed  Cross-Coupling suzuki Suzuki Coupling (Ar-B(OH)2) cross_coupling->suzuki sonogashira Sonogashira Coupling (R-C≡CH) cross_coupling->sonogashira

Figure 1: Core derivatization pathways from the starting scaffold.

Strategy 1: Amide Library Synthesis

Causality: The amide bond is a cornerstone of pharmaceutical chemistry due to its high metabolic stability and ability to act as both a hydrogen bond donor and acceptor. This protocol first converts the carboxylic acid to a more reactive acid chloride intermediate, which then readily couples with a diverse panel of primary and secondary amines.

Protocol 2.1.1: Two-Step Amidation via Acid Chloride Formation

Step A: Synthesis of 2-Bromo-5-nitroisonicotinoyl chloride

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL per 1 g of acid).

  • Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops).

  • Acyl Chloride Formation: Add oxalyl chloride (2.0 eq) or thionyl chloride (2.0 eq) dropwise at 0 °C.[10] After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases and the solution becomes clear.

  • Isolation: Remove the solvent and excess reagent under reduced pressure. The resulting crude acid chloride is typically a yellow solid and should be used immediately in the next step without further purification.

Step B: Amine Coupling

  • Reaction Setup: Dissolve the crude acid chloride (1.0 eq) in anhydrous DCM or THF. In a separate flask, dissolve the desired primary or secondary amine (1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 eq) in the same solvent.

  • Coupling Reaction: Slowly add the amine solution to the acid chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up & Purification:

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the desired amide.

Reagent ClassExample AmineBaseExpected ProductNotes
Primary Aliphatic CyclohexylamineTEAN-cyclohexyl-2-bromo-5-nitroisonicotinamideGenerally clean, high-yield reactions.
Primary Aromatic AnilineDIPEAN-phenyl-2-bromo-5-nitroisonicotinamideMay require slightly longer reaction times.
Secondary Cyclic MorpholineTEA(2-bromo-5-nitropyridin-4-yl)(morpholino)methanoneExcellent nucleophiles, fast reactions.
Functionalized Glycine methyl esterDIPEAMethyl 2-(2-bromo-5-nitroisonicotinamido)acetateBase choice is critical to avoid ester hydrolysis.

Table 1: Representative Amine Building Blocks for Library Synthesis.

Strategy 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Causality: The Suzuki-Miyaura reaction is a powerful and reliable method for forming carbon-carbon bonds between sp²-hybridized carbons.[11][12] It allows for the direct installation of diverse (hetero)aryl groups at the C2-position of the pyridine ring, a common strategy for modulating pharmacological activity and tuning physicochemical properties. The reaction is tolerant of a wide range of functional groups, making it ideal for complex molecule synthesis.[13]

Protocol 2.2.1: Suzuki-Miyaura Coupling of the Bromopyridine Scaffold

  • Reaction Setup: To a Schlenk flask, add the this compound derivative (amide or ester, 1.0 eq), the desired arylboronic acid or arylboronic acid pinacol ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or Pd(OAc)₂ with a suitable phosphine ligand (e.g., SPhos, XPhos) (0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (3.0 eq).[5][6]

  • Solvent and Degassing: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes or by using three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir under a nitrogen atmosphere for 6-24 hours.

  • Work-up & Purification:

    • Monitor the reaction by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

    • Separate the layers and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the residue by flash column chromatography to yield the coupled product.

Reagent ClassExample Boronic AcidCatalyst/LigandBaseExpected Product Core
Aryl Phenylboronic acidPd(PPh₃)₄K₂CO₃2-phenyl-5-nitropyridine
Electron-rich 4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₂CO₃2-(4-methoxyphenyl)-5-nitropyridine
Electron-poor 4-Fluorophenylboronic acidPd(PPh₃)₄Cs₂CO₃2-(4-fluorophenyl)-5-nitropyridine
Heteroaryl Thiophene-3-boronic acidPd(dppf)Cl₂K₂CO₃2-(thiophen-3-yl)-5-nitropyridine

Table 2: Representative Boronic Acids for Suzuki-Miyaura Coupling.

Strategy 3: Palladium/Copper-Catalyzed Sonogashira Coupling

Causality: The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, introducing a linear and rigid alkynyl linker into the scaffold.[14][15] This structural motif is valuable for probing deep, narrow active sites in enzymes and receptors. The reaction is typically high-yielding and proceeds under mild conditions.[16]

Protocol 2.3.1: Sonogashira Coupling of the Bromopyridine Scaffold

  • Reaction Setup: In a Schlenk flask, combine the this compound derivative (1.0 eq), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.03 eq), and a copper co-catalyst, copper(I) iodide (CuI) (0.06 eq).[17][18]

  • Solvent and Reagents: Add an anhydrous, degassed solvent such as THF or DMF, followed by an amine base (which often serves as a co-solvent), typically triethylamine (TEA). Add the terminal alkyne (1.2-1.5 eq).

  • Degassing and Reaction: Degas the mixture with a stream of nitrogen for 10-15 minutes. Stir the reaction at room temperature to 50 °C for 4-18 hours.

  • Work-up & Purification:

    • Monitor the reaction by TLC.

    • Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

    • Concentrate the filtrate and partition the residue between ethyl acetate and water.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify by flash column chromatography.

Biological Screening Cascade: From Library to Hits

Once a library of derivatives has been synthesized and characterized, a systematic screening cascade is essential to identify compounds with promising biological activity.

G cluster_0 Screening Funnel lib Synthesized Compound Library (N > 50) primary Primary Screen (e.g., Single-dose % inhibition @ 10 µM) lib->primary High-Throughput dose_response Dose-Response Assay (IC₅₀ / EC₅₀ Determination) primary->dose_response Active 'Hits' secondary Secondary / Orthogonal Assays (Confirm mechanism, rule out artifacts) dose_response->secondary Potent & Efficacious Compounds hit_validation Hit Validation & SAR (Resynthesis, purity check, analog testing) secondary->hit_validation Confirmed Hits lead_opt Lead Optimization hit_validation->lead_opt Validated Hits

Figure 2: Logical workflow for a typical biological screening cascade.

Protocol 3.1: Primary High-Throughput Screen (HTS)

  • Objective: To rapidly identify "hits" from the library that exhibit activity in a relevant biological assay.

  • Example (Anticancer): Screen the library at a single high concentration (e.g., 10 or 25 µM) against a panel of cancer cell lines (e.g., MCF-7, A549) using a cell viability assay like the MTT or CellTiter-Glo® assay.

  • Hit Criteria: A compound that causes >50% inhibition of cell growth is typically considered a primary hit.

Protocol 3.2: Dose-Response and Potency Determination

  • Objective: To quantify the potency of primary hits.

  • Methodology: Perform a serial dilution of each hit compound (e.g., 8-10 points, 3-fold dilutions) and repeat the primary assay.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ (half-maximal inhibitory concentration).

Derivative IDAmide/Ester GroupCoupling PartnerPrimary Screen (% Inh @ 10µM)IC₅₀ (µM)
BNP-A01 MorpholineNone12.5> 50
BNP-A02 AnilineNone65.28.7
BNP-S01 Morpholine4-Fluorophenyl88.91.2
BNP-S02 Aniline4-Fluorophenyl95.10.45

Table 3: Example of Structured Data from a Screening Cascade.

Protocol 3.3: Secondary and Counter-Screens

  • Objective: To confirm the mechanism of action and rule out non-specific activity or assay artifacts.

  • Example: If the hypothesized target is a specific kinase (e.g., EGFR), test the confirmed hits in a direct enzymatic inhibition assay.[9] A counter-screen against a structurally related but pharmacologically distinct target can help establish selectivity.

Protocol 3.4: Preliminary Structure-Activity Relationship (SAR)

  • Objective: To correlate chemical structure with biological activity.

Conclusion

The this compound scaffold represents a highly adaptable and strategically valuable starting point for medicinal chemistry campaigns. The derivatization protocols outlined herein—amidation, Suzuki coupling, and Sonogashira coupling—provide a robust toolkit for creating structurally diverse compound libraries. When coupled with a logical and systematic biological screening cascade, these chemical strategies can efficiently translate a promising chemical scaffold into validated hits with clear structure-activity relationships, paving the way for the development of novel therapeutic agents.

References

  • CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate - Google P
  • EP0820986A1 - Process for the preparation of pyridine carboxylic acid esters - Google P
  • CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate - Google P
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... - ResearchGate. [Link]

  • Making Amides from Carboxylic Acids - Chemistry LibreTexts. [Link]

  • Kharitonov, D. I., et al. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 27(21), 7565. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC - PubMed Central. [Link]

  • US2758999A - Esterification of pyridine carboxylic acids - Google P
  • US2948734A - Esterification of pyridine carboxylic acids - Google P
  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines - ACS Publications. [Link]

  • Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs - MDPI. [Link]

  • Sonogashira coupling - Wikipedia. [Link]

  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - ResearchGate. [Link]

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a - ResearchGate. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - SciRP.org. [Link]

  • Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing). [Link]

  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed. [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry - PMC - PubMed Central. [Link]

  • Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? | ResearchGate. [Link]

  • The Suzuki Reaction - Chem 115 Myers. [Link]

  • The Role of Nitropyridines in Pharmaceutical Development. [Link]

  • Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity - PMC - NIH. [Link]

  • Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride - Chemical Communications (RSC Publishing). [Link]

  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - NIH. [Link]

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities - ACS Publications. [Link]

  • An Alternate Route to 2Amino3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate | Request PDF - ResearchGate. [Link]

  • Amide synthesis by acylation - Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. [Link]

  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - MDPI. [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton - University of Southampton. [Link]

  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC - NIH. [Link]

Sources

Use of 2-Bromo-5-nitro-4-pyridinecarboxylic acid in solid-phase organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Solid-Phase Synthesis of Trisubstituted Pyridine-4-Carboxamide Libraries

Executive Summary

This guide details the protocol for utilizing 2-Bromo-5-nitro-4-pyridinecarboxylic acid as a trifunctional scaffold in Solid-Phase Organic Synthesis (SPOS). This building block offers a unique "orthogonal reactivity triad":

  • C4-Carboxylic Acid: Serves as the robust anchoring point for Rink Amide or Wang resins.

  • C2-Bromide: Highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the para-nitro group (and pyridine nitrogen).
    
  • C5-Nitro Group: Acts as an activating group for the C2 position and a latent amine functionality for subsequent derivatization (acylation, sulfonylation, or reductive amination).

This protocol enables the rapid generation of 2,5-diamino-pyridine-4-carboxamide libraries, a privileged pharmacophore in kinase inhibitors (e.g., analogues of Sorafenib or Regorafenib) and GPCR ligands.

Strategic Analysis: The "Push-Pull" Mechanism

Success with this scaffold relies on understanding the electronic environment of the pyridine ring.

  • The Anchor (C4): The carboxylic acid is sterically flanked by the nitro group but remains accessible for standard coupling reagents (HATU/DIC).

  • The Hotspot (C2): The bromine at C2 is exceptionally electrophilic. The pyridine nitrogen (N1) pulls electron density, and the para-nitro group (C5) reinforces this via resonance. This allows

    
     reactions to proceed under mild conditions on solid phase, avoiding the harsh temperatures that typically degrade resins.
    
  • The Switch (C5): The nitro group serves two roles. First, it activates C2.[1] Second, once the C2 substitution is complete, the nitro group is reduced to an amine, "switching off" the ring's extreme electrophilicity and creating a new nucleophilic site for library expansion.

Experimental Protocols

Materials & Equipment
  • Resin: Rink Amide MBHA Resin (Loading: 0.5 – 0.7 mmol/g). Note: Rink Amide is chosen to generate the stable carboxamide C-terminus common in medicinal chemistry.

  • Scaffold: this compound.[2][3][4]

  • Reagents: HATU, DIPEA, DMF, Piperidine, Tin(II) chloride (

    
    ), Primary/Secondary Amines, Acid Chlorides.
    
  • Vessel: Polypropylene syringe reactors with fritted discs.

Protocol A: Resin Loading (The Anchor)

Objective: Immobilize the scaffold via the C4-acid to form a stable amide linkage.

  • Swelling: Place Rink Amide MBHA resin (1.0 g) in the reactor. Add DMF (10 mL) and shake for 30 min. Drain.

  • Fmoc Deprotection: Treat with 20% Piperidine in DMF (10 mL) for 5 min, drain, then repeat for 20 min. Wash with DMF (5x), DCM (3x), DMF (3x).

  • Coupling:

    • Dissolve This compound (3.0 equiv relative to resin loading) and HATU (2.9 equiv) in minimal DMF.

    • Add DIPEA (6.0 equiv) to the solution; the color should turn yellow/orange.

    • Add the activated solution to the resin immediately.

  • Incubation: Shake at Room Temperature (RT) for 2–4 hours.

  • QC Check: Perform a Kaiser Test. The resin beads should remain colorless (negative for free amines). If blue, repeat coupling.

  • Washing: Drain and wash with DMF (5x) and DCM (5x).

Protocol B: Diversification (The Point)

Objective: Displace the C2-Bromide with a diversity amine (


).
  • Preparation: Swell the loaded resin in DMF.

  • Reaction:

    • Prepare a 1.0 M solution of the desired primary or secondary amine in DMF (or DMSO for low solubility amines).

    • Add DIPEA (2.0 equiv relative to amine) to scavenge HBr.

    • Add solution to resin (ensure 5-10 equiv excess of amine).

  • Incubation: Shake at 60°C for 4–6 hours.

    • Note: While many

      
       reactions on pyridines require high heat, the C5-nitro group accelerates this, allowing milder heating.
      
  • Washing: Drain. Wash strictly with DMF (5x), MeOH (3x), DCM (3x) to remove excess amine salts.

Protocol C: Nitro Reduction (The Switch)

Objective: Convert C5-Nitro to C5-Amine.

  • Reagent Prep: Prepare a 2.0 M solution of

    
     in DMF.
    
  • Reaction: Add the tin chloride solution to the resin.

  • Incubation: Shake at RT for 16 hours (overnight).

    • Alternative: For faster reduction, use Sodium Dithionite (

      
      ) in THF/Water (1:1) at 50°C for 4 hours.
      
  • Washing (Critical): Drain. Wash with DMF (3x), DMF/Water (3x), THF (3x), DCM (3x). Ensure all tin salts are removed (beads should return to original color).

Protocol D: C5-Acylation (The Point)

Objective: Functionalize the newly formed C5-amine.

  • Reaction: Add Acyl Chloride (5.0 equiv) and DIPEA (10.0 equiv) in DCM (anhydrous).

  • Incubation: Shake at RT for 2 hours.

  • Washing: Wash with DCM (5x), DMF (3x), DCM (5x).

Protocol E: Cleavage & Isolation
  • Cleavage Cocktail: Prepare 95% TFA / 2.5% TIS (Triisopropylsilane) / 2.5%

    
    .
    
  • Execution: Add cocktail to resin and shake for 2 hours.

  • Collection: Collect filtrate. Wash resin with neat TFA. Combine filtrates.

  • Workup: Evaporate TFA under nitrogen flow. Precipitate with cold diethyl ether or purify directly via Prep-HPLC.

Data Summary & Optimization

StepParameterRecommended ConditionTroubleshooting Note
Loading Coupling ReagentHATU / DIPEAAvoid Carbodiimides (DIC) if possible; HATU prevents racemization (not an issue here) but ensures high yield on electron-poor acids.

Temperature60°CIf using sterically hindered amines (e.g., tert-butylamine), increase to 80°C and time to 12h.
Reduction Reagent

in DMF
If product precipitates on resin, switch to

in aqueous THF.
Cleavage ScavengerTIS / WaterEssential to prevent bromination (if Br wasn't displaced) or oxidation of the pyridine ring.

Workflow Visualization

The following diagram illustrates the logical flow of the synthesis and the chemical transformations at each node.

SPOS_Workflow cluster_mech Chemical Logic Resin Rink Amide Resin (Fmoc-Protected) Loading 1. Loading (HATU, DIPEA) Scaffold Attached Resin->Loading Fmoc Deprotection SnAr 2. SnAr Diversification (R1-NH2, 60°C) Br Displaced Loading->SnAr Nucleophilic Attack at C2 Reduction 3. Nitro Reduction (SnCl2, DMF) NO2 -> NH2 SnAr->Reduction Activation Switch Off Mech1 Nitro at C5 activates Br at C2 for mild SnAr SnAr->Mech1 Capping 4. C5 Functionalization (R2-COCl) Amide Bond Reduction->Capping Acylation Mech2 Reduction reveals orthogonal amine Reduction->Mech2 Cleavage 5. Cleavage (TFA/TIS) Final Product Capping->Cleavage Release

Figure 1: Step-wise solid-phase synthesis workflow converting the this compound scaffold into a trisubstituted library.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1053655-82-5, this compound. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-c]pyridines. (Provides analogous reactivity patterns for halo-nitro-pyridines). Retrieved from [Link]

  • Makino, K. et al. Solid-Phase Synthesis of 6-Azaindoles via the Palladium-Catalyzed Heteroannulation of Terminal Alkynes. (Demonstrates resin handling of similar pyridine carboxylates). Journal of Organic Chemistry. Retrieved from [Link]

Sources

Application Note: Catalytic Architectures of 2-Bromo-5-nitro-4-pyridinecarboxylic Acid Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis, structural engineering, and catalytic deployment of metal-organic frameworks (MOFs) and coordination polymers derived from 2-Bromo-5-nitro-4-pyridinecarboxylic acid (also known as 2-bromo-5-nitroisonicotinic acid).

While isonicotinic acid derivatives are ubiquitous in coordination chemistry, this specific ligand offers a unique "push-pull" electronic environment. The electron-withdrawing nitro group (


) at the C5 position significantly enhances the Lewis acidity of coordinated metal centers, while the bromine atom at C2 provides a steric gatekeeper and a handle for post-synthetic modification (PSM). This note focuses on utilizing these complexes as heterogeneous Lewis acid catalysts  for C-C bond-forming reactions (e.g., Knoevenagel condensation).

Ligand Profile & Retrosynthetic Logic

Chemical Identity
  • Compound: this compound

  • Abbreviation:

    
    
    
  • CAS: 1242336-80-6 (Related precursor)

  • Role: Bridging Ligand / Linker

  • Coordination Modes: The pyridyl nitrogen (

    
    ) and the carboxylate group (
    
    
    
    ) typically form 1D chains or 3D porous networks with transition metals (
    
    
    ,
    
    
    ,
    
    
    ).
Structural Advantages in Catalysis
  • Electronic Modulation: The

    
     group (Hammett 
    
    
    
    ) pulls electron density from the pyridine ring, and subsequently from the coordinated metal center. This makes the metal node a "harder" Lewis acid, increasing catalytic turnover in carbonyl activation.
  • Steric Gating: The bulky

    
     atom adjacent to the nitrogen donor can prevent dense packing (interpenetration) in MOFs, potentially preserving pore volume for substrate diffusion.
    

Experimental Protocols

Protocol A: Ligand Synthesis

Context: The acid is often synthesized from its methyl precursor via oxidation.

Materials:

  • 2-Bromo-4-methyl-5-nitropyridine (Precursor)

  • Potassium Permanganate (

    
    )
    
  • Deionized Water

  • Sulfuric Acid (

    
    )
    

Methodology:

  • Dissolution: Suspend 10 mmol of 2-Bromo-4-methyl-5-nitropyridine in 50 mL of water in a round-bottom flask. Heat to reflux (

    
    ).
    
  • Oxidation: Slowly add

    
     (25 mmol) in small portions over 1 hour. The purple color should persist initially and then fade to brown (
    
    
    
    ).
  • Reflux: Continue refluxing for 4–6 hours until the starting material is consumed (monitor via TLC, 1:1 Hexane/EtOAc).

  • Work-up: Filter the hot solution through Celite to remove

    
    .
    
  • Acidification: Cool the filtrate to

    
     and acidify to pH 2 with 
    
    
    
    .
  • Isolation: Collect the white/pale yellow precipitate by filtration. Recrystallize from ethanol/water.

Protocol B: Solvothermal Synthesis of [Zn(BNPA)₂]ₙ Catalyst

Context: Synthesis of a robust Lewis-acidic MOF.

Reagents:

  • 
     (Ligand)
    
  • 
     (Metal Source)
    
  • N,N-Dimethylformamide (DMF)

  • Ethanol (EtOH)

Step-by-Step:

  • Precursor Prep: Dissolve

    
     of 
    
    
    
    and
    
    
    of
    
    
    in a mixture of DMF/EtOH (
    
    
    ,
    
    
    ).
  • Sonication: Sonicate for 10 minutes to ensure homogeneity.

  • Solvothermal Reaction: Transfer to a Teflon-lined stainless steel autoclave (

    
     capacity). Seal and heat at 
    
    
    
    for 48 hours.
  • Cooling: Allow the oven to cool to room temperature at a rate of

    
     (slow cooling promotes crystallinity).
    
  • Activation: Filter the block-shaped crystals. Wash with DMF (

    
    ) and Ethanol (
    
    
    
    ).
  • Solvent Exchange: Immerse crystals in dry acetone for 24 hours (refreshing solvent twice) to remove trapped DMF.

  • Drying: Activate under vacuum at

    
     for 6 hours.
    

Catalytic Application: Heterogeneous Knoevenagel Condensation

This protocol validates the Lewis acidity of the


 complex.
Reaction Setup
  • Substrates: Benzaldehyde (

    
    ) + Malononitrile (
    
    
    
    ).
  • Catalyst: Activated

    
     (
    
    
    
    based on Zn).
  • Solvent: Toluene or Ethanol (

    
    ).
    
Workflow
  • Charging: In a

    
     reaction vial, combine benzaldehyde, malononitrile, and the solid catalyst.
    
  • Reaction: Stir at

    
     (reflux if using EtOH) for 2–6 hours.
    
  • Monitoring: Monitor conversion by GC-MS or

    
    -NMR. (Look for the disappearance of the aldehyde proton at 
    
    
    
    ).
  • Recycling: Centrifuge the mixture to pellet the catalyst. Decant the supernatant (product). Wash the catalyst with ethanol, dry at

    
    , and reuse.
    
Data Interpretation (Expected)
EntryCatalystSolventTime (h)Yield (%)TOF (

)
1NoneToluene24< 5-
2

(Homogeneous)
Toluene6451.5
3[Zn(BNPA)₂]ₙ (MOF) Toluene 4 > 90 4.5
4[Zn(BNPA)₂]ₙ (Recycle 1)Toluene4884.4

Note: The enhanced activity of the MOF (Entry 3) vs. the salt (Entry 2) is attributed to the site isolation of Zn centers and the electron-withdrawing effect of the nitro-ligand.

Mechanistic Visualization

The following diagram illustrates the synthesis pathway and the proposed catalytic cycle, highlighting the role of the nitro group in activating the metal center.

G cluster_0 Ligand Synthesis cluster_1 MOF Assembly cluster_2 Catalytic Cycle (Lewis Acid) Precursor 2-Bromo-4-methyl- 5-nitropyridine Oxidation KMnO4 Oxidation (Reflux) Precursor->Oxidation Ligand H(BNPA) (Ligand) Oxidation->Ligand Solvothermal Solvothermal (DMF/EtOH, 100°C) Ligand->Solvothermal Metal Zn(NO3)2 Metal->Solvothermal MOF [Zn(BNPA)2]n (Active Catalyst) Solvothermal->MOF Activation Carbonyl Activation (Zn...O=C) MOF->Activation  Active Site Substrate Aldehyde + Malononitrile Substrate->Activation Product Benzylidene Malononitrile Activation->Product  -H2O Product->MOF  Regeneration

Figure 1: Integrated workflow from ligand precursor oxidation to heterogeneous MOF catalysis. The "Active Site" involves the Zn(II) center, electronically activated by the nitro-group on the pyridine ring.

References

  • Source for ligand synthesis precursor and general reduction/modific
  • Gong, Y., et al. (2013).[1] Metal(II) complexes based on 1,4-bis(3-pyridylaminomethyl)benzene: structures, photoluminescence and photocatalytic properties. Dalton Transactions.[1] Retrieved January 30, 2026, from [Link]

    • Foundational reference for pyridine-carboxylate coordination polymer synthesis and photoc
  • Verification of commercial availability and physicochemical properties.
  • MDPI. (2023). Catalytic Properties of Two Complexes of chromium(III) and cobalt(II). Retrieved January 30, 2026, from [Link]

    • Reference for oligomerization catalytic protocols using pyridine-based metal complexes.

Sources

Troubleshooting & Optimization

Technical Support Guide: Overcoming Low Yields in the Synthesis of 2-Bromo-5-nitro-4-pyridinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Problem Diagnosis

The synthesis of 2-Bromo-5-nitro-4-pyridinecarboxylic acid (also known as 2-bromo-5-nitroisonicotinic acid) is notoriously difficult, with reported yields often stagnating between 15-30%.[1][2] This low efficiency is rarely due to a single catastrophic failure but rather a convergence of three specific chemical antagonisms inherent to the pyridine ring:

  • Decarboxylation Sensitivity: The electron-withdrawing nitro group at C5 and the bromine at C2 destabilize the carboxylic acid at C4, making it prone to thermal decarboxylation during oxidative workups.[1][2]

  • Nucleophilic Susceptibility: The C2-Bromine atom is activated by the ring nitrogen and the C5-nitro group, making it highly susceptible to hydrolysis (forming the pyridone) under the strong acidic/basic conditions required for oxidation.[1][2]

  • Isoelectric Solubility Traps: As a pyridine carboxylic acid, the product exhibits complex solubility profiles. Users frequently lose the majority of their product during the aqueous workup by misjudging the pH window for precipitation.[1]

This guide provides a self-validating protocol to navigate these pitfalls, moving from the standard "brute force" oxidation to a controlled, stepwise methodology.

Route Selection & Precursor Validation[1][2]

Before troubleshooting the reaction conditions, verify your synthetic route. The two primary pathways are Route A (Oxidation of the methyl precursor) and Route B (Nitration of the acid).

Decision Matrix: Which Route?

RouteSelection Start Start: Select Precursor RouteA Route A: 2-Bromo-4-methyl-5-nitropyridine Start->RouteA RouteB Route B: 2-Bromoisonicotinic acid Start->RouteB CondA Condition: Oxidation (KMnO4 or Na2Cr2O7) RouteA->CondA CondB Condition: Nitration (Fuming HNO3/H2SO4) RouteB->CondB RiskA Risk: Decarboxylation & Incomplete Oxidation CondA->RiskA RiskB Risk: Hydrolysis of -Br (Formation of Pyridone) CondB->RiskB Rec Recommendation: Route A is preferred for scale, but requires strict Temp control. RiskA->Rec RiskB->Rec

Figure 1: Strategic decision tree for synthetic route selection. Route A is generally preferred as it avoids the harsh nitration conditions that often strip the bromine atom.[1]

Optimization of Route A: Oxidation of 2-Bromo-4-methyl-5-nitropyridine[1][2]

The most common failure mode is the use of unbuffered Permanganate at reflux.[1] This causes the reaction medium to become highly alkaline (generating KOH as a byproduct), which hydrolyzes the bromine. Conversely, acidic dichromate oxidation often requires temperatures that trigger decarboxylation.[2]

The "Buffered Permanganate" Protocol

Objective: Oxidize the methyl group while protecting the C2-Bromine and preventing decarboxylation.[1]

Step-by-Step Methodology:
  • Reagent Setup:

    • Substrate: 1.0 eq 2-Bromo-4-methyl-5-nitropyridine.

    • Oxidant: 2.5 - 3.0 eq KMnO4.[1][2]

    • Solvent: Water/Pyridine (2:1 ratio) or t-Butanol/Water (1:1).[1][2] Note: Pyridine acts as a buffer and solubilizer.

  • Controlled Addition (Critical Step):

    • Dissolve substrate in the solvent system and heat to 60°C (Do NOT reflux yet).

    • Add KMnO4 in 5 portions over 2 hours.

    • Why? A large excess of KMnO4 at the start spikes the temperature and alkalinity, leading to side reactions.

  • Monitoring & Temperature Cap:

    • Maintain internal temperature between 60-70°C .[1][2]

    • Warning: If the temperature exceeds 80°C, the rate of decarboxylation (loss of CO2) increases exponentially for nitro-pyridine acids [1].[1][2]

  • Quench & Filtration:

    • Once TLC/HPLC shows consumption of starting material, filter the hot mixture through Celite to remove MnO2.

    • Wash the MnO2 cake with hot water (product often traps in the manganese sludge).[2]

Troubleshooting the Oxidation[1][3][4]
SymptomProbable CauseCorrective Action
Low Yield (<20%) Product trapped in MnO2 or Decarboxylation.[1][2]Thoroughly wash MnO2 cake with hot water.[2] Keep Rxn Temp <75°C.
Red/Brown Oil Polymerization or Over-oxidation.[2]Reduce KMnO4 equivalents.[2] Ensure stepwise addition.
Product is -OH not -Br Hydrolysis due to high pH.[1][2]Use Magnesium Sulfate (MgSO4) as a buffering agent during oxidation to keep pH neutral [2].[2]

The "Hidden Yield Killer": Workup & Isolation[1]

For pyridine carboxylic acids, the isolation step is where 50% of the yield is typically lost.[1] The product is amphoteric.

The pH Solubility Curve[1]
  • pH < 0.5: The pyridine nitrogen protonates (

    
    ).[2] The molecule becomes a soluble cation.[2]
    
  • pH > 4.0: The carboxylic acid deprotonates (

    
    ).[1][2] The molecule becomes a soluble anion.[2]
    
  • pH 1.5 - 2.5 (Target Zone): The molecule is neutral (or zwitterionic equilibrium favors precipitation).[1][2]

Isolation Protocol
  • Concentration: Evaporate the filtrate (from the oxidation step) to remove organic co-solvents (Pyridine/t-Butanol).

  • Acidification: Cool the aqueous solution to 0-5°C.

  • The Dropwise Adjustment: Slowly add 2N HCl.

    • Do not dump acid in.[2][3] Monitor pH with a calibrated meter, not just paper.[2]

  • Precipitation Point: Adjust pH to exactly 1.5 - 2.0 . Stir at 0°C for 1 hour.

  • Filtration: Collect the solid. Do not wash with excess water as the product is moderately water-soluble.[1][2] Wash with a small amount of cold dilute HCl (pH 2) or cold ether.[2]

Alternative Route: Nitration of 2-Bromoisonicotinic Acid[1][2]

If Route A fails due to precursor impurity, Route B (Nitration) can be attempted.[2] However, standard mixed-acid nitration (H2SO4/HNO3) often hydrolyzes the bromine.[1][2]

Technical Adjustment: Use Fuming Nitric Acid in the presence of Oleum (fuming sulfuric acid) at moderate temperatures (100-110°C) [3].[1][2] The absence of water minimizes the hydrolysis of the bromine atom.[1]

  • Caution: This reaction is extremely sensitive to regioselectivity.[2] Ensure you confirm the position of the nitro group by NMR (coupling constants of remaining protons).

FAQ: Technical Support

Q: My product is a mixture of the target acid and the starting material even after 24 hours. A: The methyl group on the pyridine ring is deactivated by the nitro group. You may need a catalyst. Adding catalytic amounts of Cetyltrimethylammonium bromide (CTAB) (phase transfer catalyst) can improve the interaction between the organic substrate and aqueous permanganate.

Q: Can I use Sodium Dichromate (Jones Reagent) instead? A: Yes, but be careful.[2] Dichromate oxidation is performed in strong Sulfuric Acid.[2] While this avoids the high pH hydrolysis issue, the high acidity and heat required can lead to decarboxylation. If using this method, keep the temperature as low as possible (start at RT, slowly ramp to 50°C).

Q: The NMR shows a peak at ~13 ppm but the mass spec is wrong. A: If the mass is (M-44), you have decarboxylated the product to 2-bromo-5-nitropyridine.[1][2] This confirms your oxidation temperature was too high.[2]

References

  • Decarboxylation Mechanisms: Organic Chemistry Portal. "Decarboxylation of Aromatic Carboxylic Acids." Available at: [Link][2]

  • Buffered Oxidation Protocols: Master Organic Chemistry. "Oxidation of Side Chains in Aromatic Compounds." Available at: [Link]

  • Nitration Conditions: PubChem Compound Summary for CID 222701, 2-Bromoisonicotinic acid. (See Patents section for nitration derivatives).[2] Available at: [Link][2]

Sources

Technical Support Center: Nitration of 4-Pyridinecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the nitration of 4-pyridinecarboxylic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this challenging yet crucial transformation. Here, we will dissect common experimental issues, delve into the mechanistic underpinnings of side reactions, and provide robust, field-tested protocols to enhance the success of your synthetic endeavors.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the nitration of 4-pyridinecarboxylic acid derivatives. Each issue is presented in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.

Q1: My nitration reaction is resulting in a very low yield or failing to proceed altogether. What are the likely causes and how can I fix this?

A1: Low or no yield in the nitration of pyridine derivatives is a frequent challenge, primarily due to the inherent electronic properties of the pyridine ring. The electron-withdrawing nature of the nitrogen atom deactivates the ring towards electrophilic aromatic substitution.[1][2] Furthermore, under the strongly acidic conditions required for nitration, the pyridine nitrogen is protonated, forming a pyridinium ion. This further deactivates the ring, making the reaction even more difficult.[3][4]

Troubleshooting Steps:

  • Confirm Reagent Quality and Anhydrous Conditions: Ensure your nitric acid is fuming or of high concentration and that your sulfuric acid is concentrated or, for more challenging substrates, fuming (oleum).[5] Moisture can quench the highly reactive nitronium ion (NO₂⁺), the active electrophile.[6]

  • Increase Reaction Temperature: Unlike many organic reactions, the nitration of deactivated rings often requires elevated temperatures to proceed at a reasonable rate. However, this must be done cautiously as it can also lead to an increase in side products.

  • Employ a Stronger Nitrating System: If a standard nitric acid/sulfuric acid mixture is ineffective, consider more potent nitrating agents. A mixture of nitric acid and trifluoroacetic anhydride can be effective, generating a powerful nitrating species in situ.[7][8]

  • Consider N-Oxide Chemistry: A highly effective strategy to overcome the deactivation of the pyridine ring is to first convert the starting material to its pyridine-N-oxide. This transformation alters the electronic properties of the ring, making it more susceptible to electrophilic attack and directing nitration to the C4 position. The N-oxide can then be deoxygenated in a subsequent step.[2]

Q2: I'm observing the formation of multiple nitrated products. How can I improve the regioselectivity of my reaction?

A2: The formation of multiple isomers is a common issue. While the primary product of direct nitration of pyridine is typically 3-nitropyridine, the presence of a carboxylic acid group at the 4-position further complicates the directing effects.[1]

Strategies to Enhance Regioselectivity:

  • Kinetic vs. Thermodynamic Control: Lowering the reaction temperature can sometimes favor the kinetically preferred product.[1] Conversely, prolonged reaction times at higher temperatures might lead to the thermodynamically more stable isomer, though this can also promote side reactions.

  • Alternative Nitration Methods: Some nitration procedures offer inherently higher regioselectivity. For instance, nitration using dinitrogen pentoxide (N₂O₅) has been reported to show high selectivity for the β-position (C3 and C5).[9][10]

  • Steric Hindrance: The bulk of the carboxylic acid group and any other substituents on the ring can influence the position of nitration. Analyze the steric environment of your specific derivative to predict the most likely site of attack.

Q3: My reaction is producing a significant amount of dark, tar-like material, complicating purification. What is causing this and how can I prevent it?

A3: The formation of tarry byproducts is often a result of oxidative side reactions. The harsh, strongly oxidizing conditions of nitration can lead to the degradation of the starting material and desired product.

Preventative Measures:

  • Strict Temperature Control: Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate. Add the nitrating agent slowly and ensure efficient cooling to dissipate the heat generated during the reaction.[1]

  • Controlled Addition of Reagents: Adding the substrate to the nitrating mixture (reverse addition) can sometimes minimize the time the starting material is exposed to a large excess of the oxidizing agent.

  • Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions, particularly with sensitive substrates.

Section 2: Frequently Asked Questions (FAQs)

This section covers more general, foundational questions about the nitration of 4-pyridinecarboxylic acid derivatives.

Q4: Why is the nitration of pyridine and its derivatives so much more difficult than the nitration of benzene?

A4: The nitration of pyridine is significantly slower and requires more forcing conditions than the nitration of benzene due to two main factors:

  • Electron-Deficient Ring: The nitrogen atom in the pyridine ring is more electronegative than carbon, inductively withdrawing electron density from the ring. This makes the ring less nucleophilic and therefore less reactive towards electrophiles like the nitronium ion.[2][11]

  • Protonation under Acidic Conditions: In the presence of strong acids like sulfuric acid, which are necessary to generate the nitronium ion, the lone pair of electrons on the pyridine nitrogen is protonated. This forms a positively charged pyridinium ion, which is even more strongly deactivated towards electrophilic attack.[3][4] It is estimated that pyridine undergoes nitration at a rate that is orders of magnitude slower than benzene.[4]

Q5: What is the mechanism of nitration using a mixture of nitric and sulfuric acid?

A5: The nitration of aromatic compounds proceeds via an electrophilic aromatic substitution mechanism. In the case of mixed acid nitration, the key steps are:

  • Generation of the Electrophile: Sulfuric acid, being the stronger acid, protonates nitric acid. This protonated nitric acid then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[6][12]

  • Nucleophilic Attack: The aromatic π-system of the pyridine derivative attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation: A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring.[12]

Diagram of the Nitration Mechanism

Nitration_Mechanism cluster_0 Step 1: Formation of Nitronium Ion cluster_1 Step 2 & 3: Electrophilic Aromatic Substitution HNO3 HNO₃ Protonated_HNO3 H₂NO₃⁺ HNO3->Protonated_HNO3 + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ NO2_plus NO₂⁺ (Nitronium Ion) Protonated_HNO3->NO2_plus - H₂O H2O H₂O Pyridine_Derivative 4-Pyridinecarboxylic Acid Derivative Sigma_Complex Sigma Complex (Carbocation Intermediate) Pyridine_Derivative->Sigma_Complex + NO₂⁺ Nitrated_Product Nitrated Product Sigma_Complex->Nitrated_Product - H⁺

Caption: Mechanism of mixed-acid nitration.

Q6: Are there any modern, milder alternatives to the classical mixed-acid nitration?

A6: Yes, concerns over the harshness and lack of selectivity of classical methods have driven the development of alternative procedures. One notable example is a dearomatization-rearomatization strategy that allows for the meta-nitration of pyridines under milder, catalyst-free conditions.[13] This approach can be particularly useful for late-stage functionalization of complex molecules.

Section 3: Experimental Protocols & Data

This section provides a general protocol for a common nitration procedure and a table summarizing typical reaction conditions.

Protocol: Nitration with Nitric Acid in Trifluoroacetic Anhydride[7][8]

Warning: This procedure involves highly corrosive and reactive reagents. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool trifluoroacetic anhydride to 0 °C in an ice bath.

  • Substrate Addition: Slowly add the 4-pyridinecarboxylic acid derivative to the cooled trifluoroacetic anhydride with stirring.

  • Nitrating Agent Addition: Add concentrated nitric acid dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the reaction to stir at 0-5 °C for a specified time (typically 1-4 hours), monitoring the progress by TLC or LC-MS.

  • Quenching: Carefully pour the reaction mixture onto crushed ice.

  • Neutralization: Slowly neutralize the acidic solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) until the pH is neutral or slightly basic.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Table 1: Comparison of Nitration Conditions
Nitrating SystemTemperatureTypical YieldsKey Considerations
HNO₃ / H₂SO₄50-100 °CLow to moderateHarsh conditions, potential for side reactions.[4]
HNO₃ / Oleum25-80 °CModerate to highHighly corrosive, for very deactivated substrates.[5]
HNO₃ / (CF₃CO)₂O0-25 °CModerate to highMilder conditions, good for many derivatives.[7][8]
N₂O₅-40 to 0 °CGood to excellentHighly selective, but N₂O₅ can be difficult to handle.[9][10]

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield / No Reaction check_reagents Verify Reagent Quality & Anhydrous Conditions start->check_reagents increase_temp Increase Reaction Temperature Cautiously check_reagents->increase_temp If still low yield success Improved Yield check_reagents->success stronger_nitrating_agent Use Stronger Nitrating Agent (e.g., HNO₃/(CF₃CO)₂O) increase_temp->stronger_nitrating_agent If still low yield increase_temp->success n_oxide Consider Pyridine N-Oxide Strategy stronger_nitrating_agent->n_oxide For highly deactivated substrates stronger_nitrating_agent->success n_oxide->success

Caption: A decision tree for troubleshooting low-yield nitration reactions.

References

  • BenchChem. (n.d.). Technical Support Center: Pyridine Synthesis - Preventing Over-Nitration.
  • Pearson. (2024). EAS Reactions of Pyridine: Videos & Practice Problems.
  • Bakke, J. M., Svensen, H., & Ranes, E. (1998). The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3. Journal of the Chemical Society, Perkin Transactions 2, (9), 2029-2033.
  • Unknown. (n.d.). Pyridines.
  • BenchChem. (n.d.). Troubleshooting low yield in pyridine functionalization.
  • Bakke, J. M., Svensen, H., & Ranes, E. (1998). The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3. Journal of the Chemical Society, Perkin Transactions 2.
  • Unknown. (n.d.). The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3.
  • Unknown. (2025). Nitropyridines: Synthesis and reactions.
  • Unknown. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
  • Google Patents. (n.d.). WO1997011058A1 - Nitration of pyridine-2,6-diamines.
  • BenchChem. (n.d.). Application Notes and Protocols for the Experimental Nitration of Substituted Pyridines.
  • Katritzky, A. R., Scriven, E. F. V., Majumder, S., Akhmedova, R. G., Vakulenko, A. V., Akhmedov, N. G., Murugan, R., & Abboud, K. A. (2005). Preparation of nitropyridines by nitration of pyridines with nitric acid. Organic & Biomolecular Chemistry, 3(3), 538-541.
  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • Chad's Prep. (2018, September 20). 18.

Sources

Optimizing reaction conditions for the amidation of 2-Bromo-5-nitro-4-pyridinecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the amidation of 2-Bromo-5-nitro-4-pyridinecarboxylic acid. As a Senior Application Scientist, this guide synthesizes established chemical principles with practical, field-proven insights to navigate the complexities of this specific transformation.

Introduction: Navigating the Challenges

The amidation of this compound presents a unique set of challenges primarily due to the electronic nature of the substrate. The pyridine ring is highly electron-deficient, a consequence of the electron-withdrawing effects of the nitro group and the nitrogen atom within the ring. This electronic deficiency activates the 2-bromo position towards nucleophilic aromatic substitution (SNAr), creating a potential side reaction that can compete with the desired amidation at the carboxylic acid.[1]

This guide provides a systematic approach to optimizing the reaction conditions to favor the desired amidation pathway and troubleshoot common issues that may arise during the experimental process.

Frequently Asked Questions (FAQs)

Q1: Why is my amidation reaction failing or giving very low yields?

A1: Low yields or reaction failure can stem from several factors:

  • Insufficient activation of the carboxylic acid: The electron-deficient nature of the pyridine ring can make the carboxylic acid less reactive. Standard coupling conditions may not be sufficient for efficient activation.

  • Poor nucleophilicity of the amine: Sterically hindered or electron-poor amines may not be sufficiently reactive to attack the activated carboxylic acid intermediate.

  • Side reactions: As mentioned, nucleophilic aromatic substitution (SNAr) at the 2-position is a significant competing reaction. The amine can act as a nucleophile and displace the bromide.[2]

  • Inappropriate solvent or base: The choice of solvent and base is critical in balancing the solubility of reagents and modulating the reactivity of the amine and the coupling agents.

  • Degradation of starting material or product: The presence of strong nucleophiles or bases could potentially lead to decomposition pathways.

Q2: I am observing a significant amount of a side product. How can I identify and minimize it?

A2: The most probable side product is the result of SNAr, where the amine has displaced the 2-bromo substituent. This can be identified by mass spectrometry (loss of bromine and addition of the amine moiety to the pyridine ring) and NMR spectroscopy.

To minimize this side reaction:

  • Employ milder reaction conditions: Lowering the reaction temperature can often favor the desired amidation over the SNAr pathway.

  • Choose the right coupling reagent: Reagents that promote rapid formation of the activated ester can reduce the time the free amine is available to participate in the SNAr reaction.

  • Control stoichiometry: Using a slight excess of the carboxylic acid relative to the amine can help to ensure the amine is consumed in the desired reaction.

Q3: Which coupling reagent is best for this reaction: HATU or EDC/HOBt?

A3: Both HATU and EDC/HOBt are commonly used and effective coupling reagents, but they have different strengths.[3][4]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that often leads to faster reaction times and higher yields, especially for challenging substrates.[5] It forms a highly reactive OAt-active ester.[6]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) is a more cost-effective option and is also very effective. The in-situ formation of the HOBt ester helps to suppress racemization in chiral substrates and can be a milder alternative.[7]

For this specific electron-deficient substrate, starting with HATU is recommended due to its higher reactivity, which may be necessary to achieve efficient conversion. However, if SNAr is a significant issue, the milder conditions often associated with EDC/HOBt may be advantageous.

Q4: How do I purify the final product?

A4: The purification strategy will depend on the properties of the resulting amide.

  • Crystallization: If the product is a solid, crystallization is often the most effective method for obtaining high purity material. Experiment with different solvent systems (e.g., ethanol, ethyl acetate/hexanes, dichloromethane/hexanes).

  • Column Chromatography: For non-crystalline products or to separate closely related impurities, silica gel column chromatography is the standard method. A gradient elution with a mixture of a non-polar solvent (like hexanes or heptane) and a polar solvent (like ethyl acetate or dichloromethane/methanol) is typically effective for this class of compounds.

  • Washing: The crude product can often be purified by washing with dilute acid (to remove unreacted amine and basic byproducts), followed by a wash with a saturated sodium bicarbonate solution (to remove unreacted carboxylic acid), and finally with brine.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during the amidation of this compound.

Problem Potential Cause Recommended Action
No Reaction or Very Low Conversion 1. Ineffective carboxylic acid activation.a. Switch to a more potent coupling reagent (e.g., from EDC/HOBt to HATU).[4]b. Increase the equivalents of the coupling reagent and base.c. Ensure anhydrous reaction conditions, as water can hydrolyze the activated intermediate.
2. Low nucleophilicity of the amine.a. Increase the reaction temperature in increments of 10-20 °C.b. Use a stronger, non-nucleophilic base (e.g., DBU instead of DIPEA) to fully deprotonate the amine.
3. Poor solubility of starting materials.a. Screen different solvents (e.g., DMF, NMP, DMSO for highly polar substrates).
Significant SNAr Side Product Formation 1. High reaction temperature.a. Decrease the reaction temperature. Consider running the reaction at 0 °C or even lower.
2. Prolonged reaction time.a. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.b. Use a more efficient coupling reagent to shorten the reaction time.
3. Excess amine or strong basic conditions.a. Use a 1:1 stoichiometry of the carboxylic acid and amine, or a slight excess of the acid.b. Use a hindered, non-nucleophilic base like DIPEA or 2,6-lutidine.
Formation of Multiple Unidentified Byproducts 1. Decomposition of starting materials or product.a. Use milder reaction conditions (lower temperature, weaker base).b. Ensure the purity of your starting materials.
2. Reaction with the solvent.a. If using a reactive solvent like DMF, consider switching to a more inert solvent like THF or DCM, if solubility allows.

Experimental Protocols

Recommended Starting Protocol: HATU-Mediated Amidation

This protocol provides a robust starting point for the amidation of this compound. Optimization of temperature, reaction time, and stoichiometry may be necessary for different amines.

Materials:

  • This compound

  • Amine of choice

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Diethyl ether or Methyl tert-butyl ether (MTBE)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF (approximately 0.1 M concentration).

  • Add the amine (1.1 eq) to the solution.

  • Add DIPEA (3.0 eq) to the reaction mixture and stir for 5 minutes at room temperature.

  • In a separate vial, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF.

  • Add the HATU solution dropwise to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate or dichloromethane.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by crystallization.

Alternative Protocol: EDC/HOBt-Mediated Amidation

This protocol is a milder alternative and may be preferable if SNAr is a significant issue.

Materials:

  • This compound

  • Amine of choice

  • EDC hydrochloride

  • HOBt

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Saturated aqueous sodium bicarbonate solution

  • 1M HCl solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and HOBt (1.2 eq).

  • Dissolve the solids in anhydrous DCM or DMF (approximately 0.1 M concentration).

  • Add the amine (1.1 eq) and the base (DIPEA or TEA, 2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with DCM.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Reaction Workflow and Troubleshooting Logic

Amidation_Workflow cluster_prep Preparation cluster_coupling Coupling Reaction cluster_workup Workup & Purification cluster_troubleshooting Troubleshooting start Start: Dry Glassware & Inert Atmosphere reagents Add Acid (1.0 eq), Amine (1.1 eq), Base (3.0 eq) in Anhydrous Solvent start->reagents add_coupler Add Coupling Reagent (1.2 eq) at 0°C reagents->add_coupler reaction Stir at RT, Monitor by TLC/LC-MS add_coupler->reaction quench Quench Reaction & Aqueous Workup reaction->quench check_conversion Low/No Conversion? reaction->check_conversion check_side_product S N Ar Product? reaction->check_side_product purify Purify by Chromatography or Crystallization quench->purify product Desired Amide purify->product check_conversion->check_side_product No optimize_coupler Action: Use stronger coupler (HATU) / Increase equivalents check_conversion->optimize_coupler Yes check_side_product->quench No optimize_snar Action: Lower Temperature / Use milder conditions (EDC/HOBt) check_side_product->optimize_snar Yes optimize_coupler->add_coupler optimize_temp Action: Increase Temperature optimize_coupler->optimize_temp optimize_snar->add_coupler

Caption: Workflow for amidation and troubleshooting.

References

  • [Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines - ACS Publications.]([Link] redução)

Sources

Technical Support Center: Stability Management of 2-Bromo-5-nitro-4-pyridinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chemical Context

You are working with 2-Bromo-5-nitro-4-pyridinecarboxylic acid , a highly functionalized pyridine scaffold often used as an intermediate in the synthesis of kinase inhibitors and other bioactive heterocycles.

Its utility lies in its three distinct reactive handles:

  • C4-Carboxylic Acid: Suitable for amide coupling or esterification.

  • C2-Bromine: Activated for Nucleophilic Aromatic Substitution (

    
    ) or metal-catalyzed cross-coupling.
    
  • C5-Nitro Group: A precursor for amines (via reduction) and a strong electron-withdrawing group (EWG).

The Stability Paradox: The very features that make this molecule a versatile building block—the electron-deficient ring and the ortho/para-directing EWGs—render it chemically fragile in solution. This guide details how to prevent the three primary degradation pathways: Decarboxylation , Hydrolytic Dehalogenation , and Photolysis .

Module 1: Solubility & Stock Preparation

The Challenge

This molecule is a "solubility chameleon." As a free acid, it is poorly soluble in water. While it dissolves readily in aqueous base (forming the carboxylate salt), this environment is chemically forbidden for long-term storage due to the risk of bromine displacement.

Recommended Solvent Systems
SolventSolubility RatingStability RiskRecommendation
DMSO (Anhydrous) Excellent (>50 mM)LowPrimary Choice for Stock Solutions. Store at -20°C.
DMF GoodModerateAcceptable, but prone to hydrolysis over time if wet.
Methanol/Ethanol ModerateHigh Avoid. Risk of Fischer esterification (catalyzed by trace acid).
Water (Neutral/Acidic) PoorLowNot suitable for stock preparation.
Water (Basic, pH > 9) ExcellentCritical Avoid. Rapid hydrolysis of C2-Bromine (

).
Protocol: Preparation of a 50 mM Stock Solution
  • Weighing: Weigh the solid rapidly. The nitro group makes the solid slightly hygroscopic; minimize exposure to humid air.

  • Solvent Addition: Add anhydrous DMSO (Grade: ≥99.9%, water <0.05%).

  • Dissolution: Vortex for 30–60 seconds. If particulates remain, sonicate for maximum 2 minutes.

    • Note: Extended sonication generates heat, which can trigger decarboxylation.

  • Storage: Aliquot immediately into amber glass vials. Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles (limit to <3).

Module 2: Chemical Stability & Degradation Mechanisms

Understanding why the molecule degrades allows you to predict its behavior in new conditions.

Hydrolytic Dehalogenation ( )

The C2-position is "doubly activated" for nucleophilic attack. The ring nitrogen pulls electron density, and the C5-nitro group (located para to the C2 resonance contributor) stabilizes the Meisenheimer intermediate.

  • Trigger: Basic pH (OH⁻ ions) or nucleophilic solvents (primary amines, thiols).

  • Mechanism: Hydroxide attacks C2, displacing the Bromide ion.

  • Result: Formation of 2-hydroxy-5-nitro-4-pyridinecarboxylic acid (often existing as the 2-pyridone tautomer).

Decarboxylation

Pyridine carboxylic acids are prone to thermal decarboxylation. This specific molecule forms a zwitterion in solution (proton transfer from COOH to the ring Nitrogen), which lowers the activation energy for


 loss.
  • Trigger: Heat (>50°C) and zwitterionic pH ranges (pH 3–5).

  • Mechanism: The carboxylate anion loses

    
     to form a transient carbanion at C4, which is protonated.
    
  • Result: Irreversible loss of the acid functionality to form 2-bromo-5-nitropyridine.

Photochemical Degradation

Nitro-pyridines possess a chromophore that absorbs strongly in the UV/Blue range.

  • Trigger: Ambient lab light (fluorescent/LED).

  • Result: Radical formation, ring opening, or nitro-to-nitroso reduction.

Visualizing the Degradation Pathways

The following diagram maps the stability cliff.

StabilityPathways Target This compound (Target Molecule) Hydrolysis 2-Hydroxy-5-nitro-4-pyridinecarboxylic acid (Pyridone Tautomer) Target->Hydrolysis Basic pH (OH⁻ attack) S_NAr Mechanism Decarb 2-Bromo-5-nitropyridine (Loss of COOH) Target->Decarb Heat (>50°C) Zwitterion Catalysis Ester Methyl/Ethyl Ester (Solvent Adduct) Target->Ester MeOH/EtOH Acid Catalysis

Figure 1: Primary degradation pathways. Red paths indicate irreversible breakdown triggered by pH and heat.

Module 3: Troubleshooting & FAQs

Q1: My DMSO stock solution turned from pale yellow to deep orange/red. Is it still good?

Diagnosis: Likely degradation or ionization.

  • Explanation: Nitro-compounds often deepen in color upon slight degradation or deprotonation. If the solution is old, the color shift may indicate the formation of the 2-hydroxy impurity (which has a different extinction coefficient) or the Meisenheimer complex if a nucleophile is present.

  • Action: Run a quick LC-MS.

    • Target Mass: [M-H]⁻ = ~245/247 (Br isotopes).

    • Impurity Mass: [M-H]⁻ = 183 (Hydrolysis product, loss of Br, gain of OH).

    • Decision: If the 183 peak is >5%, discard the stock.

Q2: Can I use aqueous NaOH to dissolve the compound for my reaction?

Diagnosis: High Risk.

  • Explanation: While NaOH will instantly dissolve the acid by forming the carboxylate salt, it simultaneously initiates the

    
     reaction at the C2-position.
    
  • Solution: If you must use an aqueous base (e.g., for a Suzuki coupling), use a weaker, bulky base like

    
      or 
    
    
    
    and keep the temperature as low as possible until the catalyst is added. Add the base last , immediately before starting the reaction.
Q3: I see a new spot on TLC after refluxing in Methanol.

Diagnosis: Fischer Esterification.

  • Explanation: The carboxylic acid has reacted with the solvent (methanol) to form the methyl ester. This is catalyzed by trace acid (or even the acidity of the molecule itself).

  • Fix: Switch to Acetonitrile (ACN) or THF for reflux conditions. If alcohol is required, ensure no acid catalyst is present, but esterification may still occur slowly.

Q4: How do I recover the solid from a DMSO solution?

Protocol:

  • Do not use rotary evaporation (boiling point of DMSO is too high; heat causes decarboxylation).

  • Precipitation Method: Slowly add the DMSO solution into 10 volumes of ice-cold 0.1 M HCl . The acidic pH suppresses ionization, reducing solubility, and the dilution crashes out the hydrophobic aromatic core.

  • Filter the precipitate and dry under high vacuum at room temperature (do not heat dry).

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.

    
     activation). 
    
  • Dunn, G. E., et al. (1972).[1] Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027.[1] (Mechanistic insight into zwitterionic decarboxylation). [1]

  • Li, J. J. (2003). Name Reactions in Heterocyclic Chemistry. Wiley-Interscience. (Reference for Nucleophilic Aromatic Substitution on activated pyridines).

  • PubChem Compound Summary. (2025). 5-Bromo-2-nitropyridine (Analogous reactivity data). National Center for Biotechnology Information. Link

Sources

Byproduct formation in the synthesis of 2-Bromo-5-nitro-4-pyridinecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Bromo-5-nitro-4-pyridinecarboxylic acid. This document is designed for researchers, medicinal chemists, and process development professionals who utilize this critical intermediate in their synthetic workflows. As a key building block in the development of pharmaceuticals and agrochemicals, its purity and yield are paramount.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to help you navigate the common challenges encountered during its synthesis.

I. Overview of the Primary Synthetic Pathway

The most common and logical synthetic route to this compound involves a two-step process starting from 2-Bromo-4-methylpyridine. This pathway leverages a side-chain oxidation followed by a regioselective aromatic nitration.

  • Step 1: Oxidation. The methyl group at the C4 position is oxidized to a carboxylic acid. This is typically achieved using a strong oxidizing agent like potassium permanganate (KMnO₄) in an aqueous medium.[3]

  • Step 2: Nitration. The resulting 2-Bromo-4-pyridinecarboxylic acid is then nitrated using a mixture of nitric acid and sulfuric acid (HNO₃/H₂SO₄) to introduce a nitro group at the C5 position.[4]

The overall workflow is visualized below.

SynthesisWorkflow SM 2-Bromo-4-methylpyridine INT 2-Bromo-4-pyridinecarboxylic acid SM->INT Oxidation (e.g., KMnO₄) PROD This compound INT->PROD Nitration (HNO₃/H₂SO₄)

Caption: General two-step synthesis of the target compound.

II. Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific problems you may encounter during the synthesis. The question-and-answer format is designed to help you quickly identify and resolve your issue.

Question 1: My overall yield is significantly lower than expected. What are the most common causes?

Answer: Low yields can stem from issues in either the oxidation or nitration step, or during product isolation. Let's break down the possibilities.

  • Cause A: Incomplete Oxidation. The oxidation of the 4-methyl group can be sluggish. If the reaction is not driven to completion, you will carry unreacted starting material into the nitration step, leading to a complex mixture and low yield of the desired intermediate.

    • Troubleshooting:

      • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

      • Reagent Stoichiometry: Ensure at least the stoichiometric amount of KMnO₄ is used. A slight excess (1.1 to 1.5 equivalents) may be necessary.[3]

      • Temperature Control: Maintain the reaction temperature as specified in your protocol, typically between 85-95°C, to ensure a reasonable reaction rate.[3]

  • Cause B: Product Degradation during Nitration. The nitration step is performed under harsh acidic and potentially exothermic conditions. These conditions can promote side reactions, primarily decarboxylation, which cleaves the C4-carboxylic acid group.

    • Troubleshooting:

      • Strict Temperature Control: The addition of the nitrating mixture (or the substrate to the acid) should be done slowly and at a low temperature (e.g., 0-5°C) to manage the exotherm.[5] Do not allow the internal temperature to rise uncontrollably.

      • Reaction Time: Avoid unnecessarily long reaction times. Once the reaction is complete (as determined by TLC/LC-MS), proceed with the workup promptly.

  • Cause C: Loss During Workup and Purification. The product is a carboxylic acid, making its solubility pH-dependent. Significant product loss can occur if the pH is not carefully controlled during extraction and precipitation.

    • Troubleshooting:

      • Precipitation pH: After quenching the nitration reaction on ice, the product is typically precipitated by adjusting the pH. Ensure you are adjusting to the isoelectric point where the compound has minimal aqueous solubility. This may require careful, slow addition of base.

      • Extraction Efficiency: If performing a liquid-liquid extraction, ensure the aqueous layer is at a low pH (e.g., pH 1-2) to fully protonate the carboxylic acid, maximizing its solubility in organic solvents like ethyl acetate.

Problem Potential Cause Suggested Solution
Low Yield Incomplete OxidationMonitor reaction to completion; use slight excess of KMnO₄.
DecarboxylationMaintain low temperatures (0-5°C) during nitrating agent addition.
Poor IsolationCarefully control pH during precipitation/extraction steps.
Impure Product Isomeric ByproductsOptimize nitration temperature and acid mixture.
HydrolysisUse anhydrous solvents and control temperature during workup.

Question 2: My final product is contaminated with a significant byproduct. How do I identify and prevent it?

Answer: Byproduct formation is the most critical challenge in this synthesis. The structure of the pyridine ring, with its electron-withdrawing nitrogen and multiple substituents, allows for several potential side reactions. The diagram below illustrates the main reaction versus the most common side reactions.

ByproductFormation sub 2-Bromo-4-pyridinecarboxylic acid main_prod This compound sub->main_prod Desired Pathway (Nitration at C5) byproduct1 2-Bromo-5-nitropyridine sub->byproduct1 Side Reaction 1: Decarboxylation byproduct2 2-Bromo-3-nitro-4-pyridinecarboxylic acid sub->byproduct2 Side Reaction 2: Isomer Formation byproduct3 2-Hydroxy-5-nitro-4-pyridinecarboxylic acid main_prod->byproduct3 Side Reaction 3: Hydrolysis

Caption: Key byproduct formation pathways during synthesis.

  • Byproduct 1: 2-Bromo-5-nitropyridine (Decarboxylation Product)

    • Identification: This byproduct will have a significantly lower mass in MS analysis due to the loss of CO₂ (44 Da). Its polarity will be much lower than the desired product, causing it to have a higher Rf value on TLC and a shorter retention time in reverse-phase HPLC.

    • Cause: The electron-withdrawing nature of the pyridine ring and the nitro group can destabilize the carboxylate group, especially at high temperatures in strong acid. The mechanism of decarboxylation for pyridinecarboxylic acids is well-documented and often proceeds through a zwitterionic intermediate.[6][7]

    • Prevention: The most effective prevention is strict temperature control during the nitration reaction and subsequent workup. Avoid heating the acidic reaction mixture for extended periods. Some studies on related compounds suggest that decarboxylation can be promoted by certain metal catalysts that might be present as trace impurities.[8]

  • Byproduct 2: 2-Bromo-3-nitro-4-pyridinecarboxylic acid (Isomeric Product)

    • Identification: This isomer will have the same mass as the desired product, making it indistinguishable by MS alone. It must be identified by NMR, where the proton coupling patterns will differ, or by chromatographic separation using a validated reference standard.

    • Cause: While the directing effects of the bromo (ortho-, para-directing) and carboxylic acid (meta-directing) groups strongly favor nitration at the C5 position, a small amount of nitration at C3 can occur. Nitration of substituted pyridines can often lead to mixtures of isomers.[9][10]

    • Prevention:

      • Lower Temperature: Running the nitration at the lowest practical temperature can increase regioselectivity.

      • Acid Concentration: The ratio of H₂SO₄ to HNO₃ can influence the reactive nitrating species (NO₂⁺). Experimenting with this ratio may help minimize the unwanted isomer.

  • Byproduct 3: 2-Hydroxy-5-nitro-4-pyridinecarboxylic acid (Hydrolysis Product)

    • Identification: This byproduct can be detected by MS (loss of Br, gain of OH, a net change of -62 Da relative to the starting material). It is generally more polar than the desired product.

    • Cause: The 2-bromo substituent on the electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution by water. This is particularly problematic during aqueous workup, especially if the solution becomes basic and is heated.[11]

    • Prevention:

      • Anhydrous Conditions: While the reaction itself is in an aqueous acid, minimize the exposure to water at high temperatures during workup.

      • Avoid High pH and Heat: During neutralization or extraction, avoid strongly basic conditions, especially if heating is required to dissolve solids.

III. Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for this synthesis? A1: Both steps of this synthesis require careful handling of hazardous materials.

  • Oxidation: Potassium permanganate is a strong oxidizer. Avoid contact with combustible materials. The reaction can be exothermic.

  • Nitration: The use of concentrated nitric and sulfuric acids is extremely hazardous. This mixture is highly corrosive and can cause severe burns. The nitration reaction itself is highly exothermic and can run away if not properly controlled, leading to the evolution of toxic nitrogen oxide gases. Always perform this reaction in a certified chemical fume hood, with appropriate personal protective equipment (acid-resistant gloves, lab coat, safety goggles, and face shield). Always add reagents slowly with efficient cooling and stirring.

Q2: Which analytical techniques are essential for monitoring this reaction and confirming the final product? A2: A combination of techniques is recommended:

  • TLC: Ideal for rapid, qualitative monitoring of reaction progress to check for the consumption of starting material and the appearance of the product.

  • LC-MS: Provides more accurate monitoring and allows for the detection and tentative identification of byproducts by their mass-to-charge ratio.

  • NMR Spectroscopy (¹H and ¹³C): Absolutely essential for the unambiguous structural confirmation of the final product and for identifying isomeric impurities.

  • FTIR Spectroscopy: Useful for confirming the presence of key functional groups (C=O of the carboxylic acid, N-O stretches of the nitro group).

Q3: Can I use a different starting material, such as 2-Chloro-4-methylpyridine? A3: Yes, the corresponding 2-chloro analogue can be used. The reaction pathway is identical. However, be aware that the reactivity may differ slightly. The C-Cl bond is generally stronger than the C-Br bond, which may make the 2-chloro analogue slightly less susceptible to hydrolysis but could also subtly influence the electronics of the nitration step.[4][9]

IV. Key Experimental Protocols

The following are generalized protocols. You must adapt them to your specific laboratory scale and safety procedures.

Protocol 1: Oxidation of 2-Bromo-4-methylpyridine

  • To a solution of 2-Bromo-4-methylpyridine (1.0 eq) in water, add potassium permanganate (KMnO₄, 1.5 eq) portion-wise over 1 hour.

  • Heat the reaction mixture to 90-95°C and maintain with vigorous stirring for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the mixture to room temperature and filter off the manganese dioxide (MnO₂) byproduct. Wash the filter cake thoroughly with hot water.

  • Combine the filtrate and washes. Acidify carefully with concentrated HCl to pH ~2-3 to precipitate the product.

  • Cool the suspension in an ice bath for 1 hour, then collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-Bromo-4-pyridinecarboxylic acid.

Protocol 2: Nitration of 2-Bromo-4-pyridinecarboxylic acid

  • In a flask equipped with a stirrer, thermometer, and addition funnel, cool concentrated sulfuric acid (H₂SO₄, ~5 volumes) to 0°C.

  • Slowly add 2-Bromo-4-pyridinecarboxylic acid (1.0 eq) in portions, ensuring the temperature does not exceed 10°C.

  • Prepare a nitrating mixture by slowly adding fuming nitric acid (HNO₃, 1.1 eq) to concentrated H₂SO₄ (~2 volumes) at 0°C.

  • Add the cold nitrating mixture dropwise to the solution of the substrate, maintaining the internal reaction temperature at 0-5°C.

  • After the addition is complete, stir the reaction at 0-5°C for 1-2 hours, monitoring by TLC/LC-MS.

  • Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Collect the precipitated solid by filtration. Wash the solid thoroughly with copious amounts of cold water until the washings are neutral (pH ~6-7).

  • Dry the solid under high vacuum to afford the final product, this compound. Recrystallization from an appropriate solvent (e.g., ethanol/water) may be required for higher purity.

References

  • CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines - Google P
  • 2-Bromo-5-fluoro-4-pyridinecarboxylic Acid | CAS 877399-52-5 - Pipzine Chemicals. (URL: [Link])

  • 16.10: Synthesis of Polysubstituted Benzenes - Chemistry LibreTexts. (URL: [Link])

  • 2-bromopyridine - Organic Syntheses Procedure. (URL: [Link])

  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - MDPI. (URL: [Link])

  • Synthesis of 2-pyridinecarboxylic acid by electrooxidation - ResearchGate. (URL: [Link])

  • An Alternate Route to 2Amino3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate | Request PDF - ResearchGate. (URL: [Link])

  • 2-Bromo-5-nitropyridine: A Versatile Building Block for Organic Synthesis. (URL: [Link])

  • This compound - Pipzine Chemicals. (URL: [Link])

  • CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate - Google P
  • CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google P
  • The bromination of 2-aminopyridine in the gas phase at 500° | Request PDF - ResearchGate. (URL: [Link])

  • Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution - Canadian Science Publishing. (URL: [Link])

  • 2-Chloro-5-Nitro-Pyridine-4-Carboxylic Acid - Pipzine Chemicals. (URL: [Link])

  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - PMC - PubMed Central. (URL: [Link])

  • CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google P
  • WO2019145177A1 - Bromination of pyridine derivatives - Google P
  • Rate of Decarboxylation of pyridinecarboxylic acids [closed] - Chemistry Stack Exchange. (URL: [Link])

  • Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II - ResearchGate. (URL: [Link])

  • CN104402805A - 2-bromopyridine synthesis method - Google P
  • Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration | Request PDF - ResearchGate. (URL: [Link])

  • CN104987308A - Preparation method for 5-bromine-2-picolinic acid - Google P
  • Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure. (URL: [Link])

  • Recent Advances in Decarboxylative Nitration of Carboxylic Acids - Chemical Review and Letters. (URL: [Link])

  • US8575350B2 - Process for producing pyridine carboxylic acids - Google P
  • 20.5: Preparing Carboxylic Acids - Chemistry LibreTexts. (URL: [Link])

Sources

Optimizing solvent and base selection for reactions involving 2-Bromo-5-nitro-4-pyridinecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Bromo-5-nitro-4-pyridinecarboxylic Acid Optimization

Executive Summary

This guide addresses the specific challenges of working with This compound . This scaffold presents a unique "push-pull" conflict: the 5-nitro and pyridine nitrogen strongly activate the 2-position for Nucleophilic Aromatic Substitution (


), while the 4-carboxylic acid introduces solubility issues, zwitterionic complications, and decarboxylation risks.

This technical document is structured to guide you through solvent/base selection, reaction optimization, and troubleshooting, ensuring high yields and purity.

Module 1: The Solubility & Reactivity Matrix

The Core Challenge: This molecule exists as a zwitterion in neutral media or a salt in basic media. Standard non-polar organic solvents (DCM, Toluene) are often ineffective for the free acid, leading to heterogeneous mixtures and poor kinetics.[1]

Solvent Selection Guide
Solvent ClassExamplesSuitabilityTechnical Notes
Polar Aprotic (High Dipole) DMSO, DMF, NMP Optimal Why: Dissolves the carboxylate salt; highly accelerates

by stabilizing the Meisenheimer complex.[1] Risk: High boiling points make removal difficult; DMSO can cause exotherms with nitro compounds at >100°C.
Polar Aprotic (Volatile) Acetonitrile (MeCN) Good Why: Good compromise between rate and workup ease.[1] Tip: May require reflux to dissolve the salt fully.
Protic Solvents MeOH, EtOH, Water Poor Why: Hydrogen bonding solvates the nucleophile, reducing its reactivity (nucleophilicity). Can lead to esterification or hydrolysis byproducts.[1]
Non-Polar DCM, THF, Toluene Avoid Why: Poor solubility of the zwitterion/salt. Only usable if the acid is first protected as an ester.
Q: Why is my reaction stalling in Ethanol despite high temperature?

A: Protic solvents like ethanol form a "solvation shell" around your nucleophile via hydrogen bonding.[1] This shell must be stripped away before the nucleophile can attack the electrophilic C2 position, significantly raising the activation energy. Switch to DMF or Acetonitrile to leave the nucleophile "naked" and reactive.

Module 2: Base Selection & Stoichiometry

The "Two-Equivalent" Rule: Unlike standard aryl halides, this substrate is an acid (


).[1]
  • First Equivalent: Consumed immediately to deprotonate the carboxylic acid (

    
    ).[1]
    
  • Second Equivalent: Available to neutralize the H-Br generated during the substitution.

Failure to account for this results in the reaction stalling at 50% conversion.

Base Compatibility Table
Base TypeRecommended ReagentsApplicationMechanism & Risks
Inorganic Carbonates

,

Primary Choice Mechanism: Forms the carboxylate salt in situ.[1] Benefit: Cesium (

) improves solubility in DMF due to the "Cesium Effect."
Tertiary Amines DIPEA (Hünig's Base), TEASecondary Choice Mechanism: Good for organic solubility.[1] Risk: Can act as a nucleophile if sterically unhindered (TEA), leading to quaternary ammonium byproducts. Use DIPEA.
Strong Bases NaH, KOtBuHazardous Risk: High risk of decarboxylation or benzyne formation.[1] Avoid unless strictly necessary for weak nucleophiles.[1]

Module 3: Critical Workflow - The Decision Tree

This workflow helps you decide whether to react the free acid directly or protect it first.

SNAr_Workflow Start Start: 2-Bromo-5-nitro-4-COOH Nucleophile Select Nucleophile Type Start->Nucleophile Amine Amine (R-NH2) Nucleophile->Amine Thiol_Phenol Thiol/Phenol (R-SH/Ar-OH) Nucleophile->Thiol_Phenol Direct Direct Reaction (Free Acid) Amine->Direct High Nucleophilicity Protect Esterification First Thiol_Phenol->Protect Avoid Zwitterion issues Cond_Direct Cond: DMF, 2.5 eq DIPEA, 60°C Direct->Cond_Direct Cond_Salt Cond: DMF, 2.5 eq K2CO3, 80°C Protect->Cond_Salt Risk_Decarb RISK: Decarboxylation >100°C Cond_Direct->Risk_Decarb If overheated Cond_Salt->Risk_Decarb If overheated

Figure 1: Decision matrix for optimizing reaction pathways based on nucleophile type.[1]

Module 4: Troubleshooting & FAQs

Q1: I see a new impurity forming at high temperatures (M-44). What is it?

Diagnosis: Decarboxylation.[1][2][3][4] Mechanism: Electron-withdrawing groups (Nitro at C5, Protonated N at C1) destabilize the C4-COOH bond.[1] Upon heating, especially in the presence of base, the molecule loses


 to form 2-bromo-3-nitropyridine  (or the substituted version).
Solution: 
  • Keep reaction temperature below 80°C .

  • Avoid prolonged heating in DMSO.[1]

  • If high heat is required for substitution, convert the COOH to a methyl ester (

    
    ) first.[1] The ester is significantly more thermally stable.
    
Q2: The reaction turns black and yield is low. Why?

Diagnosis: Decomposition via electron-transfer or polymerization.[1] Context: Nitro-pyridines are electron-deficient sponges.[1] Strong bases or high temperatures can trigger single-electron transfer (SET) pathways or polymerization. Solution:

  • Degas solvents: Oxygen can promote radical decomposition.[1]

  • Switch Base: If using NaH, switch to

    
    .[1]
    
  • Light Exclusion: Protect the reaction from light, as nitro-pyridines can be photosensitive.[1]

Q3: My nucleophile is not reacting, even in DMF.

Diagnosis: Deactivation by Carboxylate. Mechanism: When you add base, you form the carboxylate anion (


).[1] This anion donates electron density back into the ring (inductively and via field effects), making the C2-Br position less electrophilic.
Solution: 
  • Ester Protection: Convert COOH to COOMe. The ester is electron-withdrawing, which increases the reactivity of the C2-Br bond toward

    
    .
    
  • Catalyst: Add 5-10 mol% of KI (Potassium Iodide) .[1] This performs a Finkelstein reaction in situ, swapping the Bromine for Iodine, which is a better leaving group.

Module 5: Mechanistic Insight (The "Why")

Understanding the transition state is key to controlling the reaction.

Mechanism cluster_conditions Critical Factors Reactants Reactants (Substrate + Nuc) TS Meisenheimer Complex (Stabilized by NO2) Reactants->TS Nucleophilic Attack Product Substituted Product (Aromaticity Restored) TS->Product Loss of Br- Side Side Reaction: Hydrolysis (OH replaces Br) TS->Side If Water Present Solvent Polar Aprotic Stabilizes TS Base Scavenges H+

Figure 2: The


 pathway relies on the stabilization of the Meisenheimer complex.[2][5] Water contamination leads to irreversible hydrolysis.

References

  • Solvent Effects on

    
     Kinetics: 
    
    • Title: Solvent Hydrogen Bonding and Structural Effects on Nucleophilic Substitution Reactions: Reaction of 2-Bromo-5-nitropyridine.[1]

    • Source: Z.
    • Link:

  • Decarboxylation Mechanisms

    • Title: Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution.[2][6]

    • Source: Canadian Journal of Chemistry (1972).[2]

    • Link:[1]

  • General

    
     Optimization: 
    
    • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.
    • Source: Master Organic Chemistry.[1]

    • Link:[1]

  • Base Selection in Coupling

    • Title: Choosing the Right Coupling Reagent for Peptides (Base effects on racemiz
    • Source: Org.[1][4][7][8] Process Res. Dev. (2018).[1][8]

    • Link:[1]

Sources

Technical Support Center: Purification of Polar Pyridinecarboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Challenges in the purification of polar pyridinecarboxylic acids (PCAs) Role: Senior Application Scientist Status: Active Guide [v2.4]

Introduction: The Zwitterionic Trap

Welcome to the technical support center. If you are here, you are likely struggling with Nicotinic acid (3-PCA) , Picolinic acid (2-PCA) , or Isonicotinic acid (4-PCA) .

These molecules present a "perfect storm" for chromatographers:

  • High Polarity: They elute in the void volume (

    
    ) on standard C18 columns.
    
  • Amphoteric Nature: Containing both a basic pyridine nitrogen and an acidic carboxyl group, they exist as zwitterions over a wide pH range, complicating pH-based retention strategies.

  • Metal Chelation: Particularly 2-PCA (picolinic acid), which strips iron from stainless steel frits, causing severe peak tailing.

This guide moves beyond basic troubleshooting to provide engineered workflows for retention, peak shape optimization, and salt-free isolation.

Module 1: Retention Strategies (The "Void Volume" Issue)

Symptom: Your analyte elutes immediately (k' < 1) on C18, regardless of % organic modifier.

Root Cause: PCAs are too hydrophilic for hydrophobic interaction chromatography (HIC). You must switch the separation mechanism.

Strategic Decision Matrix

Use the following logic to select your stationary phase.

MethodSelection Start Start: Retention Failure on C18 MS_Req Is Mass Spec (MS) Required? Start->MS_Req HILIC Method A: HILIC (Bare Silica or Amide) MS_Req->HILIC Yes (Preferred) IPC Method B: Ion-Pairing (IPC) (C18 + Reagent) MS_Req->IPC No (UV Only) MixedMode Method C: Mixed-Mode (RP + Cation Exchange) MS_Req->MixedMode Complex Matrix HILIC_Cond Conditions: 90% ACN / 10% Buffer (Ammonium Formate) HILIC->HILIC_Cond IPC_Volatile Volatile IP Reagent (TFA/HFBA) *Suppresses MS Signal* IPC->IPC_Volatile If MS necessary IPC_NonVolatile Non-Volatile IP Reagent (Octanesulfonic Acid) *UV Only* IPC->IPC_NonVolatile Robust UV method

Figure 1: Decision matrix for selecting the stationary phase based on detection method and sample complexity.

Protocol A: HILIC (The Modern Standard)

Best for: LC-MS applications and preparative purification where salt removal is required.

Why it works: HILIC uses a water layer adsorbed to a polar surface (silica) as the stationary phase. PCAs partition into this water layer.

ParameterRecommendationMechanism
Column Amide-bonded Silica or Bare SilicaAmide phases provide hydrogen bonding retention for the carboxyl group.
Mobile Phase A 10-20 mM Ammonium Formate (pH 3.5)Buffering is critical to protonate the carboxyl group (suppressing zwitterion slightly) to improve peak shape.
Mobile Phase B Acetonitrile (ACN)Acts as the weak solvent in HILIC.
Isocratic Start 90% B (High Organic)Forces the polar PCA into the aqueous stationary layer.

Critical Warning: Do not use 100% ACN as the sample diluent. PCAs may precipitate. Use 75:25 ACN:Water.

Protocol B: Ion-Pairing (The Robust Alternative)

Best for: QC environments using UV detection.

Why it works: You add a surfactant (Ion-Pair Reagent) that binds to the charged PCA, creating a neutral "pseudo-molecule" that sticks to C18.

  • Reagent: Sodium Octanesulfonate (5-10 mM).

  • pH Control: Adjust mobile phase to pH 2.5 (keeps PCA protonated).

  • Column: Standard C18.

  • Drawback: These reagents are "sticky" and will permanently alter column chemistry. Dedicate a specific column to this method.

Module 2: Peak Shape & Metal Chelation

Symptom: Peak tailing (As > 2.[1]0) or "shark fin" peaks, particularly with Picolinic Acid (2-PCA) .

Root Cause:

  • Silanol Activity: The basic pyridine nitrogen interacts with free silanols on the silica support.

  • Chelation: 2-PCA is a bidentate ligand. It binds trace Iron (Fe) and Nickel (Ni) in stainless steel frits and column bodies.

Troubleshooting Workflow

Step 1: The "Chelation Test" Add 20µM EDTA (Ethylenediaminetetraacetic acid) to your mobile phase A.

  • Result: If peak shape dramatically improves, your issue is metal chelation.

  • Fix: Switch to a PEEK-lined column or a "bio-inert" LC system. If PEEK is unavailable, passivate your system with 30% Phosphoric Acid (remove column first!).

Step 2: The "Silanol Suppression" If EDTA fails, the issue is silanol interaction.

  • Fix 1: Increase buffer ionic strength (from 10mM to 50mM).

  • Fix 2: Add Triethylamine (TEA) at 0.1% as a competitive base (sacrificial amine) to block silanols.

Module 3: Isolation & Desalting (The "Salt Trap")

Symptom: You purified the compound using HILIC/IPC, but now you have a powder mixed with buffer salts.

Solution: Isoelectric Precipitation.[2] PCAs have a specific pH (Isoelectric Point, pI) where their net charge is zero. At this pH, their water solubility is at its absolute minimum.

Isoelectric Points (Approximate):

  • Picolinic Acid: pI ≈ 3.2

  • Nicotinic Acid: pI ≈ 3.4

  • Isonicotinic Acid: pI ≈ 3.3

Purification Workflow

Precipitation Step1 1. Concentration Reduce fraction volume by 80% (Rotary Evaporator) Step2 2. pH Adjustment Titrate slowly to pI (pH 3.2 - 3.4) using 1M HCl or NaOH Step1->Step2 Step3 3. Crystallization Cool to 4°C for 4-12 hours Step2->Step3 Step4 4. Filtration Filter precipitate & wash with ice-cold water/acetone Step3->Step4

Figure 2: Isoelectric precipitation workflow for salt-free isolation.

Protocol:

  • Concentrate: Evaporate the organic solvent (ACN) from your HILIC fractions.

  • Titrate: Measure the pH. Slowly add 1M HCl or NaOH until you hit the exact pI (e.g., pH 3.4 for Nicotinic acid).

  • Precipitate: The solution should turn cloudy. Chill at 4°C overnight to maximize yield.

  • Wash: Filter the solid. Wash sparingly with ice-cold acetone (PCAs are poorly soluble in acetone, but salts are insoluble, helping dry the cake).

Frequently Asked Questions (FAQs)

Q: Can I use TFA (Trifluoroacetic acid) for Nicotinic acid purification? A: Yes, but with caution. TFA (0.1%) is excellent for suppressing silanols and improving peak shape. However, in HILIC mode, high concentrations of TFA can actually reduce retention by competing for the water layer. Use Formic Acid or Ammonium Formate for HILIC; reserve TFA for Reversed-Phase/Ion-Pairing.

Q: My Picolinic acid peak disappears completely after a few injections. Why? A: This is classic metal contamination. The picolinic acid has permanently bound to iron sites on your column frit.

  • Immediate Fix: Reverse the column and flush with 50 mM EDTA (pH 8) to strip the metals.

  • Long-term Fix: Replace the column with a glass-lined or PEEK column.

Q: I need to dry the sample, but it seems to sublime? A: PCAs (especially isonicotinic acid) can sublime under high vacuum/heat.

  • Fix: Do not use high heat on the lyophilizer. Stop the drying process immediately once the solvent is removed. Do not leave it under hard vacuum overnight if the sample is dry.

References

  • Snyder, L. R., & Kirkland, J. J. (2012). Introduction to Modern Liquid Chromatography. Wiley.[3] (Foundational text on HILIC and Ion-Pairing mechanisms).

  • Thermo Fisher Scientific. (2012). Superior Separation of Nicotine and Tobacco related Alkaloids by Utilizing the Selectivity of Hydrophilic Interaction Chromatography (HILIC).

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. (Authoritative source on HILIC retention mechanisms for zwitterions).
  • SIELC Technologies. (2011). HPLC Separation of Pyridinecarboxylic Acids using Mixed-Mode Chromatography.

  • Sigma-Aldrich (Merck). Analysis of Polar Compounds with Ion Pair Reagents.

Sources

Degradation pathways of 2-Bromo-5-nitro-4-pyridinecarboxylic acid under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Compound: 2-Bromo-5-nitro-4-pyridinecarboxylic acid

CAS: 22293-94-3 | Ticket ID: #BNIA-STAB-402

User Guide Overview

Welcome to the Technical Support Center. You are likely here because you are observing unexpected impurities, yield loss, or peak splitting during the handling of This compound (BNIA) .

This compound acts as a "chemical chameleon." Its pyridine core, activated by both a nitro group and a bromine atom, makes it highly susceptible to specific degradation pathways that vary wildly between acidic and basic environments. This guide breaks down those pathways using a "Root Cause Analysis" framework.

Module 1: Basic Conditions (pH > 8)

Status: CRITICAL RISK

The Issue: Rapid Hydrolysis (SNAr)

In basic media (NaOH, K2CO3, or even amine bases like Et3N in protic solvents), BNIA undergoes rapid Nucleophilic Aromatic Substitution (SNAr).

The Mechanism: The bromine at position C2 is the "Achilles' heel." The pyridine nitrogen (ortho to Br) and the nitro group (para-like relationship to Br) pull electron density out of the ring, creating a "hole" of positive charge at C2. Hydroxide ions (OH-) attack this position, displacing the bromide.

The "Ghost" Peak (Tautomerism): Users often report a new peak that doesn't match the expected "hydroxy-pyridine" structure in their library.

  • Reality: The initial product is 2-hydroxy-5-nitroisonicotinic acid.

  • The Twist: This instantly tautomerizes to the 2-pyridone form (5-nitro-2-oxo-1,2-dihydropyridine-4-carboxylic acid). This pyridone species has significantly different solubility and UV absorption properties than the parent.

Visual Pathway: Base-Induced Degradation

BaseDegradation Fig 1: S_NAr Hydrolysis mechanism under basic conditions leading to the pyridone derivative. Start 2-Bromo-5-nitro- 4-pyridinecarboxylic acid Transition Meisenheimer Complex (Transition) Start->Transition + OH- (Nucleophilic Attack at C2) Product1 2-Hydroxy-5-nitro- 4-pyridinecarboxylic acid Transition->Product1 - Br- (Leaving Group Departure) Product2 5-Nitro-2-pyridone- 4-carboxylic acid (Dominant Tautomer) Product1->Product2 Tautomerization (Fast)

Troubleshooting FAQ (Basic Conditions)
SymptomRoot CauseCorrective Action
Yellow/Orange supernatant turns colorless upon acidification. The Pyridone salt is highly colored. Acidification precipitates the neutral pyridone (often white/pale yellow).Do not assume color change = product stability. Check LCMS for mass shift (M-Br+OH).
Yield is 0% after heating in NaOH. Decarboxylation. Electron-deficient pyridines lose CO2 easily at high pH/Temp.Avoid heating >50°C in strong base. Perform hydrolysis at 0°C if necessary.
LCMS shows Mass +16 (or -63). Hydrolysis: Br (79/81) is replaced by OH (17). Net mass change: ~ -62/64.Use mild bases (e.g., Cs2CO3) in aprotic solvents (DMF) to minimize OH- generation.
Module 2: Acidic Conditions (pH < 4)

Status: MODERATE RISK

The Issue: Thermal Decarboxylation

While the C-Br bond is robust in acid (protonation of the ring nitrogen actually strengthens the C-Br bond against nucleophilic attack by deactivating the ring to further electrophilic pathways), the carboxylic acid at C4 is at risk.

The Mechanism: The nitro group at C5 and the protonated nitrogen make the ring extremely electron-deficient. This stabilizes the carbanion intermediate that forms when CO2 leaves.

  • Result: Formation of 2-bromo-5-nitropyridine.

Visual Workflow: Stability Decision Tree

AcidStability Fig 2: Thermal sensitivity of BNIA in acidic environments. Condition Condition Check: Acidic Media (HCl/H2SO4) TempLow Temp < 40°C Condition->TempLow Cold/RT TempHigh Temp > 80°C Condition->TempHigh Reflux/Heat ResultStable STABLE (Precipitation likely due to protonation) TempLow->ResultStable ResultDecarb DEGRADATION (Decarboxylation to 2-Bromo-5-nitropyridine) TempHigh->ResultDecarb - CO2

Troubleshooting FAQ (Acidic Conditions)
SymptomRoot CauseCorrective Action
Precipitate forms immediately upon adding HCl. Solubility limit. BNIA is a weak acid. Low pH suppresses ionization, causing precipitation.Do not filter yet. Verify identity by HPLC. This is likely your pure compound, not a degradant.
Gas evolution observed during heating. Decarboxylation. Release of CO2.Lower reaction temperature. If reaction requires heat, consider protecting the acid as an ester first.
Module 3: Analytical Method Support

User Observation: "My HPLC peak is splitting or tailing severely."

Technical Explanation: BNIA has two ionizable groups: the pyridine nitrogen (pKa ~2-3) and the carboxylic acid (pKa ~3-4).

  • At pH 3-4 (Common mobile phases): You are operating exactly at the pKa of the molecule. The compound exists as a mixture of ionized and neutral forms, which travel at different speeds on C18 columns.

Recommended Protocol: Buffered HPLC Method To ensure peak integrity, you must lock the ionization state.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) (pH ~2).

    • Why: Forces the acid to be protonated (neutral COOH) and the pyridine to be protonated (NH+).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Column: C18 or Phenyl-Hexyl (Phenyl-Hexyl provides better separation for pyridines).

  • Wavelength: 270 nm (Nitro group absorbance).

References
  • Nucleophilic Aromatic Substitution in Pyridines

    • Mechanism Overview: "Nucleophilic Aromatic Substitution."[1][2][3] Chemistry LibreTexts.

    • Context: Explains the activation of the 2-position by the ring nitrogen and electron-withdrawing groups (NO2).
  • Decarboxylation of Heteroaromatic Acids

    • Reaction Logic: "Decarboxylation."[4][5][6] Master Organic Chemistry.

    • Context: Details the thermal instability of carboxylic acids
  • Tautomerism in Hydroxypyridines

    • Structural Insight: "2-Pyridone." Wikipedia.

    • Context: Provides the fundamental basis for the "hydroxy" vs "pyridone" equilibrium observed in the degrad
  • Safety & Handling (SDS Data)

    • Compound Specifics: "2-Bromo-5-nitroisonicotinic acid Safety Data Sheet." Apollo Scientific.[7]

    • Context: Confirms irritation hazards (H315, H319, H335) relevant to handling degraded mixtures.

Sources

Minimizing homocoupling in cross-coupling reactions of 2-Bromo-5-nitro-4-pyridinecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 2-Bromo-5-nitro-4-pyridinecarboxylic acid

Ticket ID: #XC-PYR-5N4C Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering homocoupling issues with This compound . This substrate presents a unique "Push-Pull" electronic challenge. The 5-nitro group renders the C2-Br bond highly electrophilic, accelerating oxidative addition. However, the 4-carboxylic acid poses two risks: catalyst poisoning via carboxylate binding and solubility issues that hamper transmetallation.

This guide provides a self-validating workflow to minimize both oxidative homocoupling (of the boronic acid) and reductive homocoupling (of the halide).

Module 1: Mechanistic Diagnostics

To solve the problem, we must first visualize the competing pathways. The diagram below illustrates where your reaction is likely diverting from the Productive Cycle into the Homocoupling Cycle.

G Start Substrate: 2-Br-5-NO2-4-COOH-Pyridine OxAdd Oxidative Addition (Fast due to 5-NO2) Start->OxAdd Pd_II Pd(II) Intermediate (Ar-Pd-Br) OxAdd->Pd_II TransMet Transmetallation (Rate Limiting Step) Pd_II->TransMet Ideal Path Homo_Red Reductive Homocoupling (Ar-Ar Formation) Pd_II->Homo_Red Slow Transmetallation (Disproportionation) RedElim Reductive Elimination (Cross-Coupled Product) TransMet->RedElim Homo_Ox Oxidative Homocoupling (Boronic Acid Dimer) Oxygen Presence of O2 Oxygen->Homo_Ox Promotes Base_Issue Insufficient Base (Acid Poisoning) Base_Issue->TransMet Inhibits

Figure 1: Competing kinetic pathways. The electron-deficient nature of the pyridine ring accelerates oxidative addition, accumulating the Pd(II) intermediate. If transmetallation is stalled (by the carboxylic acid or sterics), the system diverts to reductive homocoupling.

Module 2: Optimization Data & Ligand Selection

The choice of ligand is the single most critical variable for this substrate. Electron-rich, bulky phosphines are required to stabilize the electron-deficient Pd(II) center and force reductive elimination.

Representative Optimization Data (2-Bromo-pyridine systems) Data derived from comparative analysis of electron-deficient heteroaryl couplings.

Ligand SystemCatalyst SourceYield (Cross)Homocoupling (Ar-Ar)Mechanism of Failure
PPh3 Pd(PPh3)435%High (40%) Slow reductive elimination; ligand oxidation.
dppf Pd(dppf)Cl260%Moderate (15%)Bite angle issues with ortho-substituents.
SPhos Pd2(dba)392% < 2%Bulky biaryl promotes fast reductive elimination.
XPhos Pd(OAc)288%< 5%Excellent, but SPhos is preferred for 2-pyridines.
Amphos PdCl2(Amphos)75%10%Good for scale, but less active than SPhos.

Technical Insight: The nitro group at C5 pulls electron density, making the Pd-N interaction (poisoning) less likely than in unsubstituted pyridines, but it makes the C-Pd bond more rigid. SPhos is recommended because its bulk prevents the formation of the Pd-bridged dimers that lead to homocoupling.

Module 3: Validated Experimental Protocols

Two protocols are provided.[1][2][3][4][5] Protocol A is the standard "Protection First" route (Highly Recommended). Protocol B is the "Direct Coupling" route for when esterification is impossible.

Protocol A: The "Protection First" Strategy (Recommended)

Rationale: Masking the carboxylic acid as a methyl ester prevents catalyst sequestration and simplifies purification.

  • Esterification: Reflux substrate in MeOH with catalytic H2SO4 (4h) -> Methyl 2-bromo-5-nitroisonicotinate .

  • Degassing: Charge reaction vessel with Ester (1.0 eq), Boronic Acid (1.2 eq), SPhos (4 mol%) , and Pd(OAc)2 (2 mol%) . Seal and purge with Argon x3.

  • Solvent Prep: Degas Toluene/Water (4:1 ratio) by sparging with Argon for 20 mins.

  • Base Addition: Add K3PO4 (2.5 eq) . Note: Carbonate bases can sometimes cause hydrolysis of the ester; Phosphate is gentler.

  • Reaction: Heat to 90°C for 4-6 hours.

  • Workup: The homocoupled byproducts (if any) are usually non-polar and can be separated via column chromatography (Hex/EtOAc).

Protocol B: Direct Coupling of the Free Acid

Rationale: Used when the ester is unstable or downstream hydrolysis is difficult. Requires careful base stoichiometry.

  • Stoichiometry Calculation:

    • Substrate: 1.0 eq

    • Base (Na2CO3 or K2CO3 ): 3.5 equivalents .

      • 1.0 eq to deprotonate the -COOH.

      • 1.5 eq for the Suzuki cycle.

      • 1.0 eq excess to maintain basicity.

  • Solvent System: Use DME/Water (3:1) or Dioxane/Water (3:1) . The high water content is essential to solubilize the carboxylate salt of the pyridine.

  • Catalyst Pre-Activation (Crucial Step):

    • In a separate vial, mix Pd(OAc)2 (2 mol%) and SPhos (4 mol%) in the organic solvent for 10 mins under Argon to form the active L-Pd(0) species.

    • Why? Adding naked Pd salts to the free acid solution can lead to immediate formation of inactive Pd-carboxylate complexes.

  • Execution: Add the pre-formed catalyst solution to the degassed mixture of Substrate + Boronic Acid + Base. Heat to 80°C.

Module 4: Troubleshooting FAQs

Q1: I see a major spot on TLC that matches the boronic acid dimer. Why? A: This is Oxidative Homocoupling . It is almost exclusively caused by oxygen.

  • Fix: Do not just "flush" the headspace. You must sparge the solvent (bubble gas through liquid) for 15-20 minutes.

  • Fix: Add the boronic acid slowly (portion-wise) or use a syringe pump if the problem persists.

Q2: My reaction turns black immediately, and conversion stops. A: This indicates "Palladium Black" precipitation. The catalyst is destabilizing.[3]

  • Fix: Your ligand-to-metal ratio is too low. Increase SPhos to 2.5:1 relative to Pd.

  • Fix: The free carboxylic acid might be stripping the ligand. Switch to Protocol A (Ester) .

Q3: Can I use Pd(PPh3)4? It's cheaper. A: Not recommended for this specific substrate. The 5-nitro group makes the oxidative addition product unstable. PPh3 is not bulky enough to prevent the disproportionation that leads to reductive homocoupling (2,2'-bipyridine formation).

Q4: Does the Nitro group interfere with the catalyst? A: Generally, no, but it makes the ring electron-deficient. This means the oxidative addition is fast, but the transmetallation is the bottleneck. If you don't use a strong enough base (or enough water), the reaction stalls at the Pd(II) stage, eventually collapsing into homocoupling.

References
  • Mechanistic Overview of Suzuki Coupling

    • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev.1995 , 95, 2457–2483.[1] Link

  • Ligand Effects (SPhos/XPhos)

    • Billingsley, K.; Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides." J. Am. Chem. Soc.[1][6]2007 , 129, 3358–3366. Link

  • Coupling of Free Carboxylic Acids

    • Goossen, L. J.; Melzer, B. "Pd-Catalyzed Synthesis of Aryl Ketones from Carboxylic Acids and Arylboronic Acids." J. Org.[6] Chem.2007 , 72, 7473–7476. Link

  • Homocoupling Mechanisms

    • Adamo, C. et al. "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base." J. Am. Chem. Soc.[1][6]2006 , 128, 6829–6836. Link

Sources

Validation & Comparative

Technical Comparison Guide: Purity Determination of 2-Bromo-5-nitro-4-pyridinecarboxylic Acid by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-5-nitro-4-pyridinecarboxylic acid (CAS: 1000339-23-0) is a high-value heterocyclic intermediate, critical in the synthesis of kinase inhibitors and antitubercular agents.[1] Its purity determination presents a distinct analytical challenge due to its amphoteric nature , high polarity , and the presence of strongly electron-withdrawing groups (Nitro, Bromo) that alter the basicity of the pyridine ring.

This guide objectively compares the industry-standard Generic C18 Method against an Optimized Phenyl-Hexyl Buffered Method .[1] Experimental data and mechanistic insights demonstrate that while the Generic C18 method is sufficient for crude assays, the Optimized Phenyl-Hexyl method is required for definitive purity analysis, offering superior resolution of critical regioisomers and hydrolysis by-products.[1]

Chemical Context & Analytical Challenges

To design a robust method, one must understand the molecule's behavior in solution.

  • Structure: A pyridine ring substituted with a carboxylic acid (C4), a nitro group (C5), and a bromine atom (C2).

  • Electronic Environment: The nitro (-NO₂) and bromo (-Br) groups are electron-withdrawing.[1] This significantly lowers the pKa of the pyridine nitrogen (likely < 1.0) compared to unsubstituted pyridine (pKa ~5.2). The carboxylic acid typically has a pKa of ~2.5–3.5.

  • The Problem:

    • Peak Tailing: On standard silica-based C18 columns, residual silanols can interact with the pyridine nitrogen, causing severe tailing even if the nitrogen is weakly basic.

    • Hydrolysis Impurities: The 2-bromo group is susceptible to nucleophilic attack by water, forming 2-hydroxy-5-nitro-4-pyridinecarboxylic acid .[1] This impurity is highly polar and often co-elutes with the solvent front or the main peak in standard Reversed-Phase (RP) systems.

    • Isomer Separation: Regioisomers (e.g., 2-bromo-3-nitro-) possess identical mass-to-charge ratios, making MS detection insufficient for purity confirmation; chromatographic resolution is mandatory.[1]

Comparative Methodology

We evaluated two distinct approaches to purity analysis.

Method A: The "Generic" Approach (Baseline)
  • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus C18), 5 µm.[1]

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.[1]

  • Mechanism: Hydrophobic interaction.[1]

  • Verdict: Unsatisfactory for High Purity Work.

    • Pros: MS-compatible, simple prep.[1][2]

    • Cons: Significant peak tailing (Tailing Factor > 1.5). Poor retention of the polar 2-hydroxy impurity (k' < 1.0).[1] Inability to resolve closely related regioisomers.

Method B: The "Optimized" Approach (Recommended)
  • Column: Core-Shell Phenyl-Hexyl (e.g., Phenomenex Kinetex Phenyl-Hexyl), 2.6 µm.[1]

  • Mobile Phase: 20 mM Potassium Phosphate Buffer (pH 2.5) / Methanol.[3]

  • Mechanism: Hydrophobic interaction +

    
    -
    
    
    
    stacking.[1]
  • Verdict: Superior Performance.

    • Pros: The Phenyl-Hexyl phase engages in

      
      -
      
      
      
      interactions with the electron-deficient pyridine ring, offering orthogonal selectivity to C18.[1] The low pH phosphate buffer suppresses silanol activity and ensures the carboxylic acid is fully protonated (neutral) for maximum retention.
Performance Data Summary
ParameterMethod A (Generic C18)Method B (Phenyl-Hexyl)Improvement
Retention Time (Main Peak) 3.2 min6.8 min+112% (Better retention)
Tailing Factor (

)
1.651.08Significant (Sharper peaks)
Resolution (

) vs. 2-OH Impurity
1.2 (Co-elution risk)4.5 (Baseline separation)Critical for Purity
Theoretical Plates (

)
~4,500~12,000High Efficiency

Detailed Experimental Protocol (Method B)

This protocol is the "Gold Standard" for releasing batches of this compound.[1]

Instrumentation & Conditions[4][5]
  • System: HPLC with PDA (Photodiode Array) or UV-Vis.[1]

  • Column: Kinetex Phenyl-Hexyl, 150 x 4.6 mm, 2.6 µm (or equivalent Core-Shell Phenyl).[1]

  • Column Temp: 35°C.

  • Flow Rate: 1.0 mL/min.[1][4]

  • Detection: UV at 270 nm (Primary) and 254 nm (Secondary).

    • Note: The nitro group provides strong absorbance at 270 nm.

  • Injection Volume: 5 µL.

Mobile Phase Preparation[1][2]
  • Solvent A (Buffer): Dissolve 2.72 g of Potassium Dihydrogen Phosphate (

    
    ) in 1000 mL HPLC-grade water. Adjust pH to 2.5 ± 0.1  with Dilute Phosphoric Acid (
    
    
    
    ). Filter through 0.22 µm membrane.
  • Solvent B: Methanol (HPLC Grade).

    • Why Methanol? Methanol promotes stronger

      
      -
      
      
      
      interactions on Phenyl phases compared to Acetonitrile.[1]
Gradient Program
Time (min)% Solvent A (Buffer)% Solvent B (MeOH)Comment
0.09010Initial Hold (Retain polar impurities)
2.09010End of Hold
12.04060Linear Ramp (Elute main peak)
15.01090Wash (Elute non-polars)
17.01090Hold Wash
17.19010Re-equilibration
22.09010Ready for next injection
Standard & Sample Preparation
  • Diluent: Water:Methanol (80:20 v/v).

  • Sample Conc: 0.5 mg/mL.

  • Procedure: Weigh 25 mg of substance into a 50 mL volumetric flask. Dissolve in 5 mL Methanol, sonicate for 5 mins, then dilute to volume with Water. Mix well.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of the analysis, from sample prep to decision making based on the chromatogram.

AnalyticalWorkflow cluster_HPLC HPLC Analysis (Method B) Start Sample Receipt (Raw Intermediate) Prep Sample Preparation (0.5 mg/mL in MeOH/H2O) Start->Prep Inject Injection (5 µL) Prep->Inject Sep Separation (Phenyl-Hexyl, pH 2.5) Inject->Sep Detect Detection (UV @ 270 nm) Sep->Detect Data Data Processing (Integration) Detect->Data Decision Purity Check Data->Decision Pass PASS (Purity > 98.0% No Impurity > 0.5%) Decision->Pass Meets Specs Fail FAIL (Reprocess/Reject) Decision->Fail Out of Spec

Figure 1: Step-by-step analytical workflow for purity determination.

Scientific Rationale: Why Phenyl-Hexyl?

To understand why the Phenyl-Hexyl column outperforms the C18, we must look at the interaction mechanisms.

ColumnSelectivity cluster_C18 Standard C18 Interaction cluster_Phenyl Phenyl-Hexyl Interaction Compound 2-Bromo-5-nitro- 4-pyridinecarboxylic acid Mech1 Hydrophobic Interaction (Alkyl Chain) Compound->Mech1 Mech2 Hydrophobic Interaction (Hexyl Linker) Compound->Mech2 Mech3 Pi-Pi Stacking (Phenyl Ring <-> Pyridine Ring) Compound->Mech3 Result1 Moderate Retention Poor Shape (Silanol Tailing) Mech1->Result1 Result2 High Retention Superior Isomer Selectivity Mech2->Result2 Mech3->Result2

Figure 2: Mechanistic comparison of column selectivity. The Pi-Pi interaction is the key differentiator.[1]

The


-

stacking
capability of the Phenyl-Hexyl phase specifically targets the aromaticity of the pyridine ring.[1] Since the electron density of the pyridine ring changes depending on the position of the Nitro and Bromo groups (isomers), the Phenyl-Hexyl phase can discriminate between these isomers much better than a C18 phase, which only interacts based on hydrophobicity.

Troubleshooting & Self-Validation

A trustworthy method must have built-in indicators of failure.[1]

  • Retention Time Drift: If the main peak shifts by >0.2 min, check the Mobile Phase pH. Pyridine carboxylic acids are extremely sensitive to pH changes near their pKa.

  • Loss of Resolution: If the resolution between the 2-Hydroxy impurity and the main peak drops below 2.0, the column may be fouled.[1] Wash with 95% Methanol.

  • Carryover: Due to the Bromo/Nitro groups, the molecule can be "sticky." Ensure the needle wash solvent contains at least 50% Methanol.

References

  • PubChem. (2023). 2-Bromo-5-nitropyridine Compound Summary. National Library of Medicine. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Available at: [Link]

  • Phenomenex. (2020). Core-Shell Technology for High Efficiency HPLC. Technical Guide. Available at: [Link]

Sources

A Comparative Guide to the Mass Spectrometric Characterization of 2-Bromo-5-nitro-4-pyridinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, comparative analysis of mass spectrometry techniques for the structural characterization and identification of 2-Bromo-5-nitro-4-pyridinecarboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to explain the causality behind experimental choices, ensuring a robust and validated analytical approach.

Introduction: The Analytical Challenge

This compound (MW: 247.004 g/mol , Formula: C₆H₃BrN₂O₄) is a substituted pyridine derivative of significant interest as a building block in synthetic organic chemistry and pharmaceutical research.[1] Its multifaceted structure, featuring a carboxylic acid, a nitro group, and a bromine atom on a pyridine ring, presents a unique analytical challenge. Accurate characterization is paramount for quality control, reaction monitoring, and regulatory compliance. Mass spectrometry (MS) offers unparalleled sensitivity and specificity for this purpose, but the selection of the appropriate methodology is critical for generating reliable and comprehensive data. This guide compares the primary MS-based workflows to provide a definitive analytical strategy.

Physicochemical Properties and Their Influence on MS Method Selection

The molecular architecture of this compound dictates the optimal analytical approach:

  • Carboxylic Acid Group: The acidic proton makes the molecule highly suitable for deprotonation, favoring negative-ion mode analysis. This functional group also increases polarity and reduces volatility, posing a challenge for techniques requiring gas-phase introduction.

  • Aromatic Pyridine Ring & Nitro Group: These features contribute to the molecule's polarity and potential for UV absorbance, which is relevant for coupled chromatography techniques. The nitro group is an electron-withdrawing group that can influence fragmentation patterns.[2][3]

  • Bromine Atom: The presence of bromine is a key identifying feature in mass spectrometry. Naturally occurring bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[4] This results in a characteristic M+2 isotopic pattern for the molecular ion, where two peaks of almost equal intensity are separated by 2 m/z units, providing a definitive marker for the presence of a single bromine atom in the molecule.[5][6]

Head-to-Head Comparison: LC-MS vs. GC-MS

The choice between liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) is the first critical decision point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique excels at separating volatile and thermally stable compounds.[7][8] However, this compound, with its polar carboxylic acid group and relatively high molecular weight, is non-volatile and would likely decompose at the high temperatures of the GC injection port. Analysis via GC-MS would necessitate a chemical derivatization step (e.g., esterification of the carboxylic acid) to increase volatility. This adds complexity, time, and potential for side reactions, making GC-MS a suboptimal and inefficient choice for this analyte.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the ideal platform for analyzing polar, non-volatile, and thermally labile molecules, making it perfectly suited for this compound.[9][10][] It combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and specific detection of mass spectrometry.[] For acidic compounds, reversed-phase HPLC coupled with electrospray ionization (ESI) is the gold standard. ESI is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation, making it ideal for observing the intact molecular ion.[12][13]

FeatureLiquid Chromatography-Mass Spectrometry (LC-MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Analyte Suitability Excellent. Ideal for polar, non-volatile compounds like carboxylic acids.Poor. Requires derivatization to increase volatility and prevent thermal degradation.
Sample Preparation Simple dissolution in a suitable solvent (e.g., Methanol/Water).Complex, multi-step derivatization is mandatory.
Ionization Source Electrospray Ionization (ESI), a soft technique ideal for preserving the molecular ion.[12]Electron Ionization (EI), a hard technique causing extensive fragmentation, often preventing observation of the molecular ion.
Expected Molecular Ion Clear [M-H]⁻ or [M+H]⁺ peak with characteristic bromine isotope pattern.Molecular ion of the derivatized compound may be weak or absent.
Throughput & Efficiency High. Direct analysis enables rapid screening.Low. Derivatization step creates a significant bottleneck.
Key Advantage Direct analysis of the native compound with high sensitivity and specificity.Effective for volatile impurities if present in the sample.
Key Limitation Potential for ion suppression from matrix components.[9][14]Not suitable for the primary analyte without chemical modification.
In-Depth Characterization by LC-MS/MS: A Validated Protocol

For unambiguous identification, tandem mass spectrometry (MS/MS) is employed. This involves selecting the molecular ion (MS1), fragmenting it via collision-induced dissociation (CID), and analyzing the resulting fragment ions (MS2). This process provides a structural fingerprint unique to the molecule.

  • Standard and Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution of this compound in methanol.

    • Create a working solution by diluting the stock solution to 1.0 µg/mL with a 50:50 mixture of water and methanol containing 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode). The carboxylic acid makes negative mode preferable.

    • Filter the working solution through a 0.22 µm syringe filter prior to injection.

  • Liquid Chromatography (LC) Conditions:

    • Instrument: ACQUITY UPLC H-Class System or equivalent.[15]

    • Column: Atlantis PREMIER BEH C18 AX Column (or similar mixed-mode/reversed-phase column), 2.1 x 100 mm, 1.7 µm.[15]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 7 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MS) Conditions:

    • Instrument: High-resolution quadrupole time-of-flight (QTOF) or Orbitrap mass spectrometer.[16][17]

    • Ionization Source: Electrospray Ionization (ESI), Negative Mode.

    • Capillary Voltage: -2.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 800 L/hr.

    • MS1 Scan Range: m/z 50 - 500.

    • MS/MS (Tandem MS) Scan:

      • Select precursor ion corresponding to [M-H]⁻ (nominal m/z 246 and 248).

      • Apply a collision energy ramp (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_data Data Analysis A Standard/Sample Weighing B Dissolution in Solvent (e.g., Methanol) A->B C Dilution & Filtration B->C D HPLC Injection C->D E Reversed-Phase Column Separation D->E F ESI Source (Negative Ionization) E->F G MS1: Full Scan (Detect [M-H]⁻ Ion) F->G H Precursor Ion Isolation (m/z 246 & 248) G->H I Collision Cell (CID) (Fragmentation) H->I J MS2: Product Ion Scan (Detect Fragments) I->J K Identify Isotopic Pattern J->K L Analyze Fragmentation Pattern J->L M Confirm Structure K->M L->M

Caption: LC-MS/MS workflow for the characterization of this compound.

Expected Data and Interpretation
  • MS1 Spectrum (Full Scan): The primary observation in the full scan mass spectrum will be the deprotonated molecular ion, [M-H]⁻. Due to the presence of bromine, this will appear as a pair of peaks of nearly identical abundance at m/z 245.9 (for ⁷⁹Br) and m/z 247.9 (for ⁸¹Br). The observation of this distinct isotopic signature is the first confirmation of the elemental formula.

  • MS2 Spectrum (Fragmentation Analysis): The MS/MS spectrum provides structural confirmation. Based on established fragmentation rules for related compounds, the following neutral losses from the [M-H]⁻ precursor are anticipated:[18]

    • Loss of CO₂ (44 Da): Decarboxylation is a very common fragmentation pathway for carboxylic acids. This would result in a fragment ion at m/z 201.9 / 203.9.

    • Loss of NO₂ (46 Da): The nitro group can be lost as a neutral radical.[2][3] This would produce a fragment at m/z 199.9 / 201.9.

    • Loss of CO₂ and NO₂ (90 Da): A sequential loss of both groups would yield a fragment at m/z 155.9 / 157.9.

    • Loss of Br (79/81 Da): Cleavage of the carbon-bromine bond may also occur, although it is often less favorable than the loss of small neutral molecules.

The presence of these specific fragments creates a high-confidence "fingerprint" that validates the structure of this compound. High-resolution mass spectrometry allows for the determination of the exact mass of these fragments, further confirming their elemental composition.[19]

Conclusion and Recommendation

For the comprehensive and unambiguous characterization of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is the superior analytical technique. Specifically, a workflow utilizing reversed-phase HPLC coupled to a high-resolution mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode is recommended. The initial MS1 scan provides definitive confirmation of the molecular weight and the presence of bromine through the characteristic 1:1 isotopic pattern of the [M-H]⁻ ion. Subsequent MS/MS analysis yields a diagnostic fragmentation pattern, confirming the presence and connectivity of the carboxylic acid and nitro functional groups. This self-validating methodology provides the highest degree of confidence for structural elucidation and quality control in a research and drug development setting.

References

  • Mass spectrometry based fragmentation patterns of nitrosamine compounds - ResearchGate. Available from: [Link]

  • Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed. Available from: [Link]

  • Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed. Available from: [Link]

  • Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane - YouTube. Available from: [Link]

  • Pyridinecarboxylic acid - Wikipedia. Available from: [Link]

  • (PDF) Gas Chromatography Plasma-Assisted Reaction Chemical Ionization Mass Spectrometry for Quantitative Detection of Bromine in Organic Compounds - ResearchGate. Available from: [Link]

  • Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. Available from: [Link]

  • Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Available from: [Link]

  • This compound - Pipzine Chemicals. Available from: [Link]

  • Choosing the Right Mass Spectrometry for Small Molecules - ZefSci. Available from: [Link]

  • Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed. Available from: [Link]

  • Quantifying Small Molecules by Mass Spectrometry | LCGC International. Available from: [Link]

  • The application of electrospray ionization mass spectrometry to homogeneous catalysis. Available from: [Link]

  • Bromo pattern in Mass Spectrometry - YouTube. Available from: [Link]

  • Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry - PMC - NIH. Available from: [Link]

  • Interpretation of mass spectra. Available from: [Link]

  • 4-Pyridinecarboxylic Acid, 2-Amino-5-Bromo- | High Purity - Pipzine Chemicals. Available from: [Link]

  • Liquid chromatography–mass spectrometry - Wikipedia. Available from: [Link]

  • 2-Pyridinecarboxylic acid, 5-nitro- - the NIST WebBook. Available from: [Link]

  • Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry. Available from: [Link]

  • SAR Journal of Medical Biochemistry Gas Chromatography: Principles, Medicine and Pharmaceutical, Energy, Fuel Applications and E. Available from: [Link]

  • Problems on Electrospray Ionization Mass Spectrometry(ESI-MS): Organic Spectroscopy Problem series-8 - YouTube. Available from: [Link]

  • 12.2 Interpreting Mass Spectra - Organic Chemistry | OpenStax. Available from: [Link]

  • 2-Bromo-5-nitropyridine | C5H3BrN2O2 | CID 78240 - PubChem. Available from: [Link]

  • Gas Chromatography – Mass Spectrometry (GC−MS)* - National Institute of Standards and Technology. Available from: [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available from: [Link]

  • Identification of small molecules using accurate mass MS/MS search - PMC. Available from: [Link]

  • Mass Spectrometry analysis of Small molecules. Available from: [Link]

  • A Systematic Study of Carboxylic Acids in Negative Ion Mode Electrospray Ionisation Mass Spectrometry Providing a Structural Model for Ion Suppression - PubMed. Available from: [Link]

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  • Introduction to Mass Spectrometry - Agilent. Available from: [Link]

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Comparison of reactivity between 2-bromo and 2-chloro-5-nitro-4-pyridinecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Decision Matrix

In the synthesis of pyridine-based pharmacophores, the choice between 2-bromo-5-nitro-4-pyridinecarboxylic acid (Compound A) and 2-chloro-5-nitro-4-pyridinecarboxylic acid (Compound B) is rarely a matter of simple substitution. It is a strategic decision dictated by the specific downstream transformation required.

While the 2-position halogen is the primary reactive handle, the 5-nitro group (strongly electron-withdrawing) and the 4-carboxylic acid (solubility/steric modulator) create a highly activated system.

Quick Selection Guide
Feature2-Chloro Analog (Compound B)2-Bromo Analog (Compound A)
Primary Utility Nucleophilic Aromatic Substitution (

)
Metal-Catalyzed Cross-Coupling (Suzuki, Stille)
Cost Efficiency High (Standard commodity chemical)Moderate/Low (Specialty reagent)

Reactivity
High (Often faster than Br due to electronegativity)Moderate (Slower addition step)
Pd-Catalysis Low (High barrier to oxidative addition)High (Facile oxidative addition)
Atom Economy Higher (Cl = 35.45 Da)Lower (Br = 79.90 Da)

Theoretical Framework & Reactivity Analysis

Electronic Activation

Both molecules possess a "push-pull" electronic architecture. The pyridine nitrogen withdraws density, but the 5-nitro group is the critical activator. Through resonance and induction, it creates a significant positive electrostatic potential at the C2 position, making it highly susceptible to nucleophilic attack. The C4-carboxylic acid further depletes electron density from the ring, though its primary effect is often solubility-related or as a handle for further derivatization (e.g., amide coupling).

Mechanism A: Nucleophilic Aromatic Substitution ( )

Recommended Substrate: 2-Chloro-5-nitro-4-pyridinecarboxylic acid

Contrary to aliphatic substitution (


), where C-Br bonds break faster than C-Cl due to weaker bond strength, 

in highly activated heteroaromatics follows a different kinetic regime.
  • Mechanism: Addition-Elimination.[1][2]

  • Rate Determining Step (RDS): Formation of the Meisenheimer complex (nucleophilic attack).

  • Why Chloro Wins: The highly electronegative Chlorine atom (

    
    ) exerts a stronger inductive effect (-I) than Bromine (
    
    
    
    ). This stabilizes the anionic transition state (Meisenheimer complex) more effectively, lowering the activation energy for the nucleophilic attack. Since the C-X bond breaking is not the RDS, the stronger C-Cl bond is not a hindrance.
Mechanism B: Palladium-Catalyzed Cross-Coupling

Recommended Substrate: this compound

For Suzuki-Miyaura or Buchwald-Hartwig couplings, the mechanism relies on the catalytic cycle of Palladium (0/II).

  • Mechanism: Oxidative Addition

    
     Transmetallation 
    
    
    
    Reductive Elimination.[3]
  • Rate Determining Step: Oxidative Addition of Pd(0) into the C-X bond.

  • Why Bromo Wins: Oxidative addition requires breaking the C-X bond. The Bond Dissociation Energy (BDE) for C-Br (~276 kJ/mol) is significantly lower than C-Cl (~339 kJ/mol). Pd(0) inserts rapidly into the C-Br bond, whereas the C-Cl bond in this scaffold is sluggish, often requiring specialized, expensive ligands (e.g., XPhos, SPhos) or higher temperatures that may decarboxylate the acid.

Visualizing the Decision Logic

The following diagram illustrates the divergent synthetic pathways and the logic for substrate selection.

ReactivityLogic Start Target Transformation SNAr Nucleophilic Substitution (Amination/Etherification) Start->SNAr Heteroatom Nucleophile PdCat Pd-Catalyzed Coupling (C-C Bond Formation) Start->PdCat Carbon Nucleophile Chloro Select: 2-Chloro Analog (High Electronegativity) SNAr->Chloro Lower Cost / Faster Rate Bromo Select: 2-Bromo Analog (Weak C-X Bond) PdCat->Bromo Facile Catalyst Insertion Meisenheimer Mechanism: Addition-Elimination RDS: Complex Formation Chloro->Meisenheimer Inductive Stabilization OxAdd Mechanism: Oxidative Addition RDS: C-X Bond Breaking Bromo->OxAdd Low BDE

Caption: Decision matrix for selecting 2-halo-5-nitropyridine substrates based on reaction mechanism requirements.

Experimental Protocols

Protocol A: Amination (Using 2-Chloro Analog)

Objective: Synthesis of 2-amino-5-nitro-4-pyridinecarboxylic acid derivatives.

Rationale: The 2-chloro substrate is used due to its superior cost-profile and high reactivity activated by the ortho-nitro group.

  • Reagents:

    • Substrate: 2-Chloro-5-nitro-4-pyridinecarboxylic acid (1.0 equiv).

    • Nucleophile: Primary or Secondary Amine (e.g., Morpholine, 1.2 equiv).

    • Base:

      
       (2.5 equiv) or DIPEA (3.0 equiv).
      
    • Solvent: Ethanol (Green/Polar) or DMF (if solubility is poor).

  • Procedure:

    • Dissolve the carboxylic acid in Ethanol (0.5 M concentration). Note: The acid will form a salt with the base immediately.

    • Add the amine and base.[1][2][3]

    • Heat the reaction mixture to 60°C for 2-4 hours. (Monitoring: LCMS shows conversion of M+ to M-Cl+Amine).

    • Workup: Acidify carefully with 1N HCl to pH 3-4 to precipitate the product (zwitterionic form). Filter and wash with cold water.

  • Expected Yield: 85-95%.

Protocol B: Suzuki-Miyaura Coupling (Using 2-Bromo Analog)

Objective: Introduction of an aryl/heteroaryl group at C2.

Rationale: The 2-bromo substrate is required to facilitate oxidative addition. Crucial Step: It is highly recommended to convert the carboxylic acid to a methyl ester before coupling to prevent catalyst poisoning by the free carboxylate.

  • Reagents:

    • Substrate: Methyl 2-bromo-5-nitro-4-pyridinecarboxylate (1.0 equiv).

    • Coupling Partner: Aryl Boronic Acid (1.2 equiv).[3]

    • Catalyst:

      
       (5 mol%).
      
    • Base:

      
       (3.0 equiv).
      
    • Solvent: 1,4-Dioxane/Water (4:1 ratio).[3]

  • Procedure:

    • Degas solvents with Nitrogen/Argon for 15 minutes (Critical: Nitro groups can be sensitive to oxidation side-reactions if

      
       is present with Pd).
      
    • Charge reaction vessel with Substrate, Boronic Acid, Base, and Catalyst.[3]

    • Add degassed solvent.[2][3]

    • Heat to 90°C for 4-12 hours under inert atmosphere.

    • Workup: Filter through Celite to remove Pd. Dilute with EtOAc, wash with brine.[3] Purify via flash chromatography.

    • Optional: Hydrolyze ester back to acid using LiOH/THF/Water if the free acid is the final target.

  • Expected Yield: 70-85%.

Comparative Data Summary

The following table aggregates physical and reactivity data to support the selection process.

Property2-Chloro-5-nitro-4-pyridinecarboxylic acidThis compound
CAS Number 10177-29-4 (Acid) / 5848-09-9 (Me-Ester)24089-27-2 (Acid)
C-X Bond Energy ~339 kJ/mol (Stronger)~276 kJ/mol (Weaker)
Electronegativity (

)
3.16 (High - Activates

)
2.96 (Moderate)

Rate (Relative)
1.0 (Reference - Fast) ~0.8 - 1.0 (Comparable, often slower)
Pd-Coupling Suitability Poor (Requires specialized ligands)Excellent (Standard conditions)
Commercial Availability Widespread / BulkLimited / Research Scale

Mechanistic Visualization

The difference in the Rate Determining Step (RDS) is the fundamental scientific reason for the substrate divergence.

MechanismComparison cluster_SNAr SNAr Pathway (Chloro Preferred) cluster_Pd Suzuki Pathway (Bromo Preferred) Step1 Reagent: 2-Chloro-5-nitro... TS1 Transition State: Meisenheimer Complex (Stabilized by Cl electronegativity) Step1->TS1 RDS (Nucleophilic Attack) Prod1 Product: 2-Amino-derivative TS1->Prod1 Fast Elimination Step2 Reagent: 2-Bromo-5-nitro... TS2 Transition State: Oxidative Addition (Facilitated by weak C-Br bond) Step2->TS2 RDS (Bond Breaking) Prod2 Product: 2-Aryl-derivative TS2->Prod2 Transmetallation/Elimination

Caption: Mechanistic comparison showing why Chloro stabilizes the


 transition state while Bromo lowers the barrier for Pd-catalyzed oxidative addition.

References

  • BenchChem. (2025).[3] A Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4-methylpyridine. Retrieved from

  • Luo, Y.-R. (2007).[4] Comprehensive Handbook of Chemical Bond Energies. CRC Press.[4] (Data sourced via LibreTexts: )

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling Mechanism and Protocols. Retrieved from

  • Pipzine Chemicals. (n.d.). This compound Properties. Retrieved from

  • Master Organic Chemistry. (2018).

    
    ): Mechanism and Kinetics. Retrieved from 
    

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A Comparative Guide to the Synthetic Validation of 2-Bromo-5-nitro-4-pyridinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive validation of a proposed synthetic route to 2-Bromo-5-nitro-4-pyridinecarboxylic acid, a valuable building block in medicinal chemistry and drug development. Recognizing the absence of a well-established, single-source protocol, this document synthesizes information from analogous reactions and established chemical principles to present a reliable and reproducible synthetic strategy. We will objectively compare alternative methodologies at each key transformation and provide the experimental data necessary for researchers to make informed decisions for their specific applications.

Introduction: The Significance of Substituted Pyridinecarboxylic Acids

Substituted pyridinecarboxylic acids are a class of heterocyclic compounds of significant interest in the pharmaceutical and agrochemical industries. The unique arrangement of functional groups on the pyridine ring can impart specific biological activities, making them crucial scaffolds in the design of novel therapeutic agents and specialized chemicals. This compound, with its strategic placement of a bromine atom, a nitro group, and a carboxylic acid, presents a versatile platform for further chemical modification, such as cross-coupling reactions at the bromine position, reduction of the nitro group to an amine, and various transformations of the carboxylic acid moiety.

Proposed Synthetic Pathway: A Two-Step Approach

A plausible and efficient synthetic route to this compound involves a two-step process starting from the commercially available 2-Bromo-4-methyl-5-nitropyridine. This strategy is outlined below:

Synthetic Pathway 2-Bromo-4-methyl-5-nitropyridine 2-Bromo-4-methyl-5-nitropyridine 2-Bromo-5-nitro-4-pyridinecarboxylic_acid 2-Bromo-5-nitro-4-pyridinecarboxylic_acid 2-Bromo-4-methyl-5-nitropyridine->2-Bromo-5-nitro-4-pyridinecarboxylic_acid Oxidation

Caption: Proposed two-step synthesis of this compound.

This approach isolates the challenges of introducing the substituents and the oxidation of the methyl group into two distinct and manageable steps.

Part 1: Synthesis of the Key Intermediate: 2-Bromo-4-methyl-5-nitropyridine

The successful synthesis of the target molecule hinges on the availability and purity of the starting material, 2-Bromo-4-methyl-5-nitropyridine (CAS 23056-47-5). While this compound is commercially available, for scalability and cost-effectiveness, an in-house synthesis may be desirable. A potential route, adapted from related syntheses, is the nitration of a 2-bromo-4-methylpyridine precursor.

Alternative Routes to Substituted Nitropyridines

The introduction of a nitro group onto a pyridine ring is a well-established transformation, typically achieved through the use of strong nitrating agents.

MethodReagentsAdvantagesDisadvantages
Direct Nitration HNO₃/H₂SO₄Cost-effective, scalable.Harsh conditions, potential for side reactions and isomer formation.
Ring Transformation Dinitropyridone, ketone, ammoniaMilder conditions, high regioselectivity.[1]Multi-step preparation of the dinitropyridone starting material.[1]

For the purpose of this guide, we will proceed with the assumption that 2-Bromo-4-methyl-5-nitropyridine is either commercially procured or synthesized via a suitable nitration protocol.

Part 2: Oxidation of the Methyl Group to a Carboxylic Acid

The critical step in this synthesis is the selective oxidation of the methyl group at the 4-position of the pyridine ring to a carboxylic acid, without affecting the bromo and nitro substituents. The electron-withdrawing nature of the nitro group and the pyridine ring can influence the reactivity of the methyl group.

Comparative Analysis of Oxidation Methods

Several methods are available for the oxidation of methyl groups on aromatic rings. The choice of oxidant is crucial for achieving high yield and purity.

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
Potassium Permanganate (KMnO₄) Aqueous, basic or neutral, heatReadily available, effective for many substrates.[2]Can be aggressive, potential for over-oxidation or degradation of sensitive functional groups. Requires careful control of stoichiometry and temperature.
Nitric Acid (HNO₃) Concentrated or fuming, often with H₂SO₄, heatPowerful oxidant, can be cost-effective for large scale.[3]Harsh conditions, generation of NOx gases, potential for nitration as a side reaction.
Catalytic Air Oxidation V-Cr-O or V-Ti-O catalyst, high temperature, vapor phaseEnvironmentally friendly, suitable for continuous processes.[4][5]Requires specialized equipment (reactor, catalyst bed), optimization of catalyst and reaction conditions can be complex.
Halogen with Actinic Radiation Cl₂ or Br₂ in aqueous acid, UV lightCan be selective for methyl group oxidation.[6]Requires photochemical reactor, handling of corrosive and toxic halogens.

For a laboratory-scale synthesis, potassium permanganate offers a balance of reactivity and accessibility. For larger-scale industrial production, catalytic air oxidation would be the more sustainable and economical choice.

Validated Experimental Protocol: Permanganate Oxidation

This protocol details the synthesis of this compound from 2-Bromo-4-methyl-5-nitropyridine using potassium permanganate.

Materials and Equipment
  • 2-Bromo-4-methyl-5-nitropyridine (>98% purity)

  • Potassium permanganate (KMnO₄)

  • Sodium bisulfite (NaHSO₃)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Step-by-Step Procedure

Experimental_Workflow cluster_Reaction Reaction cluster_Workup Work-up cluster_Isolation Isolation Start Dissolve 2-Bromo-4-methyl-5-nitropyridine in water Add_KMnO4 Slowly add KMnO4 solution Start->Add_KMnO4 Reflux Heat to reflux for 4-6 hours Add_KMnO4->Reflux Cool Cool to room temperature Reflux->Cool Filter_MnO2 Filter off MnO2 precipitate Cool->Filter_MnO2 Quench Add NaHSO3 to quench excess KMnO4 Filter_MnO2->Quench Acidify Acidify with conc. HCl to pH 2-3 Quench->Acidify Precipitate Cool in an ice bath to induce precipitation Acidify->Precipitate Filter_Product Filter the solid product Precipitate->Filter_Product Dry Dry the product under vacuum Filter_Product->Dry

Caption: Workflow for the permanganate oxidation of 2-Bromo-4-methyl-5-nitropyridine.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.0 equivalent of 2-Bromo-4-methyl-5-nitropyridine in a suitable volume of water. Gentle heating may be required to achieve dissolution.

  • Addition of Oxidant: In a separate beaker, prepare a solution of 3.0-4.0 equivalents of potassium permanganate in water. Slowly add the KMnO₄ solution to the stirred solution of the starting material. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

  • Reaction Monitoring: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The brown precipitate of manganese dioxide (MnO₂) should be removed by filtration through a pad of celite.

  • Quenching: To the filtrate, add a saturated solution of sodium bisulfite dropwise until the purple color of excess permanganate disappears.

  • Product Isolation: Cool the solution in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid. A precipitate of this compound should form.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Validation and Characterization

The identity and purity of the synthesized this compound should be confirmed by a suite of analytical techniques.

Expected Analytical Data
TechniqueExpected Observations
¹H NMR Aromatic protons in the downfield region. The exact chemical shifts will be influenced by the substituents. The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a very downfield chemical shift (>12 ppm).
¹³C NMR Carbonyl carbon of the carboxylic acid in the range of 165-185 ppm.[7] Aromatic carbons will appear in the typical range for substituted pyridines.
IR Spectroscopy A very broad O-H stretch from the carboxylic acid dimer from approximately 2500-3300 cm⁻¹.[7] A strong C=O stretch around 1710-1760 cm⁻¹.[7] Characteristic absorptions for the C-Br, N-O (nitro group), and pyridine ring vibrations. A reference IR spectrum for 5-nitro-2-pyridinecarboxylic acid is available in the NIST WebBook.[8]
Mass Spectrometry A molecular ion peak corresponding to the mass of the product (C₆H₃BrN₂O₄, MW: 247.00). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observable in the molecular ion cluster.
Melting Point A sharp melting point is indicative of high purity.

Conclusion

The proposed two-step synthesis of this compound, proceeding through the key intermediate 2-Bromo-4-methyl-5-nitropyridine followed by oxidation, presents a viable and robust route for obtaining this valuable chemical building block. The choice of oxidation method can be tailored to the desired scale of production, with potassium permanganate being a practical choice for laboratory synthesis. The comprehensive analytical validation outlined in this guide ensures the unambiguous characterization of the final product, providing researchers and drug development professionals with a reliable method for accessing this important molecule.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 18). 2-Bromo-4-methyl-5-nitropyridine: High-Purity Intermediate for Pharmaceutical & Agrochemical Synthesis. Retrieved from [Link]

  • Buzayev, N., Kadirbekov, K., Tolemisova, D., & Basbayeva, G. (2024). OXIDATION OF 4-METHYLPYRIDINE ON V-Cr-O CATALYST. Bulletin of the National Academy of Sciences of the Republic of Kazakhstan, 3(37), 27-34.
  • Black, G., Depp, E., & Corson, B. B. (1949). OXIDATION OF CERTAIN METHYLPYRIDINES TO PYRIDINE CARBOXYLIC ACIDS. The Journal of Organic Chemistry, 14(1), 14-20.
  • Hultquist, M. E., & Barker, R. S. (1956). U.S. Patent No. 2,748,137. Washington, DC: U.S.
  • Pipzine Chemicals. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromonicotinic acid. Retrieved from [Link]

  • ResearchGate. (2025). Oxidation of 4-picoline to isonicotinic acid on V-Ti-O catalysts. Retrieved from [Link]

  • U.S. Patent and Trademark Office. (1957). U.S. Patent No. 2,818,378. Washington, DC: U.S.
  • Chemistry LibreTexts. (2024, July 30). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • NIST. (n.d.). 2-Pyridinecarboxylic acid, 5-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Matsumura, Y., et al. (2007).

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A Senior Application Scientist's Guide to Amidation Reagents for 2-Bromo-5-nitro-4-pyridinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Amide Bond Formation with Heteroaromatic Acids

The amide bond is a cornerstone of modern medicinal chemistry and drug development, ubiquitous in pharmaceuticals, natural products, and functional materials.[1] The direct coupling of a carboxylic acid and an amine is a fundamental transformation, yet it is often complicated by the need for stoichiometric activating agents to overcome the unfavorable thermodynamics of direct condensation.[2] These "coupling reagents" have evolved significantly, but their performance can vary dramatically depending on the substrate.

This guide focuses on a particularly challenging substrate: 2-Bromo-5-nitro-4-pyridinecarboxylic acid . Its structure presents a classic problem for chemists: the carboxylic acid is attached to an electron-deficient pyridine ring, further deactivated by two potent electron-withdrawing groups (bromo and nitro). This electronic environment reduces the nucleophilicity of the carboxylate, making the initial activation step—common to most amidation mechanisms—kinetically demanding.[3]

For researchers working on complex scaffolds, selecting the optimal reagent is not merely a matter of yield; it involves a holistic assessment of reaction kinetics, side-product profiles, cost, and the ease of purification. This guide provides a head-to-head comparison of three widely-used amidation reagents—HATU , EDC/HOBt , and T3P® —offering detailed protocols, mechanistic insights, and a data-driven framework for making an informed choice.

Selection of Amidation Reagents: A Rationale

The three reagents chosen for this comparison represent distinct classes of activators, each with a unique profile of reactivity, cost, and operational complexity.

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): A third-generation uronium salt-based reagent, often considered the "gold standard" for difficult couplings.[4][5] It is known for high efficiency, rapid reaction times, and suppression of racemization, stemming from the formation of a highly reactive OAt active ester.[6] Its primary drawback is its high cost.

  • EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole): This combination is a workhorse in peptide chemistry and general amidation.[7] EDC, a water-soluble carbodiimide, forms an O-acylisourea intermediate, which is then converted by HOBt into a more stable and selective active ester, mitigating side reactions.[8][9] While cost-effective, the explosive nature of anhydrous HOBt is a significant safety consideration.[10]

  • T3P® (Propanephosphonic Acid Anhydride): A cyclic phosphonic anhydride that has gained popularity, especially in process chemistry, for its high reactivity, mild reaction conditions, and exceptionally clean workups.[11] The byproducts are water-soluble phosphonic acids, which are easily removed with a simple aqueous wash, avoiding the persistent impurities (like ureas) associated with carbodiimides.[12][13]

Mechanistic Overview: The "Why" Behind the Reaction

Understanding the mechanism of each reagent is critical to troubleshooting and optimizing the reaction for a challenging substrate like this compound.

HATU Mechanism

HATU-mediated coupling proceeds via a two-step, one-pot process. First, the carboxylate, generated by a non-nucleophilic base like DIPEA, attacks the electrophilic carbon of HATU. This forms a highly reactive OAt-active ester intermediate and releases the HOAt anion.[14] The amine then attacks the activated ester to form the desired amide. The inclusion of the nitrogen atom in the HOAt ring is believed to provide anchimeric assistance, accelerating the final acylation step.[4]

HATU_Mechanism cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling RCOOH Py-COOH + Base Active_Ester Py-COO-OAt (Active Ester) RCOOH->Active_Ester Attacks HATU HATU HATU HATU->Active_Ester Active_Ester_2 Py-COO-OAt Amine R'-NH2 Amide Py-CONH-R' (Product) Amine->Amide Nucleophilic Attack Active_Ester_2->Amide

Caption: HATU mechanism involving formation of a highly reactive OAt-ester.

EDC/HOBt Mechanism

The reaction begins with the carboxylic acid attacking the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.[7] This intermediate is prone to an intramolecular rearrangement to a stable N-acylurea byproduct, terminating the reaction. HOBt acts as an essential additive by rapidly trapping the O-acylisourea to form an HOBt-active ester.[10] This new ester is more stable than the O-acylisourea, preventing byproduct formation, and is sufficiently electrophilic to be attacked by the amine to furnish the amide.[9]

EDC_HOBt_Mechanism RCOOH Py-COOH O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt-Active Ester (Stable Intermediate) O_Acylisourea->HOBt_Ester + HOBt (Trapping) NAcylurea N-Acylurea (Byproduct) O_Acylisourea->NAcylurea Rearrangement (Side Reaction) HOBt HOBt Amide Py-CONH-R' (Product) HOBt_Ester->Amide + R'-NH2 Amine R'-NH2

Caption: EDC/HOBt mechanism showing the trapping of the O-acylisourea.

T3P® Mechanism

T3P acts as a powerful dehydrating agent. The carboxylate, formed with a base, attacks one of the phosphorus atoms of the T3P cyclic anhydride.[13] This opens the ring and generates a mixed phosphonic-carboxylic anhydride. This mixed anhydride is a highly activated intermediate, which is readily attacked by the amine nucleophile to yield the final amide product. The byproducts are simple, water-soluble phosphonic acids, which simplifies purification significantly.[11][12]

T3P_Mechanism RCOOH Py-COOH + Base Mixed_Anhydride Mixed Anhydride Intermediate RCOOH->Mixed_Anhydride Attacks T3P® T3P T3P® Amide Py-CONH-R' (Product) Mixed_Anhydride->Amide + R'-NH2 Amine R'-NH2

Caption: T3P® mechanism via a mixed phosphonic-carboxylic anhydride.

Experimental Design and Workflow

To ensure a fair and objective comparison, a standardized experimental workflow is essential. The workflow is designed to control key variables while accommodating the specific requirements of each reagent.

Experimental_Workflow Start Start: 2-Bromo-5-nitro-4- pyridinecarboxylic acid + Amine Reagent_Addition Reaction Setup: Add Solvent & Base Start->Reagent_Addition Coupling Coupling Reaction: Add Reagent (HATU, EDC/HOBt, or T3P®) Stir at RT Reagent_Addition->Coupling Monitoring Reaction Monitoring (TLC/LC-MS) Coupling->Monitoring Monitoring->Coupling Incomplete Workup Aqueous Workup: Extract Product Monitoring->Workup Complete Purification Purification: Column Chromatography Workup->Purification Analysis Analysis: Yield, Purity (HPLC), Structural Verification (NMR, MS) Purification->Analysis End End: Comparative Data Analysis->End

Caption: Standardized workflow for comparing amidation reagent efficiency.

Detailed Experimental Protocols

The following protocols are based on a 1.0 mmol scale of this compound. Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: HATU Coupling
  • To a dry round-bottom flask, add this compound (247 mg, 1.0 mmol) and the desired amine (1.1 mmol, 1.1 eq).

  • Dissolve the solids in anhydrous Dimethylformamide (DMF, 5 mL).

  • Add N,N-Diisopropylethylamine (DIPEA, 523 µL, 3.0 mmol, 3.0 eq).

  • Stir the solution at room temperature for 5 minutes.

  • Add HATU (418 mg, 1.1 mmol, 1.1 eq) in one portion.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS every 30 minutes.

  • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash sequentially with 1M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: EDC/HOBt Coupling
  • To a dry round-bottom flask, add this compound (247 mg, 1.0 mmol), the desired amine (1.1 mmol, 1.1 eq), and HOBt hydrate (168 mg, 1.1 mmol, 1.1 eq).

  • Dissolve the components in anhydrous Dichloromethane (DCM, 10 mL).

  • Cool the flask to 0 °C in an ice bath.

  • Add Triethylamine (Et₃N, 279 µL, 2.0 mmol, 2.0 eq).

  • Add EDC hydrochloride (211 mg, 1.1 mmol, 1.1 eq) portion-wise over 5 minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS every 1-2 hours.

  • Upon completion, dilute the mixture with DCM (10 mL) and wash sequentially with 1M HCl (1 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).[15]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: T3P® Coupling
  • To a dry round-bottom flask, add this compound (247 mg, 1.0 mmol) and the desired amine (1.1 mmol, 1.1 eq).

  • Dissolve the solids in anhydrous ethyl acetate (10 mL).

  • Add Pyridine (242 µL, 3.0 mmol, 3.0 eq).

  • Add T3P® (50% solution in ethyl acetate, 1.78 mL, 1.5 mmol, 1.5 eq) dropwise over 5 minutes. An exotherm may be observed.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS every hour.

  • Upon completion, carefully quench the reaction with saturated NaHCO₃ solution (15 mL).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers and wash with brine (1 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product is often of high purity, but can be further purified by column chromatography if necessary.

Data Analysis and Comparison

The performance of each reagent is evaluated based on several key metrics. The following table summarizes the expected experimental data for the amidation of this compound with a representative primary amine (e.g., benzylamine).

MetricHATUEDC/HOBtT3P®
Typical Yield (%) 85 - 95%70 - 85%80 - 95%
Purity (Crude, %) > 90%75 - 85%> 95%
Reaction Time (h) 0.5 - 24 - 121 - 4
Relative Cost HighLowMedium
Workup Complexity Medium (Requires multiple washes)Medium (Urea byproduct can be tricky)Low (Water-soluble byproducts)
Safety Concerns Standard reagent handlingHOBt is potentially explosiveReagent is corrosive

Discussion: Synthesizing the Results

HATU: The High-Performance Option As expected, HATU delivers the highest yields in the shortest time. Its superior activating power is particularly beneficial for the electron-deficient pyridinecarboxylic acid substrate. The reaction is clean, with minimal side-product formation. However, its high cost makes it less suitable for large-scale synthesis unless absolutely necessary for a particularly recalcitrant coupling. For discovery chemistry, where speed and reliability are paramount, HATU is often the reagent of choice.[16]

EDC/HOBt: The Economical Workhorse The EDC/HOBt protocol provides a good balance of reactivity and cost. While yields are generally lower and reaction times longer compared to HATU, it remains a highly viable and economical option. The primary challenge lies in the workup; the dicyclohexylurea (from DCC) or ethyl(dimethylamino)propylurea (from EDC) byproducts can sometimes co-elute with the product during chromatography, complicating purification.[8] For our electron-deficient substrate, the reaction may be sluggish, requiring extended reaction times or gentle heating to drive to completion.

T3P®: The Process-Friendly Powerhouse T3P® emerges as a compelling alternative, offering performance comparable to HATU with a significant advantage in downstream processing.[11] The reaction is clean and efficient, and the standout feature is the ease of workup. The phosphonic acid byproducts are readily removed with a simple basic wash, often yielding a crude product of sufficient purity for subsequent steps without chromatography.[12] This makes T3P® an excellent choice for both bench-scale and process development, where operational simplicity and throughput are critical. Its moderate cost and favorable safety profile (avoiding explosive additives) further enhance its appeal.

Conclusion and Recommendations

The choice of amidation reagent for a challenging substrate like this compound is a multi-faceted decision. There is no single "best" reagent, but rather an optimal choice based on the specific priorities of the project.

  • For maximum yield and speed in a discovery setting: HATU is the most reliable choice, provided the budget allows.

  • For a cost-effective approach on a moderate scale: EDC/HOBt is a reasonable option, but be prepared for potentially longer reaction times and more involved purification.

  • For high-yield, scalable synthesis with simplified purification: T3P® offers an outstanding balance of performance, cost, and operational efficiency, making it a highly recommended modern alternative.

By understanding the interplay between substrate electronics, reagent mechanisms, and practical considerations, researchers can confidently navigate the challenges of amide bond formation and accelerate their drug development programs.

References

  • Royal Society of Chemistry. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry. [Link]

  • AMRI. WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. AMRI. [Link]

  • LookChem. Stereochemical Aspects of T3P Amidations. LookChem. [Link]

  • Chem Reactor. (2024). T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. YouTube. [Link]

  • National Center for Biotechnology Information. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Fisher Scientific. Amide Synthesis. Fisher Scientific. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - T3P. Common Organic Chemistry. [Link]

  • Biofilm Inhibitor Synthesis. Amide Workup. Biofilm Inhibitor Synthesis. [Link]

  • National Center for Biotechnology Information. Challenges and Breakthroughs in Selective Amide Activation. PMC. [Link]

  • ResearchGate. (2025). Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. ResearchGate. [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]

  • ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]

  • Wikipedia. HATU. Wikipedia. [Link]

  • Organic Synthesis. Acid-Amine Coupling using EDCI. Organic Synthesis. [Link]

  • PubMed. (2021). Direct Access to Amides from Nitro-Compounds via Aminocarbonylation and Amidation Reactions: A Minireview. PubMed. [Link]

  • Organic Syntheses. Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses. [Link]

  • ACS Publications. (2018). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. ACS Omega. [Link]

  • ACS Publications. (2014). N-Aminopyridinium Salts as Precursors for N-Centered Radicals – Direct Amidation of Arenes and Heteroarenes. Organic Letters. [Link]

  • Organic Chemistry Portal. (2016). Metal-Free Amidation of Acids with Formamides and T3P®. Organic Chemistry Portal. [Link]

  • ResearchGate. (2012). Which reagent high yield direct amide formation between Carboxylic acids and amines?. ResearchGate. [Link]

  • National Center for Biotechnology Information. How Do Amides Affect the Electronic Properties of Pyrene?. PMC. [Link]

  • Aapptec Peptides. Coupling Reagents. Aapptec Peptides. [Link]

  • YouTube. (2024). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. [Link]

Sources

A Researcher's Guide to the X-ray Crystallographic Analysis of 2-Bromo-5-nitro-4-pyridinecarboxylic Acid and Its Derivatives: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of small molecules is paramount for rational drug design and development. Pyridinecarboxylic acid derivatives, due to their versatile biological activities, are a class of compounds of significant interest. This guide provides an in-depth technical overview of the X-ray crystallographic analysis of 2-Bromo-5-nitro-4-pyridinecarboxylic acid, a compound with potential applications in medicinal chemistry. While crystallographic data for this specific molecule is not publicly available at the time of writing, this guide will provide a robust framework for its analysis by drawing comparisons with structurally related compounds, including 5-Bromonicotinic acid. We will delve into the causality behind experimental choices, provide self-validating protocols, and present a comparative analysis of expected structural features.

The Significance of Structural Elucidation

The precise arrangement of atoms in a crystal lattice dictates a molecule's physical and chemical properties, including solubility, stability, and, crucially for drug development, its interaction with biological targets. For a molecule like this compound, the presence of a bromine atom, a nitro group, and a carboxylic acid on a pyridine ring suggests a rich landscape of potential intermolecular interactions that can influence its solid-state behavior and biological activity. X-ray crystallography is the gold standard for unambiguously determining this three-dimensional architecture.

Comparative Structural Analysis: Insights from Related Molecules

In the absence of a determined crystal structure for this compound, we can infer potential structural features by examining a close analogue, 5-Bromonicotinic acid (5-bromo-3-pyridinecarboxylic acid), for which crystallographic data is available.

Crystallographic Parameter5-Bromonicotinic AcidThis compound (Expected)
Crystal System MonoclinicLikely Monoclinic or Orthorhombic
Space Group P2₁/cCommon centrosymmetric space groups (e.g., P2₁/c, P-1, Pbca)
Unit Cell Dimensions a = 3.86 Å, b = 15.82 Å, c = 11.08 Å, β = 94.6°Dependent on packing, but expect dimensions to accommodate the larger nitro group and different substitution pattern.
Key Intermolecular Interactions Hydrogen bonding (O-H···N), Halogen bonding (Br···O)Strong hydrogen bonding (O-H···N, O-H···O), Halogen bonding (Br···O, Br···N), π-π stacking, and interactions involving the nitro group.

Data for 5-Bromonicotinic acid sourced from the Cambridge Structural Database (CSD).[1]

The substitution pattern in this compound is expected to lead to a more complex network of intermolecular interactions compared to 5-Bromonicotinic acid. The presence of the nitro group, a strong electron-withdrawing group and a potent hydrogen bond acceptor, will likely dominate the crystal packing.

Key Intermolecular Interactions to Anticipate

The interplay of different non-covalent interactions will define the supramolecular architecture of this compound derivatives.

Crystallization_Workflow cluster_screening Solvent & Method Screening cluster_optimization Optimization Solvents Solvents Acetone Methanol Ethanol Acetonitrile Ethyl Acetate Toluene Water Methods Methods Slow Evaporation Vapor Diffusion (Solvent/Antisolvent) Cooling Crystallization Parameters Parameters Temperature Concentration Solvent Ratios Methods->Parameters Single_Crystals Single_Crystals Parameters->Single_Crystals Purified_Compound Purified_Compound Purified_Compound->Solvents Structure_Solution_Refinement Diffraction_Data Diffraction_Data Structure_Solution Structure_Solution Diffraction_Data->Structure_Solution Direct Methods or Patterson Methods Initial_Model Initial_Model Structure_Solution->Initial_Model Atomic Positions Structure_Refinement Structure_Refinement Initial_Model->Structure_Refinement Least-Squares Minimization Final_Model Final_Model Structure_Refinement->Final_Model R-factor Convergence Validation Validation Final_Model->Validation CheckCIF Structural_Analysis Structural_Analysis Validation->Structural_Analysis

Sources

Stability Profiling of Substituted Nitropyridine Carboxylic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

Substituted nitropyridine carboxylic acids are critical bioisosteres in drug discovery, frequently serving as precursors for kinase inhibitors and antibiotic scaffolds. However, their utility is often compromised by a "stability paradox": the electronic features that make them reactive intermediates (electron-deficient ring, zwitterionic potential) also render them susceptible to two primary degradation pathways: thermal decarboxylation and nucleophilic aromatic substitution (


) .

This guide provides a comparative analysis of these stability profiles, distinguishing between isomer classes to aid in rational scaffold selection and process optimization.

Comparative Stability Analysis

The stability of these compounds is strictly positional. The interaction between the ring nitrogen, the nitro group (EWG), and the carboxylic acid governs the degradation kinetics.

Thermal Stability (Decarboxylation)

Thermal instability is primarily driven by the Hammick Mechanism , where the carboxylic acid at the 2-position (picolinic acid derivatives) decarboxylates via a zwitterionic intermediate.

Feature2-Carboxylic Acids (e.g., 3-nitropicolinic acid)3-/4-Carboxylic Acids (e.g., 2-nitronicotinic acid)
Thermal Risk HIGH LOW
Mechanism Hammick Zwitterion (Ylide formation)Anionic/Radical (High energy barrier)
Nitro Effect 3-Nitro retards decarboxylation slightly vs. unsubstituted, but 2-COOH remains labile >100°C.Nitro group has minimal impact on decarboxylation; stable >200°C.
Solvent Sensitivity High (Water accelerates rate via H-bond bridging).Low.
Storage Store < -20°C; Avoid protic solvents.Ambient storage acceptable.
Chemical Stability (Hydrolysis / )

The electron-deficient pyridine ring is activated for nucleophilic attack. The nitro group acts as a "super-leaving group" (denitration) or activates the ring for other substitutions.

Feature2- or 4-Nitro Substituents 3-Nitro Substituents
Hydrolytic Risk HIGH (Basic Media)LOW
Reactivity Rapid

displacement of

by

or

.
Stable to nucleophilic attack; requires harsh conditions or ONSH mechanisms.
Meisenheimer Complex Highly stabilized by ring nitrogen.[1]Poorly stabilized (meta to nitrogen).
Process Implication Avoid strong bases (NaOH, KOH) during workup. Use mild bases (

,

).
Compatible with standard basic hydrolysis protocols.

Mechanistic Visualization

The Hammick Mechanism (Decarboxylation)

Understanding the zwitterionic pathway is crucial for stabilizing 2-carboxy derivatives. Protonation of the ring nitrogen facilitates


 loss.

HammickMechanism Reactant 2-Pyridine Carboxylic Acid (Zwitterion) TS Transition State (Cyclic H-Bonding) Reactant->TS Heat (>100°C) Inter Ylide Intermediate (Negative Charge on C2) TS->Inter - CO2 Product Decarboxylated Pyridine + CO2 Inter->Product + H+ (Solvent)

Figure 1: The Hammick mechanism for thermal decarboxylation of 2-pyridine carboxylic acids. Note the ylide intermediate which is stabilized by the electron-withdrawing nitro groups if present.

Experimental Protocols (Self-Validating)

Do not rely on literature melting points alone, as decomposition often masks the true melting event.

Protocol A: Accelerated Thermal Stability (TGA/DSC)

Objective: Determine the onset temperature of decarboxylation (


).
  • Sample Prep: Dry sample in a vacuum desiccator (

    
    ) for 24h to remove water (water lowers 
    
    
    
    of decarboxylation).
  • Instrument: TGA (Thermogravimetric Analysis) coupled with DSC (Differential Scanning Calorimetry).

  • Method:

    • Ramp: 10°C/min from 30°C to 300°C.

    • Purge:

      
       at 50 mL/min.
      
  • Validation Criteria:

    • Mass Loss: A sharp mass loss step corresponding to exactly 44 g/mol (molecular weight of

      
      ) confirms decarboxylation.
      
    • Endotherm: DSC should show an endotherm (melting) followed immediately by an exotherm (decomposition) or a merged peak.

Protocol B: Hydrolytic Stress Testing (Forced Degradation)

Objective: Quantify


 lability of the nitro group.
  • Preparation: Dissolve compound (1 mg/mL) in Acetonitrile/Water (1:1).

  • Stress Conditions:

    • Acid:[2][3][4][5][6][7][8] 0.1 N HCl, 60°C, 4 hours.

    • Base: 0.1 N NaOH, RT, 1 hour. (Note: Mild condition due to high lability).

    • Oxidative:[7] 3%

      
      , RT, 4 hours.
      
  • Analysis (HPLC-UV):

    • Column: C18 Reverse Phase (e.g., Waters XBridge).

    • Mobile Phase: 0.1% Formic Acid in Water (A) / MeCN (B). Gradient 5-95% B.

    • Internal Standard: Use Benzophenone (non-ionizable, stable) to normalize peak areas.

  • Data Processing:

    • Calculate % Recovery =

      
      .
      
    • Fail Criteria: >5% degradation or appearance of specific hydroxy-pyridine peaks (denitration product).

Decision Matrix for Scaffold Selection

Use this logic flow to determine the viability of your nitropyridine intermediate.

StabilityLogic Start Analyze Scaffold Structure CheckCOOH Is COOH at Position 2? Start->CheckCOOH CheckNO2 Is NO2 at Position 2 or 4? CheckCOOH->CheckNO2 No (Pos 3/4) ThermalRisk HIGH THERMAL RISK Avoid temps >80°C Monitor CO2 evolution CheckCOOH->ThermalRisk Yes Stable STABLE SCAFFOLD Standard protocols apply CheckNO2->Stable No (Pos 3) ChemRisk HIGH HYDROLYTIC RISK Avoid NaOH/Alkoxides Use mild bases (K2CO3) CheckNO2->ChemRisk Yes

Figure 2: Logical workflow for assessing stability risks based on substituent positioning.

References

  • Dunn, G. E., et al. (1972).[3] "Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution." Canadian Journal of Chemistry, 50(18), 3017-3027.[3] Link[3]

    • Foundational paper establishing the Hammick mechanism and the instability of 2-pyridine carboxylic acids.
  • Makarov, E. G., et al. (2019).[9] "Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids." Russian Journal of Physical Chemistry B, 13, 401–407.[9] Link

    • Provides modern data on decarboxylation kinetics and synthetic workarounds.
  • Terrier, F. (2013). "Nucleophilic Aromatic Substitution: Hydrogen as a Leaving Group (ONSH)." Chemical Reviews, 82(2), 77-152. (Contextual Citation for Nitropyridine Reactivity).
  • Scientific Research Publishing. (2005). "Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-Nitropyridine." Heterocycles, 65(9).[10] Link

    • Experimental evidence of nitro-group displacement and migr

Sources

A Comparative Guide to the In-Vitro Evaluation of Novel Compounds Derived from 2-Bromo-5-nitro-4-pyridinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in-vitro characterization of novel compounds synthesized from the versatile scaffold, 2-Bromo-5-nitro-4-pyridinecarboxylic acid. Pyridine derivatives are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The unique electronic and structural features of the this compound moiety make it an attractive starting point for the development of new therapeutic agents.[2][3] This document details the rationale behind key experimental choices, provides validated protocols for assessing biological activity, and presents a comparative analysis of hypothetical data to guide researchers in the early stages of drug discovery.

Rationale and Synthesis of Novel Pyridine Derivatives

The core directive of this investigation is to explore the therapeutic potential of new chemical entities derived from this compound. The bromine atom at the 2-position and the carboxylic acid at the 4-position serve as reactive handles for facile chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR). The electron-withdrawing nitro group at the 5-position significantly influences the reactivity and biological interactions of the pyridine ring.[4]

A hypothetical library of compounds (designated NC-1, NC-2, and NC-3 ) was synthesized via a two-step process involving an initial Suzuki cross-coupling reaction to introduce diverse aryl groups at the 2-position, followed by an amidation of the carboxylic acid.[5] This approach allows for the rapid generation of a focused library with diverse chemical functionalities.

G A 2-Bromo-5-nitro-4- pyridinecarboxylic acid B Step 1: Suzuki Coupling (Arylboronic Acid, Pd Catalyst) A->B Introduce aryl diversity C Intermediate Aryl-Substituted Pyridine B->C D Step 2: Amidation (Various Amines, Coupling Agent) C->D Introduce amide diversity E Novel Compound Library (NC-1, NC-2, NC-3) D->E

Caption: General synthetic workflow for the novel compounds.

In-Vitro Biological Evaluation: A Multi-Faceted Approach

The initial in-vitro screening of novel compounds is a critical step in the drug discovery pipeline, providing essential information on cytotoxicity, mechanism of action, and therapeutic potential.[6] A well-designed panel of cell-based assays can efficiently identify promising lead candidates and eliminate compounds with undesirable properties.[7][8]

Assessment of Cytotoxicity and Cell Viability: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity.[9] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, providing a robust measure of cell viability and the cytotoxic potential of the test compounds.[9]

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colorectal cancer) in a 96-well flat-bottomed plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[10][11] Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel compounds (NC-1, NC-2, NC-3) and a reference drug (e.g., Doxorubicin) in culture medium. Replace the existing medium with 100 µL of medium containing the various compound concentrations. Include a vehicle control (e.g., DMSO) and a no-cell background control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 4 hours.[11][12]

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 A Seed cells in 96-well plate B Treat cells with compounds A->B C Incubate for 48-72h B->C D Add MTT reagent C->D E Incubate for 4h D->E F Add solubilization solution (DMSO) E->F G Read absorbance at 570 nm F->G

Caption: Experimental workflow of the MTT assay.

Evaluation of Anti-Proliferative Activity: The BrdU Assay

To specifically assess the effect of the compounds on DNA synthesis and cell proliferation, a Bromodeoxyuridine (BrdU) incorporation assay is employed. BrdU is a synthetic analog of thymidine that gets incorporated into newly synthesized DNA during the S-phase of the cell cycle.[13][14] This incorporation can be detected using an anti-BrdU antibody, providing a direct measure of cell proliferation.[14][15]

  • Cell Culture and Treatment: Seed and treat cells with the novel compounds as described in the MTT assay protocol (Steps 1 and 2).

  • BrdU Labeling: 24 hours post-treatment, add BrdU labeling solution to each well at a final concentration of 10 µM.[16] Incubate for 2-4 hours at 37°C.

  • Fixation and Denaturation: Remove the labeling medium, and fix the cells with a fixing/denaturing solution. This step is crucial to expose the incorporated BrdU for antibody binding.[15]

  • Antibody Incubation: Wash the cells and add a horseradish peroxidase (HRP)-conjugated anti-BrdU antibody. Incubate for 90 minutes at room temperature.

  • Substrate Addition: Wash the wells to remove unbound antibody and add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate. The HRP enzyme will catalyze a color change.

  • Stop Reaction and Readout: Stop the reaction with a stop solution and measure the absorbance at 450 nm.

Investigating the Mechanism of Cell Death: Apoptosis Assay via Western Blot

To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), a Western blot analysis for key apoptotic markers is performed.[17] Apoptosis is a tightly regulated process involving a cascade of caspase enzymes.[18] The cleavage of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3), as well as the cleavage of their substrates like PARP (Poly (ADP-ribose) polymerase), are hallmark indicators of apoptosis.[19]

  • Cell Lysis: Treat cells in 6-well plates with the IC₅₀ concentration of each compound for 24 hours. Collect both adherent and floating cells, wash with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease inhibitors.[20]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on an 8-12% polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.[20]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against cleaved Caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[20]

G A Compound Treatment B Apoptotic Stimulus A->B C Caspase-9 Activation (Initiator) B->C D Caspase-3 Activation (Executioner) C->D E Cleavage of PARP D->E F Apoptosis E->F

Caption: Simplified intrinsic apoptosis signaling pathway.

Comparative Performance Analysis

The following table summarizes hypothetical data from the in-vitro evaluation of the novel compounds against the MCF-7 breast cancer cell line, with Doxorubicin as a positive control.

CompoundIC₅₀ (µM) - MTT Assay% BrdU Positive Cells (at IC₅₀)Cleaved Caspase-3 (Fold Change vs. Control)Cleaved PARP (Fold Change vs. Control)
NC-1 15.2 ± 1.845.3 ± 5.11.8 ± 0.21.5 ± 0.3
NC-2 2.5 ± 0.4 15.8 ± 2.3 7.2 ± 0.6 6.8 ± 0.5
NC-3 48.7 ± 5.675.1 ± 8.21.1 ± 0.11.2 ± 0.2
Doxorubicin 3.1 ± 0.520.5 ± 3.06.5 ± 0.76.1 ± 0.6

Discussion and Future Directions

Based on the comparative data, compound NC-2 emerges as the most promising candidate. It exhibits potent cytotoxicity against MCF-7 cells with an IC₅₀ value of 2.5 µM, comparable to the established anticancer drug Doxorubicin.[10] The significant reduction in BrdU incorporation confirms its strong anti-proliferative activity. Furthermore, the robust induction of cleaved Caspase-3 and cleaved PARP, as demonstrated by Western blot, strongly indicates that NC-2 mediates its cytotoxic effect through the induction of apoptosis.

In contrast, NC-1 shows moderate activity, while NC-3 is largely inactive at the tested concentrations. The differential activity across the three compounds underscores the importance of the specific chemical moieties introduced during synthesis and provides a foundation for future SAR studies.

Next steps in the preclinical evaluation of NC-2 should include:

  • Kinase Profiling: Given that many pyridine derivatives act as kinase inhibitors, screening NC-2 against a panel of cancer-related kinases could elucidate a more specific mechanism of action.[21][22][23]

  • Selectivity Testing: Evaluating the cytotoxicity of NC-2 against non-cancerous cell lines (e.g., MRC-5) is crucial to determine its cancer-specific toxicity.[10]

  • In-Vivo Efficacy: Promising in-vitro results should be validated in animal models of cancer to assess the compound's efficacy and safety in a whole-organism context.

This guide provides a structured and scientifically grounded approach to the initial in-vitro characterization of novel compounds. By integrating assays that probe cytotoxicity, proliferation, and mechanism of action, researchers can efficiently identify and prioritize promising drug candidates for further development.

References

  • SciELO. (n.d.). TWO NOVEL COUMARIN COMPOUNDS: SYNTHESIS, IN VITRO ANTIBACTERIAL ANTICANCER, AND IN SILICO DOCKING AND MOLECULAR DYNAMICS. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxicity results of pyridine analogous in the MTT assessment. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 2-Bromo-5-fluoro-4-pyridinecarboxylic Acid | CAS 877399-52-5. Retrieved from [Link]

  • ACS Omega. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). An Alternate Route to 2Amino3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate | Request PDF. Retrieved from [Link]

  • National Institutes of Health. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A review for cell-based screening methods in drug discovery. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). This compound. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • ResearchGate. (2021). Best protocol to collect mammalian cells for screening apoptosis markers using WB?. Retrieved from [Link]

  • National Institutes of Health. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • Bio-protocol. (2012). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Cancer Cell-Based Assays. Retrieved from [Link]

  • PubMed. (2017). Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents. Retrieved from [Link]

  • Pipzine Chemicals. (2026). 4-Pyridinecarboxylic Acid, 2-Amino-5-Bromo- | High Purity. Retrieved from [Link]

  • Frontiers. (n.d.). Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. Retrieved from [Link]

  • PubMed. (n.d.). Determination of Caspase Activation by Western Blot. Retrieved from [Link]

  • Taylor & Francis Online. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Retrieved from [Link]

  • News-Medical.Net. (2024). The role of cell-based assays for drug discovery. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromonicotinic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Mode of action of the 5-butyl-2-pyridine carboxylic acid on viability, cellular integrity and time-kill kinetics. Retrieved from [Link]

  • AACR Publications. (2025). Novel synthetic lethality-based cellular assays for cancer drug discovery. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Synthesis and evaluation of isothiazolo[4,5- b ]pyridines as cyclin G-associated kinase (GAK) inhibitors. Retrieved from [Link]

  • National Institutes of Health. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

  • PubMed Central. (n.d.). Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors. Retrieved from [Link]

Sources

A Prospective Guide to the Structure-Activity Relationship (SAR) of 2-Bromo-5-nitro-4-pyridinecarboxylic Acid Analogs for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is an ongoing endeavor in medicinal chemistry. Pyridinecarboxylic acids, a class of heterocyclic compounds, have emerged as a versatile scaffold in drug design, with derivatives showing a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[1][2] This guide focuses on a specific, yet underexplored, scaffold: 2-Bromo-5-nitro-4-pyridinecarboxylic acid . We will delve into a prospective structure-activity relationship (SAR) study of its analogs, providing a roadmap for researchers aiming to explore this chemical space for novel drug candidates. This document will serve as a technical guide, grounded in established medicinal chemistry principles, to direct the synthesis and biological evaluation of this promising class of molecules.

The Core Scaffold: A Triad of Functionality

The this compound core presents a unique combination of functional groups that are ripe for chemical modification and SAR exploration. Understanding the intrinsic properties of each component is crucial for designing a rational analog library.

  • Pyridine Ring: This nitrogen-containing heterocycle is a common motif in FDA-approved drugs.[3] Its ability to participate in hydrogen bonding and π-stacking interactions makes it an excellent anchor for binding to biological targets.[1]

  • Carboxylic Acid at C4: This acidic group can engage in crucial ionic interactions and hydrogen bonds with active site residues of enzymes or receptors. Its presence also influences the pharmacokinetic properties of the molecule, such as solubility and membrane permeability.

  • Bromo Group at C2: Halogen atoms, like bromine, can modulate the electronic properties of the aromatic ring and participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. The bromine atom also serves as a versatile synthetic handle for introducing further diversity through cross-coupling reactions.

  • Nitro Group at C5: The strongly electron-withdrawing nitro group significantly influences the electronic character of the pyridine ring. This can impact the pKa of the carboxylic acid and the reactivity of the scaffold. Furthermore, nitroaromatic compounds are known to possess a range of biological activities, although their potential for metabolic reduction and associated toxicities must be carefully considered.

Strategic Analog Design for SAR Elucidation

A systematic SAR study involves the synthesis and evaluation of a library of analogs where specific parts of the lead molecule are systematically modified. For the this compound scaffold, we propose a multi-pronged approach to probe the SAR.

Modification of the Carboxylic Acid Group

The carboxylic acid is a prime target for modification to explore its role in target binding and to modulate physicochemical properties.

  • Esterification: Converting the carboxylic acid to a series of alkyl and aryl esters can probe the necessity of the acidic proton and explore the steric and electronic requirements of the binding pocket.

  • Amidation: Synthesis of a diverse library of primary, secondary, and tertiary amides can introduce a wide range of substituents, allowing for the exploration of hydrogen bonding patterns and hydrophobic interactions.

  • Bioisosteric Replacement: Replacing the carboxylic acid with known bioisosteres, such as tetrazole or hydroxamic acid, can help to fine-tune the acidity and binding interactions.

Derivatization at the C2-Bromo Position

The bromine atom is an excellent launching point for introducing a variety of substituents via well-established cross-coupling methodologies.

  • Suzuki Coupling: Reaction with a range of boronic acids can introduce aryl, heteroaryl, and alkyl groups, allowing for the exploration of extended binding pockets and π-stacking interactions.

  • Sonogashira Coupling: Introduction of alkynyl groups can provide rigid linkers to probe deeper into a binding site.

  • Buchwald-Hartwig Amination: The introduction of various amines can introduce new hydrogen bond donors and acceptors and significantly alter the polarity of this region of the molecule.

Probing the Importance of the C5-Nitro Group

The necessity and optimal nature of the electron-withdrawing group at the C5 position should be investigated.

  • Reduction to an Amino Group: The nitro group can be reduced to an amine, which can then be further functionalized (e.g., acylated, alkylated) to introduce a variety of substituents with different electronic and steric properties.

  • Replacement with Other Electron-Withdrawing Groups: Analogs bearing cyano (-CN), sulfonyl (-SO₂R), or trifluoromethyl (-CF₃) groups at the C5 position would help to understand the electronic requirements for activity.

  • Replacement with Electron-Donating Groups: Synthesis of analogs with methoxy (-OCH₃) or methyl (-CH₃) groups at C5 would clarify whether an electron-deficient ring is essential for activity.

Proposed Synthetic Strategies

The synthesis of the proposed analogs can be achieved through established synthetic methodologies. The following diagram outlines a potential synthetic workflow.

G cluster_0 Core Synthesis cluster_1 Analog Synthesis cluster_2 Biological Evaluation Start Commercially Available Pyridine Precursor Core This compound Start->Core Nitration & Bromination Ester Ester Analogs Core->Ester Esterification Amide Amide Analogs Core->Amide Amidation C2_Aryl C2-Aryl Analogs Core->C2_Aryl Suzuki Coupling C2_Amine C2-Amine Analogs Core->C2_Amine Buchwald-Hartwig Amination C5_Amino C5-Amino Analogs Core->C5_Amino Nitro Reduction BioAssay Biological Assays (e.g., Enzyme Inhibition, Cytotoxicity) Ester->BioAssay Amide->BioAssay C2_Aryl->BioAssay C2_Amine->BioAssay C5_Amino->BioAssay SAR SAR Analysis BioAssay->SAR

Caption: A proposed workflow for the synthesis and SAR study of this compound analogs.

Biological Evaluation: A Tiered Approach

Given the diverse potential of pyridinecarboxylic acids, a tiered approach to biological screening is recommended.

Tier 1: Broad-Spectrum Screening:

  • Antimicrobial Assays: Test the analogs against a panel of clinically relevant bacteria and fungi to determine Minimum Inhibitory Concentrations (MICs).

  • Anticancer Cytotoxicity Assays: Screen the compounds against a panel of cancer cell lines (e.g., NCI-60) to identify potential antiproliferative agents.

  • Enzyme Inhibition Assays: If a specific enzyme target is hypothesized based on structural similarity to known inhibitors, initial in vitro assays should be performed.

Tier 2: Target Identification and Validation:

  • For compounds showing promising activity in Tier 1, efforts should be directed towards identifying the specific molecular target. This could involve techniques such as affinity chromatography, proteomics, or computational target prediction.

  • Once a target is identified, more specific and robust enzymatic or cell-based assays should be developed to confirm the mechanism of action.

Tier 3: Lead Optimization and In Vivo Studies:

  • Analogs with confirmed on-target activity and favorable in vitro profiles would be selected for lead optimization. This would involve further chemical modifications to improve potency, selectivity, and pharmacokinetic properties.

  • The most promising lead compounds would then be advanced to in vivo models of disease to assess their efficacy and safety.

Data Presentation and Interpretation

To facilitate the interpretation of SAR data, it is essential to present the results in a clear and organized manner.

Table 1: Hypothetical SAR Data for this compound Analogs

Compound IDR1 (at C4)R2 (at C2)R3 (at C5)Biological Activity (IC50/MIC in µM)
Parent -COOH-Br-NO₂Initial Hit Activity
1a -COOCH₃-Br-NO₂
1b -CONH₂-Br-NO₂
2a -COOH-Phenyl-NO₂
2b -COOH-NH₂-NO₂
3a -COOH-Br-NH₂

This structured presentation allows for a direct comparison of the activity of different analogs, enabling the elucidation of key SAR trends.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the discovery of novel therapeutic agents. While this guide is prospective in nature due to the limited publicly available data on this specific class of compounds, it provides a robust framework for initiating a comprehensive SAR study. By systematically exploring the chemical space around this core structure and employing a tiered approach to biological evaluation, researchers can unlock the therapeutic potential of these intriguing molecules. The insights gained from such studies will not only contribute to the development of new drugs but also enrich our understanding of the fundamental principles of medicinal chemistry.

References

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. [Link][1][2]

  • Pyridine: the scaffolds with significant clinical diversity. RSC Advances. [Link][3]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-Bromo-5-nitro-4-pyridinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the journey of discovery does not end with the final experimental result. The responsible management of chemical reagents, particularly those with complex functionalities like 2-Bromo-5-nitro-4-pyridinecarboxylic acid, is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to regulatory standards. Our focus is to empower you with the knowledge to not just follow procedures, but to understand the rationale behind them, fostering a culture of safety and scientific integrity.

Hazard Assessment: Understanding the "Why" Behind the Precautions

  • Pyridine Core: Pyridine and its derivatives can be harmful if inhaled, swallowed, or absorbed through the skin.[1]

  • Bromine Substitution: Brominated organic compounds can be irritants and may pose long-term environmental risks if not disposed of correctly.[2]

  • Nitro Group: Nitroaromatic compounds are often toxic and can be reactive.[3] Their presence necessitates careful handling to avoid unintended reactions.

  • Carboxylic Acid: The carboxylic acid group imparts acidic properties to the molecule. While often less corrosive than mineral acids, it requires proper handling and segregation from incompatible materials like bases.[4]

Based on these structural features, it is imperative to treat this compound as a hazardous substance. Similar compounds, such as 2-Bromo-5-nitropyridine and various pyridinecarboxylic acids, are classified as causing skin and eye irritation, and may cause respiratory irritation.[4][5][6] Therefore, all waste containing this compound must be managed as hazardous chemical waste.

Table 1: Hazard Profile and Key Safety Information

ParameterInformationSource Rationale
Common Hazards Skin Irritation, Serious Eye Irritation, Potential Respiratory Irritant, Harmful if Swallowed or Inhaled.Inferred from SDS of structurally similar compounds like brominated pyridines and pyridinecarboxylic acids.[4][5][6]
Incompatibilities Strong oxidizing agents, strong bases, strong acids.General incompatibility for pyridine derivatives and nitro compounds.[1][5]
Primary Exposure Routes Inhalation, Skin Contact, Eye Contact, Ingestion.Standard routes of exposure for solid chemical reagents.[7]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling any waste containing this compound, the following personal protective equipment is mandatory:

  • Eye Protection: Chemical splash goggles are required to protect against accidental splashes.[8]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for any signs of degradation or puncture before use.[8]

  • Body Protection: A standard laboratory coat should be worn to protect against skin contact.[8]

  • Respiratory Protection: All handling of this chemical, including waste preparation, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[1]

Spill Management: A Calm and Collected Response

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For small spills, use an inert absorbent material such as vermiculite or sand to contain the substance. Avoid raising dust.

  • Collect: Carefully sweep or scoop the spilled material and absorbent into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent (consult your institution's safety protocols) and then wash with soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health & Safety (EHS) department.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it should never be disposed of down the drain or in regular trash.[9] It must be collected and managed as hazardous chemical waste.

Waste Collection and Segregation
  • Designated Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste. This includes the pure compound, reaction residues, and any contaminated materials such as weighing paper, pipette tips, and gloves. The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, sealable lid.[8]

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate concentration and any other components of the waste mixture.[8]

  • Segregation: Do not mix this waste with other waste streams. It is particularly important to keep it segregated from incompatible materials like strong oxidizing agents and bases to prevent potentially violent reactions.[10][11]

Storage in a Satellite Accumulation Area (SAA)
  • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which should be located at or near the point of waste generation.[8]

  • Container Management: Keep the waste container closed at all times, except when adding waste.[8]

  • Inspection: Regularly inspect the SAA to check for any leaks, container degradation, or improper labeling.

Final Disposal: The Role of Your EHS Department

The final step in the disposal process is to arrange for the collection of the hazardous waste by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.

  • Request Pickup: Once the waste container is full, or if you are discontinuing work with this chemical, submit a waste pickup request to your EHS department.

  • Professional Handling: EHS professionals are trained to handle, transport, and arrange for the final disposal of hazardous waste in compliance with all local, state, and federal regulations.[9][10]

  • Likely Disposal Method: For halogenated and nitroaromatic compounds, high-temperature incineration is a common and effective disposal method, as it ensures the complete destruction of the hazardous components.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Collection & Storage cluster_spill Spill Response cluster_disposal Final Disposal Start Waste Generation PPE Don Appropriate PPE Start->PPE FumeHood Work in Chemical Fume Hood PPE->FumeHood Container Use Designated, Labeled Hazardous Waste Container FumeHood->Container Spill Spill Occurs FumeHood->Spill If Spill Segregate Segregate from Incompatible Wastes Container->Segregate SAA Store in Satellite Accumulation Area (SAA) Segregate->SAA EHS Contact Environmental Health & Safety (EHS) SAA->EHS Container Full Contain Contain & Absorb Spill->Contain Report Spill CollectSpill Collect Spill Debris as Hazardous Waste Contain->CollectSpill Report Spill Decontaminate Decontaminate Area CollectSpill->Decontaminate Report Spill Decontaminate->EHS Report Spill Pickup Schedule Waste Pickup EHS->Pickup End Professional Disposal (e.g., Incineration) Pickup->End

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Bromo-5-nitro-4-pyridinecarboxylic acid
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2-Bromo-5-nitro-4-pyridinecarboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.